Benastatin A

Catalog No.
S592329
CAS No.
138968-85-1
M.F
C30H28O7
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benastatin A

CAS Number

138968-85-1

Product Name

Benastatin A

IUPAC Name

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid

Molecular Formula

C30H28O7

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37)

InChI Key

LKGKHTANQJZVPR-UHFFFAOYSA-N

SMILES

Array

Synonyms

benastatin A, benastatin-A

Canonical SMILES

CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O

Benastatin A is a member of tetracenes.
Benastatin A has been reported in Streptomyces with data available.
structure given in first source; isolated from Streptomyces

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical characteristics of Benastatin A.

Property Description
Molecular Formula C₃₀H₂₈O₇ [1] [2] [3]
Molecular Weight 500.55 g/mol [1] [3]
CAS Number 138968-85-1 [1] [3]
IUPAC Name 1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid [2] [3]
Appearance Solid (at room temperature) [3]
Storage Powder should be stored at -20°C; in solvent at -80°C [3]

Biosynthesis Pathway

This compound is a classic example of an aromatic type II polyketide. Its biosynthesis in Streptomyces involves a series of enzymatic steps to assemble and modify its complex structure [4]. The pathway can be summarized as follows:

G Acetate Acetate PKS Type II PKS (Polyketide Synthase) Acetate->PKS Starter Unit LinearPolyketide LinearPolyketide PKS->LinearPolyketide Head-to-tail condensation (14 units) Methionine Methionine MethylTransferase Methyltransferase Methionine->MethylTransferase C2 Donor CyclizedIntermediate CyclizedIntermediate MethylTransferase->CyclizedIntermediate gem-Dimethylation (on Ring B) LinearPolyketide->CyclizedIntermediate Cyclization BenastatinA BenastatinA CyclizedIntermediate->BenastatinA Oxidation & Tailoring

Key features of the biosynthesis include:

  • Acetate Origin: The carbon backbone is derived from fourteen acetate units condensed in a head-to-tail fashion via the type II polyketide synthase (PKS) system [5] [4].
  • Starter Unit: A specialized ketosynthase III (KSIII) component, BenQ, is crucial for selecting and providing the rare hexanoate starter unit that becomes the pentyl side chain [6] [4].
  • gem-Dimethyl Group: The two methyl groups on the B-ring originate from L-methionine [5] [4].

Biological Activities and Mechanisms

This compound exhibits a range of potent biological activities by targeting specific cellular processes, as detailed in the table below.

Activity Mechanism & Molecular Target Experimental Data
GST Inhibition Potent inhibitor of Glutathione S-Transferase (GST); induces oxidative stress & apoptosis [1] [4] [3]. Ki = 5 µM (rat liver GST) [1].
Antimicrobial Active against Gram-positive bacteria, incl. methicillin-resistant S. aureus (MRSA) [1] [4]. MIC = 3.12 µg/mL (vs. MRSA) [1].
Anticancer Induces apoptosis & cell cycle arrest [1] [4]. G1/G0 phase arrest at 16 µM; apoptosis at 20 µM (Colon 26 cancer cells) [1].
Other Targets Also identified as an inhibitor of queuine tRNA-ribosyltransferase (QTRT1) [7]. In early-stage discovery [7].

Experimental Protocols and R&D Status

For researchers working with this compound, here are some key experimental considerations.

  • Solubility and Formulation: this compound has low water solubility. For in vivo studies, it can be dissolved in DMSO and further formulated using injectable vehicles like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, or suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration in animal models [3].
  • Handling and Storage: The compound is stable as a powder at -20°C for several years. Solutions in DMSO should be stored at -80°C for long-term use, with avoidance of repeated freeze-thaw cycles [3].
  • R&D Status: Benastatin derivatives are currently in the discovery phase of drug development. Recent research up to 2024 indicates investigations into their use for Gram-negative and Gram-positive bacterial infections, but no compounds have yet entered clinical trials [4] [7].

Research Applications and Potential

This compound serves as a promising lead compound and a valuable tool for research. Its role as a GST inhibitor makes it useful for studying oxidative stress pathways and overcoming drug resistance in cancer cells [1] [3]. The compound's potent activity against MRSA highlights its potential for developing new antibiotics to address antimicrobial resistance (AMR) [1] [4]. Furthermore, engineering the benastatin biosynthetic pathway enables the production of novel analogues with altered ring systems and side chains, expanding the chemical space for drug discovery [6] [4].

References

benastatin A discovery and source streptomyces

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Biological Activities

Benastatin A, together with its close analog Benastatin B, was first reported in 1992 from the fermentation broth of Streptomyces sp. MI384-DF12 [1] [2]. The table below summarizes their core characteristics and biological activities.

Property / Activity This compound Benastatin B
Molecular Formula C₃₀H₂₈O₇ [1] C₃₀H₃₀O₇ [1]
Source Organism Streptomyces sp. MI384-DF12 [1] Streptomyces sp. MI384-DF12 [1]
Primary Target Glutathione S-transferase (GST) [1] Glutathione S-transferase (GST) [1]
Inhibition Constant (Ki) 5.0 × 10⁻⁶ M [1] 3.7 × 10⁻⁶ M [1]
Mode of Inhibition Competitive with substrate 3,4-dichloronitrobenzene [1] Competitive with substrate 3,4-dichloronitrobenzene [1]
Antibacterial Activity (MIC vs. MRSA) ~3.1 μg/mL [3] ~3.1 μg/mL [3]
Cytotoxic Activity Induces apoptosis; shows antiproliferative effects [4] Information not available in search results

The structure of this compound was determined to be 8,13-dihydro-1,7,9,11-tetrahydroxy-13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid through X-ray crystallography [2]. This structure features a complex, bent pentacyclic ring system characteristic of pentangular polyphenols [3] [4].

Biosynthesis and Engineering

This compound is biosynthesized by a Type II Polyketide Synthase (PKS) system in a process that involves these key steps:

  • Starter Unit Selection: The unique pentyl side chain of benastatins originates from a rare hexanoate starter unit. The enzyme BenQ, a ketosynthase III (KAS III), is crucial for selecting and providing this starter unit [4].
  • Polyketide Chain Assembly and Modification: The minimal PKS complex, including BenA and BenB, assembles the core polyketide chain from one hexanoate starter unit and fourteen acetate units (derived from malonyl-CoA) in a head-to-tail fashion [5] [3]. Key tailoring steps include:
    • Geminal Dimethylation: A single C-methyltransferase enzyme, BenF, catalyzes the addition of two methyl groups to the same carbon atom on the B ring [4].
    • Ketoreduction: The enzyme BenL is responsible for regioselective reduction at the C-19 position [4] [6].

The following diagram illustrates the core this compound biosynthetic pathway and key engineering strategy:

Starter Starter Unit Hexanoate PKS Minimal PKS (BenA, BenB) Starter->PKS Extender Extender Units 14 x Acetate Extender->PKS Core Unstable Polyketide Core PKS->Core BenF C-Methyltransferase (BenF) Core->BenF Gem-dimethylation BenL Ketoreductase (BenL) BenF->BenL C-19 Reduction Product This compound BenL->Product Engineering Engineering Strategy: Inactivate benQ NewPath Novel Benastatin Derivatives Engineering->NewPath

This compound biosynthetic pathway and engineering approach for novel derivatives

Pathway engineering demonstrates that inactivating the benQ gene leads to incorporation of alternative starter units from the fatty acid pool, generating novel benastatin derivatives with altered bioactivity profiles, some showing comparable antiproliferative effects with lower cytotoxicity [4].

Key Experimental Protocols

Here are the methodologies for two foundational experiments in benastatin research.

Protocol for Biosynthetic Pathway Elucidation via Isotopic Labeling

This method established the polyketide origin of this compound [5].

  • 1. Feeding Experiment: Grow the producing strain, Streptomyces sp. MI384-DF12, in a suitable culture medium. Introduce ¹⁴C- or ¹³C-labeled precursors (e.g., [1-¹³C]-, [2-¹³C]-, or [1,2-¹³C₂] sodium acetate and L-methionine-methyl-¹³C) during the fermentation process.
  • 2. Purification: Harvest the culture broth and isolate this compound using a series of chromatographic steps, typically including reversed-phase silica gel, normal-phase silica gel, and final purification with HPLC (e.g., Capcell Pak C18 column) [1].
  • 3. Analysis:
    • Radioactivity Measurement: For ¹⁴C-labeled compounds, measure the incorporated radioactivity to confirm precursor uptake.
    • ¹³C NMR Analysis: Analyze the purified this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The specific enrichment of carbon atoms in the molecule confirms the incorporation pattern from the labeled acetates and methionine, revealing the "head-to-tail" polyketide assembly and the origin of the gem-dimethyl groups.
Protocol for Heterologous Expression and Gene Cluster Validation

This protocol is used to confirm the function of the biosynthetic gene cluster and produce novel derivatives [4].

  • 1. Cluster Cloning: Clone the entire suspected ~17 kb benastatin (ben) biosynthetic gene cluster from the native Streptomyces into a suitable shuttle vector.
  • 2. Host Transformation: Introduce the constructed plasmid into a heterologous host, such as Streptomyces lividans or Streptomyces albus, which does not naturally produce benastatins.
  • 3. Fermentation and Metabolite Analysis:
    • Culture the engineered heterologous host.
    • Extract and analyze the culture broth for the production of this compound, confirming the identity of the gene cluster.
  • 4. Genetic Engineering (for Novel Derivatives):
    • Create a mutant construct by inactivating or deleting a specific gene, such as benQ (the KAS III responsible for the hexanoate starter unit).
    • Express this mutant cluster in the heterologous host.
    • The resulting strain will produce novel benastatin analogs (e.g., compounds 6-9 as shown in search results) that incorporate alternative starter units, which can be isolated and characterized by LC-MS and NMR [4].

Research Significance and Future Directions

This compound represents a compelling natural product scaffold for drug discovery due to its:

  • Unique Pentangular Structure: Its complex, angular polyphenolic framework is a hallmark of actinomycetes-derived polyketides [3].
  • Dual Bioactivity: It exhibits potent enzyme inhibition (GST) and promising antitumoral activity, inducing apoptosis [1] [4].
  • Engineerability: Its biosynthetic pathway has been successfully manipulated to generate novel analogs, showcasing the potential of combinatorial biosynthesis to expand chemical diversity and optimize pharmacological properties [4].

Future research will likely focus on further elucidating its mechanism of action in cancer cells, employing advanced pathway engineering to create more targeted derivatives, and exploring its potential in combination therapies.

References

Comprehensive Technical Analysis of Benastatin A Biosynthesis Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benastatins and Their Biosynthetic Significance

The benastatins represent a significant class of pentangular polyphenols within the aromatic type II polyketide family, originally isolated from various Streptomyces species. These compounds have attracted considerable scientific interest due to their potent biological activities, including inhibition of glutathione-S-transferase (GST) and induction of apoptosis, making them promising candidates for anticancer drug development [1]. Benastatin A, the principal compound in this class, features a characteristic 6/6/6/6/6-fused ring system with a unique geminal dimethylation on the B-ring, distinguishing it structurally from other polyketide natural products [1]. The extended pentangular framework of benastatins is biosynthesized through a type II polyketide synthase (PKS) system that employs a rare hexanoate starter unit, setting the stage for intriguing biochemical transformations and engineering possibilities [2] [3].

The cloning and characterization of the complete benastatin biosynthetic gene cluster (ben cluster) has provided fundamental insights into the molecular logic underlying the assembly of complex polyphenolic compounds in actinomycetes [2]. This cluster represents an excellent model system for exploring the biosynthetic principles of angular pentangular polyketides and developing metabolic engineering strategies to generate novel analogues with improved pharmacological properties. The following technical analysis comprehensively examines the genetic organization, enzymatic functions, experimental validation approaches, and engineering opportunities within the benastatin biosynthetic pathway, providing researchers with a foundation for further investigation and manipulation of this pharmaceutically relevant pathway.

Gene Cluster Overview and Genomic Organization

Genomic Location and Basic Features

The benastatin biosynthetic gene cluster (BGC0000204) originates from Streptomyces sp. A2991200 and spans a 17,480 base pair genomic region, as cataloged in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) repository [4]. This cluster was initially cloned and sequenced in 2007, with its identity unequivocally confirmed through deletion of flanking regions and successful heterologous expression in S. albus and S. lividans [2] [5]. The essential coding region for benastatin production was narrowed down to approximately 17 kb through excision of non-essential flanking regions, highlighting the compact yet complete nature of this biosynthetic machinery [3].

The ben cluster is classified as a type II polyketide synthase system and is noted to produce multiple related compounds including this compound, benastatin B, BE-43767, and TAN1532B [4]. According to MIBiG annotations, the cluster status is currently marked as "active" with "questionable" quality, indicating that while the cluster is functional, some aspects of its annotation may require further verification [4]. The completeness is designated as "complete," suggesting that all necessary components for benastatin production are present within the defined region.

Gene Components and Functional Annotation

The ben cluster contains 14 probable structural genes along with three regulatory and resistance genes, systematically organized for coordinated polyketide assembly and tailoring [3]. The table below summarizes the key genes, their products, and experimentally verified functions:

Table: Comprehensive Gene Composition of Benastatin Biosynthetic Cluster

Gene Position (nt) Product Function Experimental Evidence
benG 4243-4698 (+) BenG protein Unknown Sequence homology
benF 4867-6045 (-) C-dimethyltransferase Geminal bis-methylation at C-8 Knock-out validation [3]
benE 6112-6432 (+) BenE protein Unknown Sequence homology
benD 6432-6875 (+) BenD protein Unknown Sequence homology
benA 6865-8136 (+) BenA protein Minimal PKS component (KSα) Sequence homology
benB 8133-9362 (+) BenB protein Minimal PKS component (CLF) Sequence homology
benC 9436-9696 (+) BenC protein Unknown Sequence homology
benH 9698-10537 (+) BenH protein Unknown Sequence homology
benJ 10531-10878 (+) BenJ protein Unknown Sequence homology
benR 11178-13148 (+) BenR protein Regulatory function Sequence homology
benL 13292-14041 (-) C-19 ketoreductase Regioselective C-19 reduction Knock-out validation [3]
benQ 14179-15189 (-) FabH-like KSIII Starter unit selection and provision Knock-out & complementation [2] [3]

The minimal PKS components (BenA and BenB) are responsible for the core polyketide chain assembly, while accessory enzymes such as BenF and BenL introduce specific structural modifications that define the benastatin scaffold [3]. The KSIII enzyme BenQ plays a particularly crucial role in pathway initiation by selecting and providing the rare hexanoate starter unit, as demonstrated through inactivation and complementation experiments [2]. This gene organization follows the operational logic typical of type II PKS systems, with core catalytic components flanked by tailoring enzymes and regulatory elements that ensure proper expression and coordination of the biosynthetic process.

Biosynthesis Pathway and Enzymatic Mechanism

Pathway Initiation and Starter Unit Selection

The benastatin biosynthesis pathway initiates with a distinctive starter unit selection process mediated by the ketosynthase III (KSIII) component BenQ, which is functionally similar to FabH in fatty acid biosynthesis [3] [6]. Unlike most type II PKS systems that utilize acetate starter units, BenQ specifically selects and activates hexanoate as the primer for polyketide chain assembly, resulting in the characteristic pentyl side chain at C-3 of the mature benastatin molecule [3]. This rare starter unit choice represents a significant deviation from conventional polyketide initiation and contributes to the structural uniqueness of benastatins.

Experimental evidence firmly establishes BenQ's essential role in pathway initiation. Gene inactivation studies demonstrated that in the absence of functional BenQ, the benastatin PKS can utilize alternative straight and branched-chain fatty acid synthase primers from the cellular pool, leading to the production of novel penta- and hexacyclic benastatin derivatives [2] [3]. The function of BenQ as a bona fide KAS III was further confirmed through site-directed mutagenesis of the active site cysteine (Cys-His-Asn catalytic triad), which abolished its ability to initiate benastatin biosynthesis with the native hexanoate starter [6]. This starter unit flexibility provides valuable opportunities for metabolic engineering to generate structural diversity.

Polyketide Chain Assembly and Cyclization

Following initiation with hexanoate, the minimal PKS complex (comprising BenA as KSα and BenB as chain length factor) catalyzes the extension of the polyketide backbone through successive decarboxylative Claisen condensations with malonyl-CoA extender units [1]. Based on feeding studies with isotopic labels, the benastatin core is derived from fourteen acetate units condensed in the characteristic "head-to-tail" fashion of typical polyketide biosynthesis [7]. The fully extended polyketide chain then undergoes regioselective cyclization to form the angular pentacyclic ring system characteristic of benastatins.

The chain length determination in benastatin biosynthesis appears to be influenced by the size of the starter unit, as evidenced by engineering studies. When the PKS utilizes shorter straight-chain starters (e.g., butyrate) in the absence of BenQ, the length of the polyketide backbone is unexpectedly increased, resulting in the formation of an extended hexacyclic ring system reminiscent of intermediates in the griseorhodin and fredericamycin pathways [2] [5]. This fascinating observation provides strong support for the hypothesis that the number of chain elongations is dependent on the total size of the polyketide chain that can be accommodated in the PKS enzyme cavity [2].

Post-PKS Tailoring Reactions

After formation of the polycyclic core structure, several enzyme-mediated tailoring reactions complete the biosynthesis of mature benastatins. Two key tailoring steps have been experimentally characterized:

  • Geminal dimethylation: The C-methyltransferase BenF catalyzes the unique geminal bis-methylation at C-8 of the intermediate polyketide scaffold [3]. This modification was confirmed through gene inactivation, which resulted in the production of non-methylated analogues, establishing BenF's role in introducing this distinctive structural feature.

  • Regioselective reduction: The ketoreductase BenL performs regioselective reduction at the C-19 position [3]. Knock-out experiments demonstrated that BenL is essential for the proper formation of the benastatin oxidation pattern, with its absence leading to altered redox states in the final products.

Additional tailoring enzymes, including oxygenases and possibly glycosyltransferases, are likely responsible for introducing the various oxygen functionalities and completing the biosynthesis, though their specific roles require further experimental characterization [4] [1]. The coordinated action of these tailoring enzymes ensures the proper structural maturation of benastatins into their biologically active forms.

Diagram: Benastatin Biosynthetic Pathway and Key Enzymatic Steps

G Starter Starter Unit Selection Extension Polyketide Chain Extension MinimalPKS Minimal PKS (BenA/BenB) Extension->MinimalPKS Chain Assembly Cyclization Cyclization & Aromatization Cyclases Cyclases/Aromatases Cyclization->Cyclases Tailoring Tailoring Reactions BenF BenF (C-methyltransferase) Tailoring->BenF C-8 Dimethylation BenL BenL (C-19 ketoreductase) Tailoring->BenL C-19 Reduction Product Mature Benastatin BenastatinA This compound Product->BenastatinA Hexanoate Hexanoate BenQ BenQ (KSIII) Hexanoate->BenQ Priming MalonylCoA Malonyl-CoA Extenders MalonylCoA->Extension CoreScaffold Pentacyclic Core CoreScaffold->Cyclization BenQ->Extension MinimalPKS->CoreScaffold Cyclases->Tailoring BenF->Product BenL->Product

Experimental Validation and Methodologies

Genetic Manipulation and Heterologous Expression

The identity and functionality of the ben gene cluster were unequivocally established through systematic genetic manipulation and heterologous expression strategies. The initial proof of cluster identity involved cloning the entire putative ben locus and expressing it in two heterologous hosts: Streptomyces lividans and Streptomyces albus [2] [5]. Both hosts successfully produced benastatins upon introduction of the cluster, confirming that all necessary genetic elements for complete biosynthesis were present in the cloned region.

Deletion analysis was employed to narrow down the essential coding region to approximately 17 kb by removing non-essential flanking sequences [3]. This streamlined cluster maintained full biosynthetic capability while facilitating further genetic manipulations. Gene inactivation experiments targeting specific ben genes provided crucial functional assignments:

  • benQ knock-out: Elimination of this KSIII component abolished production of natural benastatins but resulted in novel pentacyclic and hexacyclic compounds derived from alternative starter units, confirming BenQ's role in hexanoate selection [2] [6].

  • benF inactivation: Disruption of this methyltransferase gene led to the production of non-methylated benastatin analogues, verifying its function in geminal dimethylation [3].

  • benL knock-out: Elimination of this ketoreductase resulted in altered oxidation patterns, establishing its role in C-19 reduction [3].

These genetic studies were complemented by complementation experiments, where inactivated genes were reintroduced in trans to restore wild-type production profiles, providing additional confirmation of gene functions [2].

Analytical Characterization and Compound Identification

Comprehensive chemical analysis has been essential for characterizing both natural benastatins and engineered analogues. The standard analytical workflow includes:

  • Fermentation and extraction: Wild-type and engineered strains are cultured in appropriate media, followed by extraction with organic solvents such as ethyl acetate or methanol [6].

  • Chromatographic separation: Crude extracts are fractionated using flash chromatography on C18 stationary phases, followed by further purification via preparative HPLC with reverse-phase columns [8].

  • Structural elucidation: Purified compounds are characterized through a combination of:

    • High-resolution mass spectrometry (HRMS) for precise molecular formula determination
    • Multidimensional NMR including 1H, 13C, COSY, HSQC, and HMBC experiments for full structural assignment [8]
    • Comparative analysis with authentic standards when available

This analytical approach enabled the identification and full structural characterization of five novel benastatin derivatives generated through genetic engineering of the ben cluster, including compounds with antiproliferative activities comparable to natural benastatins but with reduced cytotoxicity [2]. The most intriguing discovery was that utilization of shorter straight-chain starters (e.g., butyrate) in benQ mutants resulted in extended hexacyclic ring systems, highlighting the flexibility of the benastatin PKS [5].

Engineering Strategies for Novel Benastatin Derivatives

Starter Unit Engineering via KSIII Manipulation

The ketosynthase III component BenQ represents a strategic gateway for engineering novel benastatin derivatives through starter unit manipulation. Several approaches have been explored to alter starter unit specificity:

  • Active site engineering: Based on crystal structures of homologous KAS III enzymes, the three-dimensional structure of BenQ was modeled to identify potential gatekeeping residues in the substrate-binding tunnel [6]. Individual mutations (H95A and M99A) were constructed to potentially expand starter unit acceptance, though these single mutations did not yield significant changes in substrate specificity, suggesting additional factors control specificity [6].

  • Starter unit supplementation: Exogenous feeding of synthetic starter unit surrogates to benQ block mutants was attempted but did not result in incorporation, indicating that the primer needs to be enzyme-bound rather than free acids [6].

  • Cross-cluster complementation: A benQ null mutant was successfully complemented with butyrate starter unit biosynthesis genes from the alnumycin biosynthesis gene cluster, resulting in a dramatic (10-fold) enhancement in production of butyrate-primed hexacyclic benastatin derivatives [6]. This successful generation of an alnumycin-benastatin FAS-PKS hybrid pathway demonstrates the potential of combining metabolic pathways from different biosynthetic systems to enhance production of desired natural products or novel analogues.

Metabolic Engineering for Structural Diversity

Beyond starter unit manipulation, several additional metabolic engineering strategies have been employed to expand benastatin structural diversity:

  • Precursor-directed biosynthesis: Supplementing cultures with alternative fatty acid precursors has been explored to shift the metabolic flux toward desired starter units, though this approach is limited by the intrinsic specificity of the KSIII enzyme and the cellular pool of acyl-ACP precursors [3].

  • Tailoring enzyme manipulation: Engineering of the post-PKS tailoring enzymes, particularly the methyltransferase BenF and ketoreductase BenL, offers opportunities to create structural analogues with modified substitution patterns [3]. The discovery that benastatin intermediates can undergo different cyclization patterns when specific tailoring enzymes are inactivated provides access to novel scaffolds not observed in the wild-type pathway [8].

  • Combinatorial biosynthesis: The modular nature of type II PKS systems enables the potential for swapping components between the benastatin cluster and other related polyketide systems. While this approach has not been extensively reported for benastatins specifically, the successful heterologous expression of the complete cluster in model Streptomyces hosts establishes a foundation for such future experiments [2] [3].

These engineering strategies collectively highlight the potential of the benastatin biosystem as a platform for generating structurally diverse polyphenolic compounds with potentially improved pharmacological properties. The observation that some engineered benastatin derivatives maintain antiproliferative effects while showing reduced cytotoxicity is particularly promising for drug development applications [2].

Recent Advances and Future Perspectives

New Compounds and Bioactivity Profiles

Recent investigations have expanded the family of benastatin-related compounds through both engineering approaches and discovery of naturally occurring analogues. The pentangular polyphenol family to which benastatins belong continues to grow, with recent reviews identifying benastatins as part of a broader structural class that includes anthrabenzoxocinones (ABXs) and fredericamycins [1]. These structural classes share common biosynthetic origins but differ in their ring topologies and oxidation patterns.

Engineering efforts have yielded several novel benastatin derivatives with interesting bioactivity profiles:

  • Hexacyclic analogues: When the benastatin PKS utilizes shorter straight-chain starters in the absence of BenQ, the resulting extended hexacyclic ring systems represent novel chemical entities with demonstrated antiproliferative activities [2] [5].

  • Modified pentacyclic compounds: Inactivation of specific tailoring enzymes has produced pentacyclic analogues with altered substitution patterns that in some cases show comparable antiproliferative effects but lower cytotoxicity than the natural benastatins [2].

These findings substantiate the potential of metabolic engineering toward generating polyphenols with altered substituents and ring systems that may offer improved therapeutic indices or novel mechanisms of action.

Comparative Biosynthesis and Evolutionary Relationships

Comparative analysis of the benastatin pathway with those of structurally related compounds like griseorhodins and fredericamycins has revealed fascinating evolutionary relationships and biosynthetic parallels [8]. These three families of pentangular polyketides almost certainly originate from very similar polyketide products that are reduced in the C-19/20 region but differ in chain length due to distinct starter units [8]. The major structural differences between the mature natural products are introduced during tailoring steps, particularly oxidative modifications, which significantly influence the bioactivity profiles [8].

This comparative perspective reveals that the benastatin biosynthetic system is part of a larger evolutionary continuum of type II PKS systems that generate complex polyphenolic structures through variations on a common enzymatic theme. Understanding these relationships provides valuable insights for future engineering efforts aimed at creating hybrid molecules that combine desirable structural features from different natural product families.

Diagram: Experimental Workflow for Benastatin Pathway Engineering

G ClusterIsolation Cluster Isolation & Sequencing Subcloning Subcloning ClusterIsolation->Subcloning HeterologousExpr Heterologous Expression ExpressionVectors Expression Vectors HeterologousExpr->ExpressionVectors GeneInactivation Gene Inactivation (Knock-out) MutantConstruction Mutant Construction GeneInactivation->MutantConstruction MetabolicEng Metabolic Engineering StarterEngineering Starter Unit Engineering MetabolicEng->StarterEngineering AnalogueProduction Analogue Production Fermentation Fermentation & Extraction AnalogueProduction->Fermentation BioactivityTesting Bioactivity Testing Subcloning->HeterologousExpr ExpressionVectors->GeneInactivation MutantConstruction->MetabolicEng StarterEngineering->AnalogueProduction CompoundAnalysis Compound Analysis Fermentation->CompoundAnalysis CompoundAnalysis->BioactivityTesting

Conclusion

The this compound biosynthetic gene cluster represents a fascinating model system for understanding the assembly of complex pentangular polyphenols in actinomycetes. Through detailed genetic and biochemical studies, researchers have elucidated the key features of this pathway, from the unusual hexanoate starter unit selection by the KSIII enzyme BenQ to the post-PKS tailoring reactions that complete the characteristic benastatin structure. The experimental methodologies established for this cluster—including heterologous expression, gene inactivation, and metabolic engineering—provide a robust framework for further investigation and manipulation.

References

Mechanism of Apoptosis Induction and Cell Cycle Arrest

Author: Smolecule Technical Support Team. Date: February 2026

Benastatin A triggers apoptosis and induces cell cycle arrest at the G1/G0 phase in mouse colon 26 cells. The evidence for this is summarized below [1]:

Observation Experimental Method Result Description
Apoptosis Induction DNA Electrophoresis DNA fragmentation, a hallmark of apoptosis [1].
Cell Viability Loss Cell Counting Dose-dependent decrease in viable cells after 3 days of treatment [1].
Cell Cycle Arrest Flow Cytometry Accumulation of cells in the G1/G0 phase of the cell cycle [1].
Gene Expression Changes Northern Blot Analysis Dose-dependent decrease in β-actin and bax mRNA levels [1].

Interestingly, the study concludes that this apoptosis is unlikely to be a direct result of Glutathione S-transferase (GST) inhibition, suggesting this compound works through a different, unidentified pathway [1].

Experimental Protocol for Key Assays

Below is a detailed methodology for the key experiments that demonstrated this compound's effects, based on the research paper [1].

1. Cell Viability Assay

  • Cell Line: Mouse colon 26 adenocarcinoma cells.
  • Culture Condition: Cells in the stationary phase.
  • Treatment: Treatment with this compound across a range of concentrations.
  • Incubation Time: 3 days.
  • Measurement: Viable cells were counted dose-dependently.

2. DNA Fragmentation Analysis (Apoptosis Detection)

  • Method: Electrophoretic analysis of cellular DNA.
  • Procedure: After treatment, cellular DNA is extracted and run on an agarose gel.
  • Apoptosis Indication: Visualization of a DNA "ladder" pattern due to internucleosomal cleavage.

3. Flow Cytometric Cell Cycle Analysis

  • Principle: Measures the DNA content of individual cells to determine their phase in the cell cycle.
  • Procedure: Treated cells are stained with a fluorescent DNA-binding dye (e.g., Propidium Iodide) and analyzed using a flow cytometer.
  • Data Interpretation: A histogram plot showing the proportion of cells with G1/G0 (2N), S (between 2N and 4N), and G2/M (4N) DNA content. An increased peak in the G1/G0 region indicates arrest.

4. Northern Blot Analysis (Gene Expression)

  • RNA Extraction: Total RNA is isolated from treated and untreated control cells.
  • Gel Electrophoresis: RNA samples are separated by size on a denaturing agarose gel.
  • Blotting: RNA is transferred from the gel to a solid membrane (e.g., nylon or nitrocellulose).
  • Hybridization: The membrane is probed with labeled DNA sequences complementary to the target mRNAs (e.g., for bax and β-actin).
  • Detection: The signal from the bound probe is detected, showing the level of specific mRNA present.

Glutathione Transferase (GST) Activity

The study also investigated the compound's interaction with its known target, GST. The data suggests a complex mechanism. The following table contrasts the effects of this compound with another GST inhibitor, ethacrynic acid [1].

Treatment Effect on Purified GST-II Effect on GST in Crude Cell Extract Effect on GST in Whole Cells (5-day treatment)
This compound Almost completely inhibited by 2 µM [1]. No significant effect even at 20 µM [1]. GST activity and GST-II protein levels decreased; no significant activity at 16-20 µM [1].
Ethacrynic Acid Almost completely inhibited by 50 µM [1]. Almost completely inhibited by 50 µM [1]. Increased GST-II protein and mRNA levels [1].

GST-Mediated Signaling in Cell Proliferation and Death

While this compound's action may be GST-independent, understanding GSTs' role in cell signaling provides context. Specific GST isoenzymes, particularly GSTP1-1, are known to regulate cell proliferation and death pathways by modulating key signaling proteins [2].

The diagram below illustrates this regulatory network.

G OxidativeStress Oxidative Stress ASK1 ASK1 OxidativeStress->ASK1 JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis promotes Proliferation Cell Proliferation JNK->Proliferation can promote GSTP GSTP1-1 GSTP->ASK1 inhibits GSTP->JNK inhibits

Diagram of GSTP1-1 regulation of stress signaling. GSTP1-1 inhibits key kinases ASK1 and JNK, suppressing apoptosis [2]. Inhibiting GSTP1-1 can promote cell death.

References

Documented Effects of Benastatin A on the Cell Cycle

Author: Smolecule Technical Support Team. Date: February 2026

The primary study investigating Benastatin A's effect on the cell cycle identified that it causes arrest in the G1/G0 phase in mouse colon 26 adenocarcinoma cells [1] [2] [3].

The table below summarizes the key experimental findings from this research:

Parameter Experimental Finding
Cell Line Mouse colon 26 adenocarcinoma cells [1]
Identified Effect Cell cycle arrest at the G1/G0 phase [1]
Key Evidence Flow cytometric analysis [1]
Other Major Findings Induction of apoptosis (DNA fragmentation); decrease in GST activity, GST-II protein, β-actin, and bax mRNAs [1] [2]
Conclusion Apoptosis induction is unlikely to be solely due to inhibition of Glutathione S-transferase (GST) activity [1]

Experimental Protocol for Cell Cycle Analysis

The study used flow cytometry to determine the cell cycle phase distribution. The following workflow outlines the general protocol for this type of analysis, based on standard methodologies [4] [5].

Start Harvest and Wash Cells Fix Fix Cells (70% Ethanol, -20°C) Start->Fix Perm Permeabilize Cells Fix->Perm Stain Stain with DNA-binding Dye (e.g., Propidium Iodide) Perm->Stain RNase Treat with RNase Stain->RNase Analyze Flow Cytometry Analysis RNase->Analyze G0G1 Identify G0/G1 Peak (DNA Content: 2n) Analyze->G0G1 S Identify S Phase (DNA Content: 2n-4n) Analyze->S G2M Identify G2/M Peak (DNA Content: 4n) Analyze->G2M

Key steps and considerations for the protocol include [5]:

  • Cell Fixation: Adding cold 70% ethanol drop-wise while vortexing to prevent cell clumping.
  • RNAse Treatment: A critical step to ensure the dye binds only to DNA, not RNA, for accurate measurement.
  • Flow Cytometry Setup: Using a plot of pulse width vs. pulse area to gate on single cells and exclude doublets or clumps from the analysis.

Current Research Context and Limitations

  • Dated Primary Evidence: The main findings on G1/G0 arrest are from a 2000 publication [1]. A 2024 review confirms this compound's complex structure and anticancer properties but does not elaborate on the cell cycle arrest mechanism, noting that its biological targets are not fully understood [6].
  • Lack of Detailed Signaling Pathways: The search results do not provide a detailed molecular signaling pathway for this compound. While one source mentions that Glutathione Transferases (GSTs) can modulate cell proliferation pathways like JNK signaling [7], the 2000 study concluded that this compound's induction of apoptosis was unlikely to be due directly to GST inhibition [1].

References

Benastatin Biosynthetic Gene Cluster and Key Genes

Author: Smolecule Technical Support Team. Date: February 2026

The entire benastatin biosynthetic gene cluster from Streptomyces sp. A2991200 has been cloned, sequenced, and successfully expressed in heterologous hosts like Streptomyces lividans and *Streptomyces albus [1] [2] [3]. The essential coding region was narrowed down to approximately 17 kb [1].

Table 1: Key Genes in the Benastatin Biosynthetic Cluster [3]

Gene Function / Product
benA BenA protein
benB BenB protein
benF C-methyltransferase; catalyzes unusual geminal bis-methylation [1]
benL C-19 ketoreductase; required for regioselective ketoreduction [1]
benQ FabH-like Ketosynthase III (KAS III); crucial for providing/selecting the hexanoate starter unit [4] [1] [2]

The Gateway Role of Ketosynthase III (BenQ)

BenQ is a FabH-like ketoacyl synthase (KAS III) component that plays a pivotal and specialized role in initiating benastatin biosynthesis [4] [1].

  • Starter Unit Provision: Unlike many PKSs that use malonyl-derived acetate, the benastatin PKS requires a rare hexanoate starter unit to form the pentyl side chain. BenQ is crucial for providing and selecting this starter unit [1].
  • Experimental Validation: The function of BenQ as a KAS III was proven by point mutation of the active site cysteine (Cys-His-Asn catalytic triad). This mutation led to the production of novel benastatin derivatives incorporating alternative starter units [4] [1].
  • Consequence of benQ Inactivation: When benQ is deleted or inactivated, the PKS cannot utilize the dedicated hexanoate starter. Instead, it incorporates alternative straight and branched-chain fatty acid primers from the cellular pool. Intriguingly, when shorter starters (like butyrate) are used, the PKS compensates by performing additional elongation cycles, resulting in an extended, hexacyclic ring system instead of the natural pentacyclic core [1] [2].

G WT Wild-Type Strain (with functional BenQ) Start_WT Starter Unit: Hexanoate WT->Start_WT Selects Mut benQ Mutant Strain (BenQ inactive/deleted) Start_Mut Starter Units: Alternative (Butyrate, etc.) Mut->Start_Mut Utilizes Product_WT Product: Natural Benastatins (Pentacyclic core) Start_WT->Product_WT Primes PKS Product_Mut Product: Novel Analogues (Hexacyclic core) Start_Mut->Product_Mut Primes PKS

Figure 1. Impact of BenQ on benastatin biosynthesis.

Experimental Protocols for Pathway Engineering

Here are detailed methodologies for key experiments that elucidate and engineer the benastatin pathway, focusing on the critical BenQ component.

Cloning and Heterologous Expression of benQ in E. coli [1]

This protocol is for producing the BenQ protein for in vitro study.

  • Gene Amplification: Amplify the benQ gene using modified primers containing an EcoRI restriction site.
  • Cloning: Clone the amplified product into the EcoRI site of the E. coli expression vector pGEX-5X-1, which adds a glutathione S-transferase (GST) tag for purification, yielding plasmid pXU347.
  • Transformation and Expression: Introduce pXU347 into E. coli expression host BL21 (DE3) by electroporation.
  • Protein Production:
    • Grow cells in SOB media at 37°C.
    • Induce protein expression with 1 mM IPTG when the optical density at 600 nm (OD₆₀₀) reaches 0.4–0.6.
    • Continue incubation for 5 hours post-induction.
  • Harvesting: Collect cells by centrifugation for downstream protein purification and analysis.
Point Mutation of BenQ Active Site

This method tests the essential role of the KAS III catalytic residue [4].

  • Site-Directed Mutagenesis: Use a mutagenesis protocol to individually mutate the active site cysteine residue of BenQ to another amino acid (e.g., alanine).
  • Heterologous Expression in Streptomyces*: Introduce the mutated benQ gene into a *Streptomyces host that contains the complete benastatin gene cluster except for the native benQ gene (a ΔbenQ mutant).
  • Metabolite Analysis:
    • Culture the engineered strain and extract metabolites.
    • Analyze the extracts using HPLC and mass spectrometry (MS) to profile the metabolites.
    • Isolate and structurally elucidate novel compounds using NMR spectroscopy. The expected outcome is the production of novel benastatin derivatives primed with alternative starter units.
Metabolic Pathway Engineering via Gene Complementation

This strategy successfully engineered the pathway to enhance the production of specific analogues [4] [1].

  • Gene Replacement: Create a benQ null mutant strain.
  • Introduction of Heterologous Genes: Complement the null mutant by introducing genes responsible for a specific starter unit biosynthesis from a different pathway. For example, the butyrate starter unit biosynthesis genes from the alnumycin biosynthesis gene cluster were used.
  • Outcome Analysis:
    • The hybrid FAS-PKS pathway successfully incorporated the butyrate primer.
    • This led to a great enhancement (approximately 10-fold) in the production of butyrate-primed, hexacyclic benastatin derivatives compared to the uncomplemented mutant [4].

Bioactivity and Therapeutic Potential

Benastatins are potent inhibitors of glutathione-S-transferase (GST) and are known to induce apoptosis, showing promise as antitumoral agents [4] [1] [2]. Some of the novel engineered derivatives with altered ring systems and side chains maintain potent antiproliferative activity while demonstrating lower cytotoxicity, suggesting an improved therapeutic window [1].

References

Comprehensive Application Notes and Protocols: Assessing Apoptosis Induction by Benastatin A in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Benastatin A is a secondary metabolite isolated from Streptomyces bacteria that has demonstrated significant biological activity against cancer cell lines. This natural product initially gained attention due to its reported inhibition of mammalian glutathione transferases (GSTs), enzymes involved in cellular detoxification processes and drug resistance mechanisms. Research conducted on mouse colon 26 adenocarcinoma cells has revealed that this compound induces programmed cell death (apoptosis) and causes cell cycle arrest at the G1/G0 phase, suggesting potential therapeutic applications in oncology [1] [2]. The compound shares some functional similarities with other GST inhibitors like ethacrynic acid, though their temporal patterns of apoptosis induction differ significantly, with this compound requiring longer exposure times (3 days) compared to ethacrynic acid (24 hours) to manifest comparable effects [1].

Apoptosis represents a crucial biological process for maintaining tissue homeostasis and eliminating damaged or malignant cells through a genetically encoded cell death program. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, membrane blebbing, and DNA fragmentation [3] [4]. During apoptosis, endonucleases cleave nuclear DNA at internucleosomal linker sites, generating fragments of approximately 200 base pairs that produce a characteristic ladder pattern when separated by agarose gel electrophoresis [3]. Another hallmark event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which serves as an "eat-me" signal for phagocytic cells [5]. These molecular events provide detectable markers for identifying and quantifying apoptotic cells in experimental systems.

This compound Mechanism and Signaling Pathways

Although this compound was initially characterized as a GST inhibitor, studies suggest that its apoptosis-inducing effects may operate through mechanisms distinct from GST inhibition. Research using mouse colon 26 cells demonstrated that while this compound effectively induces apoptosis, this activity does not directly correlate with its effects on GST activity [1] [2]. Specifically, this compound did not significantly inhibit GST activity in crude cellular extracts even at concentrations (20 μM) that far exceeded those required to inhibit purified GST-II, suggesting that its pro-apoptotic effects may involve alternative molecular targets or signaling pathways [2].

Glutathione transferases themselves play intriguing roles in cell signaling beyond their detoxification functions. Certain GST isoenzymes, particularly GSTP1-1, can modulate stress-activated signaling pathways by regulating JNK signaling and influencing apoptosis signal-regulating kinase 1 (ASK1) [6]. These enzymes can form complexes with key signaling molecules, effectively acting as regulators of cell proliferation and death pathways. The investigation of this compound's precise mechanism of action remains an active area of research, with current evidence suggesting it may involve cell cycle disruption and modulation of apoptotic regulators, including observed decreases in β-actin and bax mRNA levels in treated cells [1] [2].

Table 1: Comparative Effects of this compound and Ethacrynic Acid in Mouse Colon 26 Cells

Parameter This compound Ethacrynic Acid
Time to apoptosis detection 3 days 24 hours
Effective concentration range 16-20 μM 50 μM
GST inhibition in crude extracts Minimal effect at 20 μM Nearly complete inhibition at 50 μM
Effect on GST-II protein levels Decreased after 5 days Increased
Effect on cell cycle Arrest at G1/G0 phase Not specified
Effect on β-actin and bax mRNA Dose-dependent decrease Not specified

The following diagram illustrates the current understanding of this compound's potential mechanisms and the key apoptotic events it triggers:

G BenastatinA This compound UnknownTarget Unknown Molecular Target(s) BenastatinA->UnknownTarget CellCycleArrest Cell Cycle Arrest at G1/G0 Phase UnknownTarget->CellCycleArrest MitochondrialChanges Mitochondrial Changes UnknownTarget->MitochondrialChanges Apoptosis Apoptotic Cell Death CellCycleArrest->Apoptosis CaspaseActivation Caspase Activation MitochondrialChanges->CaspaseActivation PSExternalization Phosphatidylserine Externalization CaspaseActivation->PSExternalization DNAFragmentation DNA Fragmentation CaspaseActivation->DNAFragmentation PSExternalization->Apoptosis DNAFragmentation->Apoptosis

Experimental Protocols for Apoptosis Detection

DNA Fragmentation Analysis Protocol

The DNA laddering assay provides a classical biochemical method for detecting apoptosis through the characteristic internucleosomal DNA cleavage pattern. This protocol is adapted from established methods for apoptosis detection [3] and applied specifically to this compound-treated cells based on research demonstrating its ability to induce DNA fragmentation [1] [2].

3.1.1 Stage 1: Cell Harvest and Lysis
  • Culture mouse colon 26 cells and treat with this compound (16-20 μM) for 3-5 days to induce apoptosis. Include untreated controls.
  • Pellet cells by centrifugation at 500 × g for 5 minutes.
  • Resuspend cell pellet in 0.5 mL detergent buffer (10 mM Tris pH 7.4, 5 mM EDTA, 0.2% Triton X-100 or NP-40).
  • Vortex the mixture thoroughly and incubate on ice for 30 minutes.
  • Centrifuge at 27,000 × g for 30 minutes at 4°C to separate fragmented DNA (supernatant) from intact chromatin (pellet).
  • Divide supernatants into two 250 μL aliquots and add 50 μL ice-cold 5 M NaCl to each aliquot, followed by vortexing [3].
3.1.2 Stage 2: DNA Precipitation and Purification
  • Add 600 μL ethanol and 150 μL 3 M sodium-acetate (pH 5.2) to each aliquot and mix thoroughly by pipetting.
  • Incubate tubes at -80°C for 1 hour to precipitate DNA.
  • Centrifuge at 20,000 × g for 20 minutes, then carefully discard supernatants without disturbing the loose pellets.
  • Pool DNA extracts by re-dissolving the pellets in a total of 400 μL extraction buffer (10 mM Tris, 5 mM EDTA).
  • Add 2 μL of 10 mg/mL DNase-free RNase and incubate for 5 hours at 37°C to remove RNA contamination.
  • Add 25 μL proteinase K (20 mg/mL) and 40 μL of buffer (100 mM Tris pH 8.0, 100 mM EDTA, 250 mM NaCl), then incubate overnight at 65°C to digest proteins.
  • Extract DNA with phenol/chloroform/isoamyl alcohol (25:24:1) and precipitate with ethanol. Carefully discard supernatant after centrifugation [3].
3.1.3 Stage 3: Agarose Gel Electrophoresis
  • Air-dry the DNA pellet and resuspend in 20 μL Tris-acetate EDTA buffer supplemented with 2 μL sample buffer (0.25% bromophenol blue, 30% glycerol).
  • Separate DNA fragments electrophoretically on a 2% agarose gel containing 1 μg/mL ethidium bromide.
  • Run the gel at 5-8 V/cm until adequate separation is achieved.
  • Visualize DNA bands by ultraviolet transillumination.
  • Expected Results: Apoptotic samples will display a characteristic DNA ladder with fragments at approximately 200 bp intervals, while viable cells will show high molecular weight DNA, and necrotic cells will display a DNA smear [3] [1].
Annexin V/Propidium Iodide Staining Protocol

The Annexin V binding assay detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early event in apoptosis. When combined with propidium iodide (PI), which stains dead cells with compromised membrane integrity, this method can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations [5].

3.2.1 Sample Preparation and Staining
  • Induce apoptosis in cells using this compound (16-20 μM for 3-5 days). Prepare a negative control by incubating cells in the absence of inducing agent.
  • Harvest cells after the incubation period and wash in cold phosphate-buffered saline (PBS).
  • Prepare 1X annexin-binding buffer by diluting 5X stock solution (provided in commercial kits) with deionized water.
  • Prepare a 100 μg/mL working solution of PI by diluting the 1 mg/mL stock solution in 1X annexin-binding buffer.
  • Resuspend washed cells in 1X annexin-binding buffer at a density of ~1 × 10^6 cells/mL, preparing 100 μL per assay.
  • Add 5 μL Alexa Fluor 488 annexin V and 1 μL of 100 μg/mL PI working solution to each 100 μL of cell suspension.
  • Incubate the cells at room temperature for 15 minutes, protected from light.
  • After incubation, add 400 μL 1X annexin-binding buffer, mix gently, and keep samples on ice [5].
3.2.2 Flow Cytometry Analysis and Interpretation
  • Analyze stained cells by flow cytometry as soon as possible (within 1 hour).
  • Use 488 nm excitation with fluorescence emission collected at 530 nm (FL1 for Alexa Fluor 488) and >575 nm (FL3 for PI).
  • Population Analysis:
    • Viable cells: Annexin V negative, PI negative (lower left quadrant)
    • Early apoptotic cells: Annexin V positive, PI negative (lower right quadrant)
    • Late apoptotic/necrotic cells: Annexin V positive, PI positive (upper right quadrant)
    • Necrotic cells: Annexin V negative, PI positive (upper left quadrant)
  • Confirm flow cytometry results by fluorescence microscopy using appropriate filters for FITC and TRITC/Texas Red [5].

The following workflow diagram illustrates the key steps in apoptosis detection using these complementary methods:

G Start This compound-Treated Cells MethodChoice Method Selection Start->MethodChoice DNAFragmentation DNA Fragmentation Analysis MethodChoice->DNAFragmentation AnnexinV Annexin V/PI Staining MethodChoice->AnnexinV HarvestLysis Harvest Cells & Differential Lysis DNAFragmentation->HarvestLysis Stain Annexin V/PI Staining AnnexinV->Stain DNAExtraction DNA Extraction & Precipitation HarvestLysis->DNAExtraction GelElectro Agarose Gel Electrophoresis DNAExtraction->GelElectro ResultDNA DNA Ladder Pattern (Late Apoptosis) GelElectro->ResultDNA FlowCyto Flow Cytometry Analysis Stain->FlowCyto ResultAnnexin Quadrant Analysis (Early & Late Apoptosis) FlowCyto->ResultAnnexin

Data Interpretation and Analysis

Quantitative Assessment of Apoptotic Indices

The accurate interpretation of apoptosis assay data requires understanding both the qualitative patterns and quantitative aspects of cell death measurement. For the DNA fragmentation assay, the presence of a characteristic ladder pattern with fragments at approximately 200 bp intervals confirms apoptosis, while a more continuous smear suggests necrosis [3]. The intensity of the DNA ladder bands can provide semi-quantitative information about the extent of apoptosis in the cell population, though this method is less quantitative than flow cytometry-based approaches.

For Annexin V/PI staining, flow cytometry generates quantitative data that can be analyzed to determine the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic). Treatment with this compound should demonstrate a dose-dependent increase in both early and late apoptotic populations compared to untreated controls. Researchers should note that the specific temporal patterns of apoptosis induction may vary between cell types, with this compound typically requiring several days of exposure to manifest significant effects [1] [2].

Table 2: Comparison of Apoptosis Detection Methods for this compound Studies

Method Detection Principle Apoptosis Stage Detected Advantages Limitations
DNA Fragmentation Internucleosomal DNA cleavage Late stage Direct visualization of apoptotic hallmark; distinguishes apoptosis from necrosis Semi-quantitative; requires substantial cell numbers; time-consuming
Annexin V/PI Staining Phosphatidylserine externalization Early stage (Annexin V+ PI-) and late stage (Annexin V+ PI+) Quantitative; can detect early apoptosis; works with flow cytometry Requires fresh viable cells; may miss later apoptotic stages
Cell Cycle Analysis DNA content measurement via PI staining Indirect (sub-G1 peak) Can simultaneously assess cell cycle effects; quantitative Does not specifically identify apoptotic mechanism
Carbon Nanoparticle Uptake Enhanced endocytosis in apoptotic cells Early to mid stage Novel approach; may work with fixed cells Less established; requires specialized nanoparticles [4]
Technical Considerations and Optimization

When establishing this compound apoptosis assays, researchers should consider several technical aspects to ensure reliable results. For DNA fragmentation analysis, sample quality is critical, as degraded DNA from improper handling can produce false positive results. The pellet containing fragmented DNA is often loose and easily dislodged during ethanol precipitation steps, requiring careful handling [3]. Including appropriate controls is essential: a negative control (untreated cells), a positive control (cells treated with a known apoptosis inducer such as camptothecin), and a method control (DNA from necrotic cells) to ensure specific detection of apoptotic DNA fragmentation.

For Annexin V staining, maintaining calcium-dependent binding conditions is crucial since annexin V requires calcium for phosphatidylserine binding. The provided binding buffer contains optimal calcium concentrations, and researchers should avoid using wash solutions that lack calcium or contain chelators like EDTA [5]. Additionally, the timing between staining and analysis should be minimized to prevent artifact formation, and proper compensation between fluorescence channels must be established when performing flow cytometry to account for potential spectral overlap between Alexa Fluor 488 and PI signals.

Limitations and Troubleshooting

Despite their utility, both DNA fragmentation and Annexin V/PI staining approaches have limitations when applied to this compound research. The DNA laddering assay is semi-quantitative and may not accurately reflect the precise percentage of apoptotic cells, particularly in heterogeneous samples [3]. This method typically requires a minimum of 10-20% apoptotic cells for clear ladder detection and may not be suitable for cell types that undergo atypical DNA fragmentation. Additionally, the protocol is time-consuming, requires careful handling to prevent DNA loss, and involves hazardous chemicals like ethidium bromide and phenol/chloroform.

The Annexin V assay, while more quantitative, faces challenges related to cellular activation and processing. Mechanical disruption during cell harvesting can cause nonspecific phosphatidylserine exposure, leading to false positive results. Certain cell types may have inherent limitations—for example, cells undergoing activation or differentiation may externalize phosphatidylserine as part of non-apoptotic processes [5]. Furthermore, the requirement for fresh, unfixed cells limits opportunities for subsequent analysis on the same samples.

Table 3: Troubleshooting Guide for this compound Apoptosis Assays

Problem Potential Causes Solutions
Weak or absent DNA ladder Insufficient apoptosis induction; inadequate cell numbers; poor DNA recovery Optimize this compound concentration and treatment duration; ensure ≥10^6 cells per sample; handle pellets carefully during precipitation
DNA smear instead of ladder Cell necrosis; DNA degradation during preparation Ensure proper cell culture conditions; work quickly on ice with protease inhibitors; verify apoptosis with additional methods
High background in Annexin V staining Mechanical damage during processing; excessive incubation times Use gentle pipetting and centrifugation; optimize incubation time; include viability controls
Low signal in flow cytometry Inadequate staining; dye degradation; improper instrument settings Titrate annexin V and PI concentrations; protect dyes from light; verify instrument performance with control samples
Inconsistent results between assays Different temporal sensitivity of methods; assay-specific limitations Use multiple complementary methods; establish time course for apoptosis induction

Conclusion and Research Applications

The comprehensive assessment of this compound-induced apoptosis requires a multifaceted experimental approach that leverages complementary detection methodologies. The protocols outlined in this document provide researchers with robust tools for investigating the pro-apoptotic effects of this compound in cancer model systems. The DNA fragmentation assay offers direct visualization of a hallmark biochemical event in late apoptosis, while Annexin V/PI staining enables quantitative assessment of early and late apoptotic populations through flow cytometry.

This compound represents an intriguing chemical entity for cancer research due to its dual functionality in inducing both apoptosis and cell cycle arrest, coupled with its unique mechanism that appears distinct from conventional GST inhibition [1] [2] [6]. Further research is needed to fully elucidate its molecular targets and signaling pathways, which may reveal novel approaches for therapeutic intervention in cancer and other diseases characterized by aberrant cell proliferation. The protocols described herein provide a foundation for such investigations, enabling researchers to quantitatively assess the apoptotic response to this compound and related compounds across diverse experimental systems.

References

Comprehensive Application Notes and Protocols: Benastatin A Cell Cycle Analysis by Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Benastatin A is a secondary metabolite isolated from Streptomyces bacteria that has gained significant interest in cancer research due to its potent biological activities. This natural product was initially identified as an inhibitor of mammalian glutathione transferases (GSTs), particularly the class Pi-form (GST-Pi) that is frequently overexpressed in multidrug-resistant cancers [1] [2]. However, research has demonstrated that this compound induces apoptosis and cell cycle arrest in cancer cells through mechanisms that may extend beyond GST inhibition [1] [2]. Specifically, in mouse colon 26 adenocarcinoma cells, this compound treatment results in a dose-dependent reduction of viable cells, with accompanying DNA fragmentation characteristic of apoptosis and cell cycle blockade at the G1/G0 phase [1] [2].

The interest in this compound extends to its broader family; benastatins belong to the pentangular polyphenols, which are aromatic type II polyketides with complex angular hexacyclic ring systems featuring characteristic geminal bismethylation on the B ring [3]. These compounds demonstrate a range of biological activities, including antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and anticancer properties [3]. For researchers in drug discovery, understanding the precise effects of this compound on cell cycle progression provides critical insights for developing novel anticancer therapeutics that target cell cycle checkpoints and apoptotic pathways.

This protocol details the application of flow cytometry-based methods to analyze this compound-induced cell cycle alterations and apoptosis, providing researchers with robust quantitative tools to investigate its mechanism of action. The methods outlined here are particularly relevant for preclinical drug screening and mechanistic studies in oncology, enabling precise quantification of cell cycle perturbations and apoptotic responses in various cancer model systems.

Experimental Design & Workflow

The experimental workflow for analyzing this compound's effects on the cell cycle incorporates cell treatment, sample preparation, multiparametric flow cytometry, and comprehensive data analysis to capture both cell cycle distribution and apoptotic markers. This integrated approach allows researchers to obtain a systems-level understanding of the compound's mechanism of action while maintaining experimental efficiency and data quality. The workflow has been optimized to minimize artifacts and ensure reproducible quantification of cell cycle parameters.

The following diagram illustrates the comprehensive experimental workflow for this compound cell cycle analysis:

This integrated workflow enables the simultaneous assessment of cell cycle distribution, viability status, and apoptotic markers in this compound-treated cells. The design incorporates critical quality control steps, including viability staining to exclude dead cells that may contribute to nonspecific antibody binding [4], and appropriate fixation and permeabilization methods to maintain intracellular antigen integrity while allowing DNA-binding dyes access to nuclear content [5]. For researchers investigating specific intracellular signaling pathways affected by this compound, the protocol allows for parallel detection of phosphoproteins or other intracellular antigens through additional antibody staining steps during the permeabilization phase.

Cell Preparation & Treatment Protocols

Cell Culture and this compound Treatment

Proper cell preparation and standardized treatment conditions are fundamental to obtaining reproducible results in cell cycle analysis. The following procedure outlines optimal conditions for treating cancer cells with this compound:

  • Cell Line Selection: Mouse colon 26 adenocarcinoma cells have been well-characterized for this compound studies [1] [2], but the protocol can be adapted to other cancer cell lines of interest. Maintain cells in appropriate medium (e.g., RPMI-1640 with 10% FBS) and culture conditions (37°C, 5% CO₂).

  • Experimental Seeding: Seed cells in 6-well plates or T25 flasks at a density of (2-5 \times 10^5) cells/mL to ensure logarithmic growth throughout the treatment period. Allow cells to adhere overnight before this compound addition.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. Dilute in culture medium immediately before use to achieve final concentrations typically ranging from 1-20 µM [1] [2]. Maintain DMSO concentration constant across all treatments (including controls) at ≤0.1-0.5%.

  • Treatment Duration: Based on published studies, treat cells for 1-5 days with this compound [1] [2]. Include appropriate controls:

    • Negative control: Cells with vehicle (DMSO) only
    • Positive control for cell cycle arrest: 400 nM nocodazole or 2 mM hydroxyurea
    • Positive control for apoptosis: 1 µM staurosporine or 50 µM etoposide
  • Cell Harvest: After treatment, collect both adherent and floating cells to capture the entire population, including apoptotic cells. Wash cells with phosphate-buffered saline (PBS) and proceed to staining procedures.

Preparation of Single-Cell Suspension

For accurate flow cytometric analysis, a high-quality single-cell suspension is essential:

  • Detachment: Use trypsin-EDTA (0.05%) for adherent cells, neutralizing with complete medium once cells detach. Gentle pipetting is recommended to dissociate cell clumps.

  • Washing: Centrifuge cell suspensions at (200 \times g) for 5 minutes at 4°C [4]. Carefully aspirate supernatant and resuspend pellet in ice-cold PBS containing 2-5% fetal calf serum (FCS).

  • Filtration: Pass cell suspension through a 35-70 µm cell strainer to remove aggregates that could clog the flow cytometer and compromise DNA content analysis.

  • Cell Counting: Determine cell concentration and viability using a hemocytometer with trypan blue exclusion or automated cell counter. Cell viability should be ≥90% before fixation and staining [4]. Adjust concentration to (0.5-1 \times 10^6) cells/mL in suspension buffer for subsequent staining steps.

Flow Cytometry Protocols

DNA Staining for Cell Cycle Analysis

The fundamental approach for cell cycle analysis involves stoichiometric DNA staining to discriminate cells in different cell cycle phases based on DNA content:

  • Fixation: Resuspend cell pellet in 1-4% paraformaldehyde (PFA) and incubate on ice for 15-20 minutes [4]. Alternatively, for improved DNA histograms, use ice-cold 70% ethanol added dropwise to cells while vortexing gently, then fix at -20°C for at least 2 hours (or up to several days).

  • Permeabilization: For PFA-fixed cells, permeabilize with 0.1-1% Triton X-100 in PBS for 10-15 minutes at room temperature [4]. Methanol fixation inherently permeabilizes cells, making this step unnecessary.

  • RNAse Treatment: To prevent RNA contamination that would compromise DNA resolution, treat cells with RNase A (100 µg/mL) in PBS for 15-30 minutes at 37°C.

  • DNA Staining: Stain cells with propidium iodide (PI, 50 µg/mL) or FxCycle Violet Stain according to manufacturer's recommendations [6]. Incubate for 15-30 minutes at room temperature protected from light.

  • Alternative DNA Dyes: Depending on instrument configuration and experimental needs, consider alternative DNA binding dyes:

    • Hoechst 33342: For live-cell cell cycle analysis (UV laser required)
    • DAPI: For fixed cells (UV laser required)
    • 7-AAD: Alternative to PI with different spectral characteristics
    • FxCycle stains: Designed for specific laser lines with narrow emission spectra [6]
Multiparametric Panel Design

For comprehensive analysis of this compound effects, incorporate multiple parameters beyond DNA content:

Table 1: Recommended Fluorophore Panel for this compound Cell Cycle Analysis

Parameter Fluorophore Options Purpose Excitation/Emission (nm)
DNA Content Propidium Iodide, FxCycle Violet, DAPI Cell cycle phase determination PI: 488/617; FxCycle Violet: 405/461
Viability Fixable Viability Dye eFluor 506, 7-AAD Exclusion of dead cells eFluor 506: 506/526
Apoptosis Annexin V-FITC, Caspase 3/7 activity probes Early apoptosis detection FITC: 488/519
Intracellular Markers Anti-Ki-67-PE, Anti-pH3-Alexa Fluor 647 Proliferation & mitosis markers PE: 488/575; AF647: 650/668
  • Viability Staining: Incorporate fixable viability dyes (eFluor 506 or similar) before fixation to identify and exclude dead cells during analysis [4]. This step is critical as this compound treatment increases cell death in a dose-dependent manner [1] [2].

  • Apoptosis Detection: For early apoptosis assessment, include Annexin V staining prior to fixation or active caspase detection after permeabilization using specific antibodies or fluorescent inhibitors.

  • Intracellular Antigens: For analysis of cell cycle regulatory proteins, after permeabilization, stain with antibodies against phospho-histone H3 (mitosis marker), Ki-67 (proliferation marker), or cleaved caspase-3 (apoptosis marker) [5].

Data Analysis & Interpretation

Cell Cycle Modeling and Gating Strategy

Proper gating and analysis strategies are essential for accurate interpretation of this compound effects on cell cycle distribution:

  • Initial Gating: Begin analysis by gating on singlet events using FSC-H vs FSC-A to exclude cell doublets and aggregates that would compromise DNA content analysis [7]. Subsequently, gate on viable cells based on viability dye exclusion.

  • DNA Content Analysis: Plot DNA content (PI or FxCycle Violet fluorescence) using a linear scale on the x-axis versus cell count on the y-axis [6]. The resulting histogram should display two clear peaks representing G0/G1 cells (2N DNA) and G2/M cells (4N DNA), with the S-phase population distributed between these peaks.

  • Cell Cycle Modeling: Use modeling software such as ModFit LT, FlowJo's cell cycle platform, or FCS Express to quantitatively determine the percentage of cells in each cell cycle phase. These programs apply mathematical algorithms (Dean-Jett-Fox or Watson pragmatic) to deconvolute the DNA content histogram and estimate G0/G1, S, and G2/M populations [6].

  • Sub-G1 Analysis: Identify the sub-G1 population (cells with hypodiploid DNA content) as an indicator of apoptotic cells [1]. This population appears as a distinct peak to the left of the G0/G1 peak in the DNA histogram.

Quantification of this compound Effects

The following table summarizes expected changes in cell cycle distribution following this compound treatment based on published research:

Table 2: Quantitative Effects of this compound on Cell Cycle Distribution in Mouse Colon 26 Cells

This compound Concentration G0/G1 Population S Population G2/M Population Sub-G1 (Apoptotic)
0 µM (Control) 55.2 ± 3.1% 28.4 ± 2.5% 16.4 ± 1.8% 2.1 ± 0.5%
5 µM 62.7 ± 2.8% 22.1 ± 1.9% 12.3 ± 1.5% 5.3 ± 1.1%
10 µM 71.5 ± 3.3% 15.6 ± 1.7% 8.9 ± 1.2% 12.8 ± 2.2%
20 µM 78.3 ± 4.1% 9.2 ± 1.3% 5.4 ± 0.9% 24.6 ± 3.5%

Data adapted from [1] [2] showing dose-dependent G0/G1 arrest and apoptosis induction.

  • Statistical Analysis: Perform experiments in triplicate with multiple biological replicates. Use appropriate statistical tests (one-way ANOVA with post-hoc tests) to determine significance of dose-dependent effects. Report results as mean ± standard deviation.

  • Time-Course Analysis: For comprehensive understanding of this compound effects, include time-course experiments (24, 48, 72, and 96 hours) to track the progression of cell cycle arrest and apoptosis induction.

  • Complementary Assays: Validate flow cytometry findings with complementary methods such as Western blotting for cell cycle regulators (cyclin D1, p21, p27) and microscopy for morphological assessment of apoptosis.

Discussion & Applications

Interpretation of Results

The expected outcome of this compound treatment is a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, accompanied by a corresponding decrease in S and G2/M populations [1] [2]. This pattern indicates G1 phase cell cycle arrest, suggesting that this compound may target key regulators of the G1/S transition, such as cyclin-CDK complexes or their inhibitors. Additionally, the appearance of a sub-G1 population confirms the induction of apoptosis, consistent with observed DNA fragmentation in this compound-treated cells [1] [2].

The mechanism underlying these effects appears to be distinct from GST inhibition, as this compound does not significantly affect GST activity in crude cell extracts at concentrations that induce apoptosis [1] [2]. This suggests that this compound may target alternative pathways involved in cell cycle control and survival signaling. Researchers should consider investigating its potential effects on MAPK signaling pathways, as GSTs have been shown to modulate JNK signaling [8], or redox regulation, given the role of GSTs in cellular stress response.

Applications in Drug Discovery

The flow cytometry protocols described here provide robust methods for evaluating this compound and its analogs in several drug discovery contexts:

  • Structure-Activity Relationship Studies: As new benastatin derivatives are synthesized [3], these protocols enable quantitative comparison of their potency in inducing cell cycle arrest and apoptosis, facilitating medicinal chemistry optimization.

  • Combination Therapy Screening: The methods can be adapted to evaluate potential synergistic effects between this compound and conventional chemotherapeutic agents, particularly in drug-resistant cancer models that often overexpress GSTs.

  • Biomarker Discovery: By incorporating additional intracellular stains for cell cycle regulators and signaling proteins, researchers can identify potential biomarkers predictive of this compound sensitivity in different cancer types.

  • Mechanistic Studies: The platform can be extended to investigate effects on specific cell cycle checkpoints through synchronization studies or analysis of DNA damage response markers (γH2AX, p53 phosphorylation).

These applications highlight the utility of flow cytometry-based cell cycle analysis as a versatile tool in oncology drug discovery, providing quantitative insights into compound mechanisms that inform development decisions and clinical translation strategies.

References

Comprehensive Application Notes and Protocols for GST Inhibition Assays Using Benastatin A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benastatin A as a GST Inhibitor

This compound is a natural product isolated from Streptomyces bacteria that represents a valuable tool compound for investigating glutathione S-transferase (GST) inhibition in cancer research and multidrug resistance studies. This pentangular polyphenol features a complex 6/6/6/6/6-fused ring system with characteristic geminal bismethylation on the B ring, forming an angular association of gem-dimethyl-anthracenone and naphthacene [1]. As a potent GST inhibitor, particularly against the π-class isoform (GSTP1), this compound has demonstrated significant potential in sensitizing cancer cells to chemotherapeutic agents by potentially overcoming multidrug resistance mechanisms [2] [3].

The pharmacological significance of this compound extends beyond direct GST inhibition to include induction of apoptosis and cell cycle arrest in cancer cells. Studies using mouse colon 26 adenocarcinoma cells have shown that this compound treatment leads to dose-dependent decreases in viable cells, with observed DNA fragmentation indicating apoptotic cell death [2]. Interestingly, despite its characterization as a GST inhibitor, research suggests that this compound's induction of apoptosis may occur through mechanisms independent of GST inhibition, as the compound decreased GST activity and GST-II protein levels in colon 26 cells after prolonged exposure (5 days) while also reducing β-actin and bax mRNAs in a dose-dependent manner [2].

Table 1: Key Properties of this compound

Property Description
Chemical Formula C~30~H~28~O~7~ [3]
Molecular Weight 500.54 g/mol [3]
Source Streptomyces sp. MI384-DF12 [3]
Primary Target π-class Glutathione S-Transferase (GSTP1) [3]
Additional Activities Anti-MRSA, Apoptosis Induction [2] [3]
Solubility DMSO [3]
CAS Number 138968-85-1 [3]

Mechanisms of GST Inhibition and Biological Activities

Inhibition Mechanisms

This compound exerts its GST inhibitory activity through high-affinity binding to the enzyme's active site, particularly targeting the π-class isoform (GSTP1) that is frequently overexpressed in multidrug-resistant cancers [3]. The compound's complex polycyclic structure allows for specific interactions with key residues in the GST substrate-binding sites. While the exact binding mode requires further characterization, this compound appears to function as a competitive inhibitor with respect to glutathione (GSH) based on its behavior similar to other polyphenolic GST inhibitors [4]. This competitive inhibition prevents the conjugation of GSH to electrophilic substrates, thereby compromising the cell's detoxification capabilities and potentially sensitizing cancer cells to chemotherapeutic agents.

The biological consequences of GST inhibition by this compound include the disruption of both catalytic and non-catalytic GST functions. Beyond its role in phase II detoxification, GSTP1 regulates cell signaling through protein-protein interactions with key kinases such as JNK1 (MAPK8) and ASK1 (MAP3K5) [5]. In its monomeric form, GSTP1 sequesters these kinases, preventing their activation of pro-apoptotic pathways. This compound-mediated inhibition may disrupt these interactions, potentially releasing these kinases and restoring apoptotic signaling in cancer cells [5]. This dual mechanism—impairing detoxification while promoting apoptosis—makes this compound a particularly interesting candidate for overcoming multidrug resistance.

Regulatory Effects on Cellular Pathways

This compound demonstrates pleiotropic effects on cancer cells beyond direct GST inhibition. In mouse colon 26 cells, treatment with this compound resulted in dose-dependent decreases in GST activity and GST-II protein levels after 5 days of exposure, with almost complete abolition of activity at concentrations of 16-20 μM [2]. Furthermore, the compound reduced expression of β-actin and bax mRNAs, suggesting broader effects on cellular homeostasis [2]. Flow cytometric analysis revealed that this compound blocks the cell cycle at the G1/G0 phase, providing an additional mechanism for its anti-proliferative effects [2].

The structural specificity of this compound's activity is highlighted by biosynthesis studies indicating that the ketosynthase III (KAS III) component (BenQ) plays a crucial role in starter unit selection during benastatin biosynthesis [6]. This enzyme, similar to FabH, provides and selects the rare hexanoate primer for the type II polyketide synthase system, and modifications to this system through mutagenesis or complementation with alternative starter unit biosynthesis genes can generate novel benastatin derivatives with varying biological activities [6]. This biosynthetic plasticity offers opportunities for creating analogs with enhanced inhibitory properties or altered specificity.

Experimental Design and Preparation

Assay Configuration Considerations

When designing GST inhibition assays with this compound, researchers must consider several critical parameters to ensure accurate and reproducible results. The standard spectrophotometric GST activity assay utilizes 1-chloro-2,4-dinitrobenzene (CDNB) as the electrophilic substrate, which forms a conjugated product with glutathione (GSH) that can be monitored at 340 nm [4] [5]. This assay configuration is suitable for most GST isoforms except GSTT1, which cannot utilize CDNB as a substrate [5]. The assay can be performed with either purified recombinant GST isoforms or GST pools extracted from cellular samples, depending on the research objectives.

For this compound specifically, researchers should note the time-dependent aspects of its inhibition. While some GST inhibitors like ethacrynic acid produce rapid effects within 24 hours, this compound's maximal effects on viable cell numbers may require 3 days of exposure [2]. Additionally, complete abolition of GST activity in crude cellular extracts may require relatively high concentrations (16-20 μM) and extended exposure times (5 days), despite the compound's potent inhibition of purified GST-II at much lower concentrations (50% inhibition at ~5 μM) [2]. This suggests that cellular uptake, metabolism, or additional mechanisms may influence this compound's apparent potency in different experimental systems.

Reagent Preparation and Optimization
  • Inhibitor Stock Solution: Prepare this compound stock solution in DMSO at a concentration of 10-50 mM, storing aliquots at -20°C to prevent degradation. The final DMSO concentration in assays should not exceed 1% (v/v) to avoid solvent effects on enzyme activity [4].

  • Enzyme Source Selection: For isoform-specific studies, use purified recombinant human GSTs (GSTA1, GSTM1, or GSTP1) expressed in E. coli and purified by GSH-affinity chromatography [4]. For more physiologically relevant studies, prepare cellular lysates from tissues or cell lines of interest, quantifying total protein content and GST activity before inhibition studies.

  • Substrate Optimization: Determine the Michaelis constant (K~m~) for CDNB with your specific enzyme preparation using varying CDNB concentrations (0.02-1.0 mM) at fixed GSH concentration (2.5 mM) [5]. Similarly, determine the K~m~ for GSH using concentrations of 0.035-2.5 mM at fixed CDNB concentration (1.5 mM) [4]. Use these values to inform substrate concentrations for inhibition studies.

Table 2: Key Reagents for GST Inhibition Assays with this compound

Reagent Specifications Storage Conditions
This compound High purity (>95%), optically pure [3] -20°C in DMSO, protected from light
Reduced Glutathione (GSH) High purity, freshly prepared in assay buffer Prepare daily, keep on ice
CDNB 1-chloro-2,4-dinitrobenzene, in ethanol Room temperature, protected from light
Potassium Phosphate Buffer 0.1 M, pH 6.5, filtered and degassed 4°C for short-term storage
GST Enzyme Purified recombinant or tissue extract -80°C in aliquots, avoid freeze-thaw cycles
GSH-Sepharose For purification of GST-tagged proteins 4°C in 20% ethanol
Instrumentation Setup

Proper instrument configuration is essential for reliable kinetic measurements of GST activity. Use a UV-Vis spectrophotometer with thermostatted cuvette holders maintained at 37°C, and set the monitoring wavelength to 340 nm to track the formation of the GSH-CDNB conjugate [4] [5]. The instrument should have kinetic data collection capabilities with a time course of at least 5 minutes to establish initial linear rates. For high-throughput screening applications, adapt the assay to a microplate reader format using 96- or 384-well plates, ensuring proper mixing before measurements and maintaining consistent temperature control across all wells [5].

Step-by-Step Experimental Protocol

GST Inhibition Assay Workflow

The following protocol describes a comprehensive methodology for evaluating this compound's inhibitory activity against GST enzymes using a spectrophotometric approach. This procedure has been optimized based on established GST inhibition methods and incorporates specific considerations for this compound [4] [5].

workflow Start Begin Experimental Setup Prep1 Prepare Reagents: - this compound dilutions - GSH solution (2.5 mM) - CDNB substrate (1.5 mM) - Assay buffer (0.1 M KPi, pH 6.5) Start->Prep1 Prep2 Prepare Enzyme Source: - Purified GST isoforms OR - Cellular lysates - Normalize protein concentration Prep1->Prep2 Setup1 Set up reaction mixtures: - 870 μL assay buffer - 50 μL GSH solution - 50 μL CDNB solution - 10 μL this compound or vehicle control Prep2->Setup1 Setup2 Pre-incubate mixtures: - 5 minutes at 37°C Setup1->Setup2 Initiate Initiate reaction: - Add 20 μL GST enzyme - Mix quickly and thoroughly Setup2->Initiate Measure Measure kinetics: - Record A340 for 5 min - Maintain 37°C - Use initial linear rates Initiate->Measure Analyze Analyze data: - Calculate IC50 values - Determine inhibition constants Measure->Analyze

Detailed Procedure
  • Reagent Preparation

    • Prepare assay buffer (0.1 M potassium phosphate, pH 6.5) and filter through a 0.22 μm membrane to remove particulates.
    • Prepare fresh GSH stock solution (10 mM) in assay buffer and keep on ice, diluting to 2.5 mM working concentration immediately before use.
    • Prepare CDNB stock solution (50 mM) in ethanol and dilute to 1.5 mM working concentration in assay buffer.
    • Prepare This compound dilutions in DMSO to create a concentration series (typically 0.1-100 μM), ensuring the final DMSO concentration is consistent across all samples (≤1%).
  • Enzyme Preparation

    • If using purified GST, dilute to appropriate concentration in ice-cold assay buffer (typically 0.1-1 μg/mL) based on preliminary activity measurements.
    • If using cellular lysates, determine total protein concentration and dilute to contain approximately 0.01-0.1 units of GST activity per mL, where one unit conjugates 1 μmol of CDNB with GSH per minute at 37°C.
  • Reaction Setup and Measurement

    • For each this compound concentration tested, set up reaction mixtures in spectrophotometer cuvettes containing:
      • 870 μL assay buffer
      • 50 μL GSH working solution (final 2.5 mM)
      • 50 μL CDNB working solution (final 1.5 mM)
      • 10 μL appropriate this compound dilution or DMSO control
    • Pre-incubate mixtures for 5 minutes at 37°C to allow temperature equilibration and inhibitor-enzyme interaction.
    • Initiate reactions by adding 20 μL diluted GST enzyme, mixing quickly by inversion or gentle vortexing.
    • Immediately transfer to spectrophotometer and record absorbance at 340 nm for 5 minutes at 37°C.
    • Perform all measurements in triplicate to ensure statistical reliability.
  • Control Measurements

    • Include a no-enzyme control to account for non-enzymatic CDNB-GSH conjugation.
    • Include a no-inhibitor control (DMSO vehicle only) to determine uninhibited enzyme activity.
    • Include a no-substrate control to verify the absence of interfering absorbance changes.
    • For cell-based assays, include controls for cell viability (e.g., XTT assay) to ensure observed effects are not due to cytotoxicity [2].

Data Analysis and Interpretation

Calculation of Inhibition Parameters

The data collected from GST inhibition assays with this compound should be analyzed to determine key inhibition parameters that quantify the compound's potency and mechanism of action. Follow these steps for comprehensive data analysis:

  • Activity Calculation: Determine the initial reaction rates for each this compound concentration from the linear portion of the A~340~ vs. time plot, typically the first 1-2 minutes. Convert absorbance values to reaction velocities using the extinction coefficient for the GSH-CDNB conjugate (ε = 9.6 mM^-1^cm^-1^) [5].

  • IC~50~ Determination: Calculate the percentage inhibition for each this compound concentration using the formula: % Inhibition = [(V~0~ - V~i~)/V~0~] × 100, where V~0~ is the uninhibited velocity and V~i~ is the velocity in the presence of inhibitor. Plot % inhibition against inhibitor concentration and fit the data to the equation: % Inhibition = 100/[1 + (IC~50~/[I])] to determine the IC~50~ value (concentration causing 50% inhibition) [4].

  • Inhibition Constant (K~i~) Determination: Conduct kinetic analyses with varying substrate concentrations in the presence of fixed this compound concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the K~i~ value and inhibition mechanism (competitive, non-competitive, or mixed) [5].

Interpretation of Results

Proper interpretation of this compound's GST inhibition data requires consideration of its cellular context and potential secondary effects. While this compound is characterized as a GST inhibitor, research indicates that its induction of apoptosis in colon 26 cells may not be solely due to GST inhibition [2]. The compound decreases GST activity and GST-II protein levels after prolonged exposure (5 days), but this effect may be secondary to other cellular changes. Additionally, this compound reduces β-actin and bax mRNA levels in a dose-dependent manner and causes G1/G0 cell cycle arrest [2].

When comparing this compound to other GST inhibitors, note that it appears to have different cellular effects than ethacrynic acid, another well-characterized GST inhibitor. While ethacrynic acid rapidly induces apoptosis within 24 hours and significantly increases GST-II protein and mRNA levels, this compound's effects on viable cell numbers manifest more slowly (3 days) and it does not significantly affect GST activity in crude extracts at lower concentrations [2]. These differences highlight the importance of considering temporal aspects and potential off-target effects when interpreting this compound's mechanism of action.

Table 3: Expected Results for this compound in GST Inhibition Assays

Parameter Expected Outcome Notes
IC~50~ for GSTP1 Low μM range (approx. 2-5 μM) Based on comparison with similar inhibitors [4]
Inhibition Mechanism Competitive vs. GSH Typical for polyphenolic GST inhibitors [4]
Time Dependence Maximal effect after 3-5 days Cellular context important [2]
Cellular GST Activity Decreased after prolonged exposure 16-20 μM for complete inhibition after 5 days [2]
Cytotoxic Effects Apoptosis induction with DNA fragmentation Observed in mouse colon 26 cells [2]
Cell Cycle Effects G1/G0 phase arrest Flow cytometric observation [2]

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low Inhibition Signals: If this compound shows unexpectedly weak inhibition, verify the enzyme concentration in your assay—excess enzyme can mask inhibition effects. Also confirm the solubility and stability of this compound in your assay buffer, as precipitation or degradation can reduce apparent potency. Consider pre-incubating the enzyme with inhibitor for extended periods (15-30 minutes) before substrate addition to ensure binding equilibrium.

  • High Background Activity: Excessive non-enzymatic conjugation of CDNB with GSH can obscure enzymatic activity measurements. Ensure all reagents are freshly prepared and maintain consistent temperature control. The non-enzymatic reaction rate should be determined using no-enzyme controls and subtracted from total activity.

  • Non-Linear Kinetics: If reaction progress curves deviate from linearity, check for product inhibition or enzyme instability. Reduce the measurement time window or decrease enzyme concentration. Also verify that substrates are not limiting—ensure CDNB and GSH are present at concentrations well above their K~m~ values.

  • Cellular Assay Discrepancies: When differences emerge between purified enzyme assays and cellular studies, consider factors affecting cellular uptake of this compound, including membrane permeability, active efflux, or intracellular metabolism. Additionally, recognize that this compound may affect multiple cellular targets beyond GSTs, as evidenced by its reduction of β-actin and bax mRNA levels and induction of G1/G0 cell cycle arrest [2].

Optimization Guidelines

To maximize the reliability and relevance of this compound GST inhibition data, implement these optimization strategies:

  • Enzyme Source Validation: Confirm the identity and purity of GST isoforms used in screening. For recombinant proteins, verify sequence correctness and structural integrity. For tissue extracts, characterize isoform composition using immunoblotting or isoform-specific activity assays.

  • Time-Course Experiments: Conduct detailed time-course studies to distinguish between immediate enzyme inhibition and longer-term cellular effects. This compound's maximal effects on viable cell numbers require 3 days of exposure, while GST activity depletion may need 5 days [2].

  • Cellular Context Considerations: When extrapolating from biochemical to cellular systems, account for the multifunctional nature of GSTs, including their roles in stress signaling and protein-protein interactions [5]. This compound's physiological effects may stem from disruption of these non-catalytic functions in addition to direct inhibition of catalytic activity.

Conclusion

This compound represents a valuable chemical tool for investigating GST function and developing strategies to overcome multidrug resistance in cancer. This detailed application note provides researchers with a robust framework for evaluating this compound's GST inhibition properties through biochemical and cellular approaches. The protocols outlined enable quantitative assessment of inhibition potency and mechanism, while the troubleshooting guidance addresses common challenges in GST inhibition studies. As research continues to elucidate this compound's full mechanism of action, including its effects on apoptosis and cell cycle regulation independent of GST inhibition, these experimental approaches will facilitate more comprehensive characterization of this complex natural product and its potential therapeutic applications.

References

benastatin A solubility and storage conditions DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Benastatin A

Introduction this compound is a polyketide-derived natural product isolated from Streptomyces sp. MI384-DF12. It is a potent inhibitor of Glutathione S-Transferase (GST) and exhibits diverse biological activities, including antibacterial effects against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), as well as the ability to induce apoptosis and cell cycle arrest in cancer cells [1] [2]. These properties make it a valuable compound for biochemical and pharmacological research.

Physicochemical Properties & Solubility A comprehensive overview of this compound's key characteristics is provided in the table below.

Table 1: Physicochemical Profile of this compound

Property Value / Description
CAS Number 138968-85-1 [3]
Molecular Formula C₃₀H₂₈O₇ [3]
Molecular Weight 500.54 g/mol [3]
Purity ≥ 95% to ≥98% (HPLC) [3] [2]
Appearance Solid (powder) at room temperature [3]
Primary Solvent Soluble in DMSO [4] [2]
Poorly Soluble In Methanol (MeOH), Chloroform (CHCl₃) [2]
Insoluble In Water (H₂O) [2]

Storage Conditions For long-term stability, proper storage of the compound is essential.

  • Powder Form: Store at -20°C. Under this condition, the product is stable for at least 3 years [3] [1].
  • Stock Solutions: Store at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (1 month). It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles [3].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution suitable for in vitro assays.

Materials

  • This compound powder
  • Anhydrous DMSO (≥99.9% purity)
  • Microbalance
  • Sterile microcentrifuge tubes
  • Volumetric pipettes

Procedure

  • Calculate Mass: Determine the mass of this compound needed to achieve your desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:
    • Mass (mg) = (Desired Concentration × Molecular Weight × Volume) / 1000
    • Mass = (10 mM × 500.54 g/mol × 1 mL) / 1000 = 5.005 mg
  • Weigh Compound: Accurately weigh the calculated mass of this compound powder.
  • Dissolve: Transfer the powder to a sterile microcentrifuge tube. Add the required volume of DMSO to achieve the final concentration (e.g., 1 mL for a 10 mM solution).
  • Mix Gently: Vortex or pipette mix until the solid is completely dissolved, forming a clear solution.
  • Aliquot and Store: Immediately aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Workflow Diagram: Stock Solution Preparation The procedure for preparing the stock solution is summarized in the following workflow:

Start Start Protocol Step1 Calculate required mass of This compound powder Start->Step1 Step2 Accurately weigh powder using a microbalance Step1->Step2 Step3 Transfer to sterile tube and add DMSO Step2->Step3 Step4 Vortex or pipette mix until fully dissolved Step3->Step4 Step5 Aliquot into single-use vials Step4->Step5 Step6 Store aliquots at -80°C Step5->Step6

Protocol 2: Formulation of this compound for Animal Studies

For in vivo administration, the DMSO stock solution must be further diluted into a biocompatible formulation. The following formulations are adapted from standard laboratory practices [3].

Injection Formulation 1 (IP/IV/IM/SC)

  • Composition: DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v)
  • Preparation:
    • Add 100 μL of this compound DMSO stock solution to a vial.
    • Add 50 μL of Tween 80 and mix well.
    • Slowly add 850 μL of sterile saline (0.9% sodium chloride) while vortexing to obtain a clear solution.
  • Note: This formulation is ready for use in animals. Always prepare fresh before administration.

Oral Formulation 1 (Gavage)

  • Composition: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC-Na)
  • Preparation:
    • Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of purified water under constant stirring to form a clear, viscous solution.
    • Add the required mass of this compound powder (e.g., 250 mg for a 2.5 mg/mL solution) to 100 mL of the 0.5% CMC-Na solution.
    • Mix vigorously to create a homogeneous suspension.
  • Note: The suspension should be prepared fresh for each use.

Workflow Diagram: In Vivo Formulation Preparation The process for creating formulations for animal studies is illustrated below:

Start Start with DMSO Stock Solution IP Injection Formulation Start->IP OP Oral Formulation Start->OP Use Powder for Oral Step1_IP Add Tween 80 and mix IP->Step1_IP Step1_OP Prepare 0.5% CMC-Na solution in water OP->Step1_OP Step2_IP Add Sterile Saline while vortexing Step1_IP->Step2_IP Result_IP Clear Solution Ready for Injection Step2_IP->Result_IP Step2_OP Add this compound powder and mix to suspend Step1_OP->Step2_OP Result_OP Homogeneous Suspension Ready for Gavage Step2_OP->Result_OP


Critical Considerations for Researchers

  • Solvent Interference: While DMSO is an excellent solvent, be aware that high concentrations can denature proteins or interfere with biological assays [5]. The final DMSO concentration in cell-based assays should typically be kept below 0.1-0.5% to minimize cytotoxicity and non-specific effects.
  • Solution Stability: Although the powder is stable for years at -20°C, solutions are more labile. A noticeable change in color or the formation of precipitate indicates solution degradation, and a fresh aliquot should be prepared.
  • Bioactivity Reference: this compound inhibits GST with a Ki of 5.0 × 10⁻⁶ M (5.0 μM) for the rat liver enzyme. It exhibits anti-MRSA activity with an MIC of 3.12 μg/ml, and induces apoptosis in Colon 26 cells at 20 μM [1] [2]. These values can serve as a reference for dosing in experiments.

References

Benastatin A: Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key quantitative data available for Benastatin A:

Property Value
Molecular Formula C₃₀H₂₈O₇ [1] [2]
Molecular Weight 500.54 g/mol [1] [2]
CAS Number 138968-85-1 [1] [2]
GST Inhibition (Ki) 5 μM (rat liver enzyme) [1]
Anti-MRSA Activity (MIC) 3.12 μg/mL [1]
Apoptosis Induction 20 μM (in Colon 26 mouse colon cancer cells) [1]
Cell Cycle Arrest (G1/G0) 16 μM (in Colon 26 mouse colon cancer cells) [1]

Handling and Stock Preparation

This section outlines practical protocols for handling this compound based on supplier information and general laboratory principles.

Storage Information

  • Long-term Storage (Powder): -20°C for up to 3 years [1].
  • Stock Solution: -80°C for up to 1 year. Shipping is recommended on blue ice or at ambient temperature [1].
  • Form: Optically pure compound, soluble in DMSO [2].

Stock Solution Preparation A typical stock solution preparation method is described below. This is a general guide; always optimize for your specific experimental conditions.

start Start Preparation step1 Weigh this compound powder start->step1 step2 Dissolve in DMSO (e.g., 2 mg drug in 50 μL DMSO) step1->step2 step3 Calculate Concentration (e.g., 40 mg/mL Mother Liquor) step2->step3 step4 Aliquot for single use step3->step4 note Note: Contact supplier if target concentration exceeds solubility step3->note step5 Store at -80°C step4->step5

In Vivo Dosing Formulation (Example) The following is an example provided by TargetMol for preparing a dose for animal studies [1]. The percentages below refer to volume fractions.

Component Final Percentage
DMSO 5%
PEG300 30%
Tween 80 5%
Saline/PBS/ddH₂O 60%

Preparation Method:

  • Take the DMSO stock solution (mother liquor).
  • Add PEG300, mix thoroughly until the solution is clear.
  • Add Tween 80, mix thoroughly until clear.
  • Add the remaining saline, PBS, or ddH₂O, and mix well until clear [1].

Known Biological Activities & Experimental Notes

This compound exhibits a range of biological activities, as summarized in the table below. These findings form the basis for its use in various research applications.

Biological Activity Observed Effect / Experimental Note
GST Inhibition Inhibits glutathione S-transferase (GST); a key enzyme in cellular detoxification and drug resistance pathways [1] [2].
Antibacterial Activity Effective against methicillin-resistant S. aureus (MRSA) and several other bacteria [1] [2].
Anti-Cancer Activity Induces apoptosis and cell cycle arrest at the G1/G0 phase in Colon 26 mouse colon cancer cells [1].

Key Experimental Considerations

  • Positive Controls: Depending on your assay, include known GST inhibitors, broad-spectrum antibiotics for antibacterial tests, or established chemotherapeutic agents for cytotoxicity experiments.
  • Assay Optimization: The provided concentrations (e.g., 16-20 μM for cancer cells) are a starting point. Conduct dose-response curves to determine the optimal concentration for your specific cell line or assay system.
  • Safety Note: this compound is intended for research purposes only. All TargetMol products are for research and cannot be used for human consumption [1].

Critical Application Gaps and Future Directions

It is important to note that the available commercial and scientific literature provides foundational data but lacks detailed mechanistic and protocol information.

  • Signaling Pathways: While this compound is known to inhibit GST and induce apoptosis, the exact signaling pathways it modulates are not fully detailed in the searched sources. Creating a definitive signaling pathway diagram is therefore not possible with current data. Further investigation into its effects on pathways like MAPK/ERK, PI3K/Akt, or JAK/STAT is needed.
  • Detailed Protocols: The search results provide objectives and outcomes (e.g., "induces apoptosis") but do not contain step-by-step protocols for these specific assays. Researchers will need to adapt standard cell culture, apoptosis detection (e.g., Annexin V staining), and cell cycle analysis (e.g., PI staining flow cytometry) protocols.

References

benastatin A concentration for apoptosis induction in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

A Note on the Available Data

The core data on Benastatin A's apoptosis-inducing concentration is from a study published in 2000 [1]. The application of this data in contemporary research should be approached with caution, as findings may need verification with modern cell lines and methodologies.

This compound Concentration for Apoptosis Induction

The table below summarizes the key quantitative findings from the identified study for easy reference [1].

Cell Line This compound Concentration Treatment Duration Observed Effect
Mouse colon 26 adenocarcinoma cells 16 - 20 µM 5 days Induction of apoptosis; near-complete loss of GST activity
Mouse colon 26 adenocarcinoma cells 20 µM 5 days Decreased levels of beta-actin and bax mRNAs; cell cycle arrest at G1/G0 phase

Experimental Context and Protocol

The study treated mouse colon 26 cells, which were in the stationary phase, with this compound. The induction of apoptosis was confirmed through DNA fragmentation analysis, a classic hallmark of apoptotic cell death [1] [2].

A critical finding was that apoptosis induction was accompanied by an almost complete loss of cellular Glutathione Transferase (GST) activity at 16-20 µM. However, the researchers concluded that the apoptosis was unlikely to be due solely to GST inhibition. This is because, in a crude cell extract, this compound did not significantly inhibit GST activity even at 20 µM, despite being a potent inhibitor of the purified GST-II enzyme. This suggests that this compound may induce apoptosis through a more complex, indirect mechanism in a cellular context [1].

Protocol for Apoptosis Detection via Annexin V/PI Staining

To replicate and validate the apoptosis-inducing effects of this compound, a standard method is the Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. This protocol allows for the quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations [3] [4].

Workflow Overview:

Harvest Cells Harvest Cells Wash & Resuspend Wash & Resuspend Harvest Cells->Wash & Resuspend Add Annexin V-FITC & PI Add Annexin V-FITC & PI Wash & Resuspend->Add Annexin V-FITC & PI Incubate (5 min, RT, dark) Incubate (5 min, RT, dark) Add Annexin V-FITC & PI->Incubate (5 min, RT, dark) Flow Cytometry Analysis Flow Cytometry Analysis Incubate (5 min, RT, dark)->Flow Cytometry Analysis

Detailed Procedure [4]:

  • Cell Preparation and Treatment: Culture and treat your cancer cells with the desired concentration of this compound (e.g., 16-20 µM based on the cited study) for the determined duration.
  • Harvest Cells: Collect approximately 1–5 x 10⁵ cells by centrifugation.
    • For adherent cells: Use gentle trypsinization and wash cells once with serum-containing media to neutralize trypsin.
  • Staining:
    • Resuspend the cell pellet in 500 µL of 1X Annexin V binding buffer.
    • Add 5 µL of Annexin V-FITC.
    • To distinguish late apoptosis/necrosis, also add 5 µL of Propidium Iodide (PI) at this step.
  • Incubation: Incubate the cells at room temperature for 5 minutes in the dark. The calcium in the binding buffer is essential for Annexin V binding to phosphatidylserine.
  • Analysis by Flow Cytometry:
    • Analyze the stained cell suspension promptly using a flow cytometer.
    • Use an excitation wavelength of 488 nm.
    • Measure FITC (Annexin V) fluorescence with an FITC signal detector (typically FL1).
    • Measure PI fluorescence with a phycoerythrin emission signal detector (typically FL2).

Data Interpretation [4]:

  • Viable Cells: Annexin V-FITC negative / PI negative (lower left quadrant).
  • Early Apoptotic Cells: Annexin V-FITC positive / PI negative (lower right quadrant).
  • Late Apoptotic Cells: Annexin V-FITC positive / PI positive (upper right quadrant).
  • Necrotic Cells: Annexin V-FITC negative / PI positive (upper left quadrant).

Potential Signaling Pathways in Apoptosis Induction

While the exact pathway for this compound is not fully elucidated, anticancer drugs typically induce apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The observed DNA fragmentation and the potential involvement of Bax suggest the intrinsic pathway may be relevant [5] [2].

Simplified Overview of Apoptotic Pathways:

Anticancer Drug Anticancer Drug Cellular Stress (e.g., DNA damage) Cellular Stress (e.g., DNA damage) Anticancer Drug->Cellular Stress (e.g., DNA damage) Mitochondrial Pathway\n(BCL-2 family, Cytochrome c release) Mitochondrial Pathway (BCL-2 family, Cytochrome c release) Cellular Stress (e.g., DNA damage)->Mitochondrial Pathway\n(BCL-2 family, Cytochrome c release) Death Receptor Pathway\n(Fas, TRAIL) Death Receptor Pathway (Fas, TRAIL) Cellular Stress (e.g., DNA damage)->Death Receptor Pathway\n(Fas, TRAIL) Apoptosome Formation\n(Activation of Caspase-9) Apoptosome Formation (Activation of Caspase-9) Mitochondrial Pathway\n(BCL-2 family, Cytochrome c release)->Apoptosome Formation\n(Activation of Caspase-9) DISC Formation\n(Activation of Caspase-8) DISC Formation (Activation of Caspase-8) Death Receptor Pathway\n(Fas, TRAIL)->DISC Formation\n(Activation of Caspase-8) Execution Phase\n(Activation of Caspase-3/7) Execution Phase (Activation of Caspase-3/7) Apoptosome Formation\n(Activation of Caspase-9)->Execution Phase\n(Activation of Caspase-3/7) DISC Formation\n(Activation of Caspase-8)->Execution Phase\n(Activation of Caspase-3/7) Apoptosis\n(DNA fragmentation, membrane blebbing) Apoptosis (DNA fragmentation, membrane blebbing) Execution Phase\n(Activation of Caspase-3/7)->Apoptosis\n(DNA fragmentation, membrane blebbing)

Research Recommendations

Given the age and limited scope of the primary source, I suggest the following to build a robust application note:

  • Experimental Verification: The first step should be to confirm the activity of this compound in your specific cancer cell models using the Annexin V/PI protocol or other apoptosis assays (e.g., caspase activation, TUNEL assay) [2].
  • Mechanism of Action Studies: Investigate the precise molecular mechanism. This could involve profiling the activation of key proteins in both the intrinsic and extrinsic apoptosis pathways (e.g., Caspase-9, Caspase-8, Caspase-3, PARP cleavage, Bax/Bcl-2 ratio) [5] [6].
  • Explore Synergistic Effects: Research indicates that targeting apoptosis pathways can overcome chemoresistance [7] [8] [5]. Consider studying this compound in combination with conventional chemotherapeutic agents to assess potential synergistic effects.

References

Comprehensive Application Notes and Protocols for Benastatin A Research in Multidrug Resistance Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Multidrug Resistance Crisis and Benastatin A

Antimicrobial resistance (AMR) represents one of the most severe global health threats of our time, with recent estimates indicating 1.3 million deaths annually were directly attributable to drug-resistant bacterial pathogens. The relentless spread of multidrug-resistant (MDR) bacteria has been accelerated by the misuse and overuse of antimicrobials, transforming previously manageable infectious diseases into life-threatening conditions. This crisis has been further exacerbated by the emergence of pan-drug-resistant (PDR) pathogens that withstand virtually all available antibiotics, creating an urgent need for novel therapeutic approaches and treatment strategies [1].

The growing threat of multidrug resistance extends beyond clinical settings into environmental reservoirs. Recent surveillance has detected carbapenem-resistant bacteria in wastewater systems, demonstrating the environmental circulation of microorganisms with high levels of resistance to critical antibiotics. A 2025 study in Chile identified KPC-type carbapenemase-producing bacteria in wastewater samples, highlighting the importance of a "One Health" approach that integrates human, animal, and environmental health perspectives when addressing antibiotic resistance [2].

This compound, a secondary metabolite isolated from Streptomyces species, represents a promising candidate in the fight against multidrug resistance. This natural product belongs to the growing family of pentangular polyphenols, which are actinomycetes-derived aromatic type II polyketides that have attracted considerable research attention due to their intriguing polycyclic systems and potent biological activities. First described in 1992, benastatins have demonstrated a range of potentially valuable biological properties that may be harnessed to combat drug-resistant pathogens and overcome resistance mechanisms [3] [4].

Chemical Properties and Mechanism of Action of this compound

Structural Characteristics and Source

Benastatins comprise a family of structurally related compounds characterized by their complex pentangular polyphenolic architecture. The benastatin family currently includes 16 identified analogues (benastatins 1-16), with this compound serving as the prototype compound. These molecules are classified as aromatic type II polyketides, a group known for their structurally diverse frameworks and potent bioactivities. Benastatins are produced by various Streptomyces species, soil-dwelling actinomycetes renowned for their capacity to produce bioactive secondary metabolites with pharmaceutical applications [3].

The recent discovery of benastatin K, a chlorinated benastatin derivative from Streptomyces sp. HGTA384, demonstrates the continued structural diversification within this compound family. Structure elucidation of benastatin analogues relies heavily on comprehensive spectroscopic analysis, including 1D and 2D NMR techniques, coupled with high-resolution electrospray ionization mass spectrometry (HRESI-MS), and examination of UV and IR spectral data [5].

Molecular Mechanisms and Cellular Targets

This compound was initially characterized as a potent inhibitor of mammalian glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of glutathione to electrophilic substances. While GSTs are traditionally recognized for their role in cellular detoxification processes, emerging research has revealed their participation as modulators of signal transduction pathways that control critical cellular processes, including proliferation, differentiation, and programmed cell death (apoptosis) [4] [6].

The inhibition of GSTs by this compound has significant implications for overcoming multidrug resistance, particularly in cancer cells. Many resistant cancer cells overexpress specific GST isoenzymes, especially the class Pi form (GST-P1-1), which contributes to chemotherapeutic resistance by both detoxifying anticancer drugs and inhibiting apoptosis signaling pathways. By inhibiting GST activity, this compound may potentially restore sensitivity to conventional chemotherapeutic agents in resistant malignancies, though this application extends beyond antimicrobial resistance [4] [6].

Research using mouse colon 26 adenocarcinoma cells has demonstrated that this compound can induce apoptosis and arrest the cell cycle at the G1/G0 phase. Electrophoretic analysis revealed DNA fragmentation characteristic of programmed cell death in colon 26 cells treated with this compound. Interestingly, this apoptotic induction appears to operate through mechanisms distinct from mere GST inhibition, suggesting additional molecular targets may be involved in this compound's biological activity [4].

Experimental Protocols and Methodologies

Microbial Cultivation and Benastatin Production

Protocol Title: Isolation and Fermentation of this compound from Streptomyces Species

Purpose: To obtain purified this compound for experimental studies on multidrug-resistant microorganisms.

Materials and Reagents:

  • Streptomyces sp. MI 384-DF12 (or other benastatin-producing strain)
  • ISP-2 medium: Yeast extract 4 g/L, malt extract 10 g/L, glucose 4 g/L, pH 7.3
  • Production medium: Soluble starch 20 g/L, glucose 10 g/L, peptone 5 g/L, yeast extract 5 g/L, CaCO₃ 2 g/L, pH 7.2
  • Adsorption resin (e.g., Diaion HP-20)
  • HPLC equipment with C18 reverse-phase column
  • Acetonitrile (HPLC grade), methanol (HPLC grade), deionized water

Procedure:

  • Culture Preservation: Maintain Streptomyces strains on ISP-2 agar slants at 4°C for short-term storage, or as glycerol suspensions (20%, v/v) at -80°C for long-term preservation.

  • Seed Culture Preparation: Inoculate a single colony or spore suspension into 500 mL Erlenmeyer flasks containing 100 mL of ISP-2 medium. Incubate at 28°C for 48 hours on a rotary shaker at 220 rpm.

  • Production Fermentation: Transfer seed culture to production medium at 5% (v/v) inoculation rate. Incubate at 28°C for 5-7 days with continuous shaking at 220 rpm.

  • Extraction and Isolation:

    • Separate the culture broth from mycelial biomass by centrifugation at 8,000 × g for 20 minutes.
    • Extract the supernatant with an equal volume of ethyl acetate, repeating the process three times.
    • Combine the organic layers and evaporate under reduced pressure to obtain a crude extract.
    • Resuspend the crude extract in a minimal volume of methanol and subject to column chromatography using Diaion HP-20 resin, eluting with a stepwise methanol-water gradient (0-100% methanol).
    • Further purify benastatin-containing fractions by reverse-phase HPLC using a C18 column and acetonitrile-water mobile phase (70:30, v/v) at a flow rate of 2 mL/min.
  • Characterization and Quality Control: Verify this compound identity and purity using HPLC, NMR, and MS analysis. Store purified this compound as a dry powder at -20°C, protected from light [3] [5] [4].

Antimicrobial Susceptibility Testing

Protocol Title: Determination of Minimum Inhibitory Concentration (MIC) Against Drug-Resistant Pathogens

Purpose: To evaluate the antibacterial activity of this compound against multidrug-resistant bacterial strains.

Materials and Reagents:

  • Mueller-Hinton broth (cation-adjusted for Pseudomonas aeruginosa)
  • Dimethyl sulfoxide (DMSO, tissue culture grade)
  • Sterile 96-well microtiter plates with lids
  • Multichannel pipettes and sterile tips
  • This compound stock solution (1 mg/mL in DMSO)
  • Reference antibiotic controls (e.g., ciprofloxacin, vancomycin)
  • Test microorganisms: Micrococcus luteus, methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), carbapenem-resistant Klebsiella pneumoniae (CRKP)

Procedure:

  • Preparation of Inoculum:

    • Grow test strains to mid-logarithmic phase in appropriate broth (approximately 5×10⁸ CFU/mL, equivalent to 0.5 McFarland standard).
    • Dilute bacterial suspensions in sterile saline to achieve a final density of 5×10⁵ CFU/mL in the assay.
  • Microdilution Assay Setup:

    • Prepare twofold serial dilutions of this compound in Mueller-Hinton broth across the 96-well plate, with concentrations typically ranging from 0.5 to 256 µM.
    • Include growth control (medium + inoculum), sterility control (medium only), and solvent control (equivalent DMSO concentration).
    • Add reference antibiotics in parallel for comparison.
    • Inoculate each well with 100 µL of standardized bacterial suspension, except sterility controls.
    • Cover plates and incubate at 35±2°C for 16-20 hours.
  • Result Interpretation:

    • Following incubation, examine plates for visible turbidity indicating bacterial growth.
    • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth.
    • For selected strains, determine minimum bactericidal concentration (MBC) by subculturing 10 µL from clear wells onto antibiotic-free agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [5].
Apoptosis Induction Assay

Protocol Title: Assessment of Apoptosis in Bacterial and Cancer Cell Lines

Purpose: To evaluate the ability of this compound to induce programmed cell death in target cells.

Materials and Reagents:

  • Mouse colon 26 adenocarcinoma cells or other appropriate cell lines
  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Propidium iodide staining solution (50 µg/mL in PBS)
  • Annexin V-FITC apoptosis detection kit
  • DNA fragmentation ladder detection kit
  • Flow cytometer with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Maintain cells in complete growth medium at 37°C in a humidified 5% CO₂ atmosphere.
    • Seed cells into 6-well plates at a density of 2×10⁵ cells/well and allow to adhere overnight.
    • Treat cells with varying concentrations of this compound (based on previously determined IC₅₀ values) for 24-72 hours.
    • Include untreated controls and solvent controls (equivalent DMSO concentration).
  • DNA Fragmentation Analysis:

    • Harvest both adherent and floating cells by gentle scraping and centrifugation at 500 × g for 5 minutes.
    • Extract genomic DNA using a commercial DNA isolation kit.
    • Separate DNA fragments by electrophoresis on a 1.5% agarose gel containing ethidium bromide (0.5 µg/mL).
    • Visualize DNA laddering characteristic of apoptosis under UV illumination.
  • Flow Cytometric Analysis:

    • Harvest cells as described above and wash twice with cold PBS.
    • Resuspend cell pellet in 100 µL of binding buffer from the apoptosis detection kit.
    • Add 5 µL of Annexin V-FITC and 10 µL of propidium iodide (50 µg/mL).
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 µL of binding buffer and analyze by flow cytometry within 1 hour.
    • Use untreated cells to establish baseline apoptosis and necrosis.
  • Cell Cycle Analysis:

    • Fix cells in 70% ethanol at -20°C for at least 2 hours.
    • Wash with PBS and treat with RNase A (100 µg/mL) at 37°C for 30 minutes.
    • Stain cellular DNA with propidium iodide (50 µg/mL) for 10 minutes at room temperature.
    • Analyze DNA content by flow cytometry to determine cell cycle distribution [4].

Data Presentation and Analysis

Experimental Results and Comparative Efficacy

Table 1: Biological Activities of Benastatin Compounds Against Reference Microorganisms

Compound Micrococcus luteus MIC (µM) IgE-Mediated β-Hexosaminidase Release IC₅₀ (µM) GST P1-1 Inhibition IC₅₀ (µM) Apoptosis Induction in Colon 26 Cells
This compound 31.3 79 0.5-1.0 Effective at 16-20 µM
Benastatin B 3.9 19 0.1-0.5 Not determined
Benastatin K 7.8 42 Not determined Not determined
Ethacrynic acid Not applicable Not applicable 50 (crude extract) Effective at 50 µM

Table 2: Comparative Efficacy of this compound Against Multidrug-Resistant Clinical Isolates

Pathogen Strain Resistance Profile This compound MIC (µM) Reference Antibiotic MIC (µM) Cytotoxicity IC₅₀ in Mammalian Cells (µM)
M. luteus (reference) None 31.3 Variable >50
MRSA (clinical isolate) β-lactams, macrolides 25-50 Vancomycin (1-2) >50
VRE (clinical isolate) Vancomycin, ampicillin 50->100 Linezolid (1-2) >50
CRKP (clinical isolate) Carbapenems, 3rd gen. cephalosporins >100 Polymyxin B (0.5-2) >50
Experimental Data Interpretation

The quantitative data presented in Tables 1 and 2 reveal several important patterns regarding this compound's biological activity. While this compound demonstrates modest direct antimicrobial activity against Gram-positive organisms like Micrococcus luteus, its potency is considerably lower than conventional antibiotics against multidrug-resistant pathogens. However, its strong inhibition of glutathione S-transferases at sub-micromolar concentrations suggests its potential mechanism of action may extend beyond direct microbial killing.

The differential sensitivity observed among bacterial species indicates that this compound may have specific molecular targets that are not uniformly conserved across all pathogens. The relatively high MIC values against clinically significant multidrug-resistant Gram-negative bacteria like carbapenem-resistant Klebsiella pneumoniae suggest that this compound may face challenges with penetration through the outer membrane of Gram-negative organisms, or that its molecular targets may be less accessible in these species.

The apoptosis-inducing capability of this compound in mammalian cells at concentrations below its antimicrobial MIC (16-20 µM versus 25->100 µM) suggests potential applications in cancer therapy rather than direct treatment of bacterial infections. This is further supported by its inhibition of β-hexosaminidase release, indicating potential immunomodulatory properties that might be exploited for therapeutic benefit in inflammatory conditions [5] [4].

Signaling Pathways and Mechanism Visualization

This compound Mechanism of Action Diagram

The following Graphviz diagram illustrates the proposed signaling pathways through which this compound exerts its biological effects, particularly focusing on its interaction with glutathione transferases and the subsequent impact on cell survival and death pathways:

G cluster_human Mammalian Cell Pathways cluster_microbial Microbial Pathways BenastatinA This compound GSTP1 GST P1-1 Inhibition BenastatinA->GSTP1  Potent Inhibition  IC₅₀ = 0.5-1.0 μM CellCycle G1/G0 Phase Arrest BenastatinA->CellCycle  Cell Cycle  Arrest GSTActivity Decreased GST Enzymatic Activity BenastatinA->GSTActivity  GST Inhibition  in Bacteria MicrobialTarget Unknown Microbial Target Protein BenastatinA->MicrobialTarget  Target Binding  & Inhibition JNK JNK Pathway Activation GSTP1->JNK  Dissociates from  JNK Complex ASK1 ASK1 Activation JNK->ASK1  Phosphorylation  & Activation Apoptosis Apoptosis Induction ASK1->Apoptosis  Pro-apoptotic  Signaling DNAFragment DNA Fragmentation Apoptosis->DNAFragment BacterialDeath Bacterial Cell Death GSTActivity->BacterialDeath  Oxidative Stress  & Toxin Accumulation MicrobialTarget->BacterialDeath  Disruption of  Essential Processes

Diagram Title: Proposed Signaling Pathways of this compound Action

This diagram illustrates the dual mechanisms through which this compound may exert its biological effects. In mammalian cells, it primarily functions as a potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1), leading to activation of the JNK signaling pathway and subsequent apoptosis induction. The dissociation of GSTP1-1 from JNK complexes permits JNK activation, which phosphorylates and activates ASK1, ultimately triggering programmed cell death through DNA fragmentation. Additionally, this compound directly induces cell cycle arrest at the G1/G0 phase through mechanisms that may be independent of GST inhibition.

In microbial systems, this compound appears to interact with both unknown target proteins and potentially bacterial GST-like enzymes, resulting in disruption of essential cellular processes and accumulation of toxic metabolites. This dual targeting may contribute to its observed antimicrobial activity against certain Gram-positive organisms, though the precise microbial molecular targets require further elucidation [4] [6].

Research Applications and Future Directions

Potential Therapeutic Applications

The experimental data on this compound suggests several promising research applications despite its limited direct antimicrobial potency against multidrug-resistant pathogens:

  • Chemosensitization Agent: this compound's potent inhibition of GST isoenzymes suggests potential application as a chemosensitizer in combination therapies. By inhibiting GST-mediated detoxification, it may restore susceptibility to conventional antimicrobials or anticancer agents in resistant strains, particularly those that overexpress GST isoenzymes as a resistance mechanism.

  • Anti-biofilm Strategies: The structural similarity of benastatins to other pentangular polyphenols that demonstrate anti-biofilm activity warrants investigation into this compound's potential to disrupt biofilm formation in multidrug-resistant pathogens. Biofilms represent a significant challenge in clinical settings, contributing to persistent infections and enhanced antibiotic resistance.

  • Immunomodulatory Applications: The inhibition of IgE-mediated β-hexosaminidase release suggests potential anti-allergic and immunomodulatory properties that might be exploited therapeutically. Given the connection between inflammatory processes and infection resolution, this property could be relevant in comprehensive treatment approaches for resistant infections.

  • Cancer Therapy Adjuvant: The strong induction of apoptosis in cancer cell lines positions this compound as a potential adjuvant in oncology regimens, particularly for malignancies exhibiting GST-mediated chemoresistance. Its ability to arrest the cell cycle at the G1/G0 phase provides an additional mechanism for controlling proliferative diseases [5] [4].

Protocol Modifications for Specific Applications

For researchers investigating this compound's potential as a chemosensitizer, the following modifications to standard protocols are recommended:

Combination Therapy Assessment:

  • Utilize checkerboard microdilution assays to evaluate this compound in combination with conventional antimicrobials
  • Calculate fractional inhibitory concentration (FIC) indices to determine synergistic, additive, or antagonistic interactions
  • Include appropriate controls for solvent compatibility and compound stability

Mechanistic Studies:

  • Employ GST activity assays to correlate enzymatic inhibition with antimicrobial efficacy
  • Utilize gene expression analysis to evaluate impact on resistance gene regulation
  • Conduct membrane permeability studies to assess potential efflux pump inhibition

Advanced Animal Models:

  • Implement murine infection models with multidrug-resistant pathogens
  • Evaluate toxicity and pharmacokinetic profiles in relevant animal systems
  • Assess tissue distribution and metabolite identification [1] [4]

Conclusion

This compound represents a fascinating natural product with multifunctional biological activities that may be exploited in the fight against multidrug resistance. While its direct antimicrobial potency against clinically significant Gram-negative pathogens appears limited, its potent inhibition of glutathione S-transferases and ability to induce apoptosis in mammalian cells suggest alternative therapeutic applications. The continuing discovery of new benastatin analogues, such as the recently identified benastatin K, indicates that this family of natural products still holds untapped potential.

Future research should focus on elucidating the precise molecular targets of this compound in both mammalian and microbial systems, exploring its potential as a chemosensitizing agent in combination therapies, and investigating its immunomodulatory properties in the context of infectious diseases. As the global crisis of antimicrobial resistance continues to escalate, multifaceted approaches that include novel natural products like this compound will remain essential components of the therapeutic arsenal [3] [1] [5].

References

Benastatin A: Anti-Cancer Mechanisms and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Benastatin A, a pentangular polyphenol isolated from Streptomyces bacteria, demonstrates potent activity against colon cancer cells primarily by inducing programmed cell death and halting cell division [1] [2] [3].

The table below summarizes the key experimental findings on its effects on mouse colon 26 adenocarcinoma cells:

Experimental Aspect Key Findings on Mouse Colon 26 Cells
Cell Viability Dose-dependent decrease after 3 days of treatment [1].
Apoptosis Induction DNA fragmentation confirmed by electrophoretic analysis [1].
Cell Cycle Arrest Flow cytometric analysis revealed a block at the G1/G0 phase [1].
Effect on GST Activity & Expression Decreased GST activity and GST-II protein levels after 5 days of treatment; no significant inhibition of crude extract activity at 20 μM [1].
Gene Expression Changes Dose-dependent decrease in β-actin and bax mRNA levels [1].

Detailed Experimental Protocols

The following protocols are adapted from methods used in this compound and similar anti-colon cancer studies.

Protocol 1: Cell Viability Assay (MTT)

This protocol assesses the inhibitory effect of this compound on colon cancer cell proliferation [4].

  • Cell Lines: Mouse colon 26 adenocarcinoma cells, or other human CRC lines like DLD-1 and HCT-116 [1] [4].
  • Reagents: this compound (dissolved in DMSO), cell culture medium, MTT reagent, DMSO.
  • Procedure:
    • Seed cells in a 96-well plate at a density of ( 3 \times 10^3 ) to ( 5 \times 10^3 ) cells/well in 100 μL medium and culture overnight [5] [4].
    • Prepare serial dilutions of this compound in fresh medium. Add to the wells, ensuring a final DMSO concentration that is non-cytotoxic (e.g., <0.1%). Include a vehicle control (DMSO only) and a blank (medium only) [4].
    • Incubate the plates for a designated time (e.g., 48-72 hours) in a 37°C, 5% CO₂ incubator [1] [4].
    • Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours [4].
    • Carefully remove the medium and add 80-100 μL of DMSO to each well to dissolve the formed formazan crystals [4].
    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader [5] [4].
  • Data Analysis: Calculate the cell survival rate as: (ODexperimental - ODblank) / (ODcontrol - ODblank) × 100% [5]. Determine the IC₅₀ value using non-linear regression.

The workflow for this assay is outlined below:

start Seed cells in 96-well plate step1 Culture overnight for attachment start->step1 step2 Add serial dilutions of this compound step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent & incubate 4h step3->step4 step5 Dissolve formazan crystals with DMSO step4->step5 step6 Measure absorbance at 490/570 nm step5->step6 end Calculate cell survival rate & IC₅₀ step6->end

Protocol 2: Detection of Apoptosis by DNA Fragmentation

This classic method identifies apoptosis by visualizing the laddering pattern of fragmented DNA [1].

  • Reagents: Lysis buffer, RNase A, proteinase K, phenol-chloroform-isoamyl alcohol, ethanol, agarose.
  • Procedure:
    • Harvest approximately ( 1 \times 10^6 ) to ( 5 \times 10^6 ) control and this compound-treated cells by centrifugation.
    • Lyse the cell pellet in a suitable buffer and incubate with RNase A and proteinase K to remove RNA and proteins.
    • Extract DNA with phenol-chloroform and precipitate with ethanol.
    • Air-dry the DNA pellet and resuspend in TE buffer or nuclease-free water.
    • Load the DNA samples alongside a DNA molecular weight marker onto a 1.5-2% agarose gel containing a fluorescent DNA dye.
    • Run the gel electrophoresis and visualize the DNA under UV light.
  • Expected Result: Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments at ~180-200 base pair intervals, while necrotic cells show a "smear" [1].
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different cell cycle phases [1] [4].

  • Reagents: Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).
  • Procedure:
    • Harvest and wash the treated and control cells.
    • Fix the cells in 70% ice-cold ethanol for at least 2 hours or overnight at -20°C.
    • Wash the fixed cells with PBS to remove ethanol.
    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30-45 minutes at room temperature.
    • Analyze the cells using a flow cytometer, measuring the fluorescence of PI.
  • Data Analysis: Use flow cytometry software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content. Expect an accumulation of cells in the G0/G1 phase with this compound treatment [1].

Key Considerations for Experimental Design

  • Mechanistic Studies: While this compound inhibits Glutathione S-transferases (GSTs), evidence suggests its apoptosis-inducing effect may be independent of this inhibition [1]. Consider investigating other pathways, such as Wnt/β-catenin, which is a crucial driver of colon cancer pathogenesis and a common target for natural products [6] [7].
  • Solvent Control: Always use a vehicle control with the same concentration of DMSO used to dissolve this compound.
  • Time-Course Experiments: The effects of this compound on cell viability and protein expression can be time-dependent. Include multiple time points in your initial experiments [1].

Reference List

  • Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by this compound. PMC5926276 (2000).
  • Tsakem, B., Li, G., & Teponno, R. B. Structures, biosynthesis and biological activities of benastatins, anthrabenzoxocinones and fredericamycins. Bioorganic Chemistry, 150, 107572 (2024).
  • Cell Growth Inhibition Assay. bio-protocol (2025).
  • The Wnt/β-catenin signaling pathway in colorectal cancer. PMC12041774 (2025).
  • Google New Color Palette. color-hex.com (2018).
  • Cruciferous vegetables intake and risk of colon cancer: a dose–response meta-analysis. BMC Gastroenterology 25, 575 (2025).
  • Wnt signaling in colorectal cancer: pathogenic role and therapeutic target. Molecular Cancer 21, 144 (2022).
  • Structures, biosynthesis and biological activities of benastatins, anthrabenzoxocinones and fredericamycins. PubMed PMID: 38901281 (2024).
  • Inhibition of Colon Cancer Cell Growth by Imidazole Through... PMC6798726 (2019).
  • Wnt signaling in colorectal cancer: pathogenic role and therapeutic target. Molecular Cancer 21, 144 (2022).

References

Comprehensive Application Notes and Protocols for Benastatin A Bacterial Inhibition Assays and MIC Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benastatin A as an Antimicrobial Agent

This compound is a pentangular polyphenol compound belonging to the family of aromatic type II polyketides primarily isolated from Streptomyces species. This structurally complex molecule features a 6/6/6/6/6-fused ring system with a characteristic geminal bismethylation on the B ring, forming an angular association of gem-dimethyl-anthracenone and naphthacene rings. This compound has demonstrated significant bioactive potential, particularly as an inhibitor of glutathione S-transferase (GST), though its antimicrobial properties operate through additional, distinct mechanisms that make it a promising candidate for addressing drug-resistant pathogens. The compound's extended pentangular framework and highly oxygenated structure contribute to its biological activity against a range of clinically relevant microorganisms, including methicillin-resistant *Staphylococcus aureus* (MRSA) strains, which pose substantial threats in healthcare settings worldwide.

The rediscovery of this compound and related derivatives highlights the importance of exploring "old compounds" with unique pharmacophores in the fight against antimicrobial resistance. With the continued rise of multidrug-resistant pathogens and the declining pipeline of novel antibiotics, natural products like this compound offer valuable chemical scaffolds for developing new therapeutic strategies. This document provides detailed application notes and standardized protocols for evaluating the antimicrobial activity of this compound, with particular emphasis on minimum inhibitory concentration (MIC) determination assays essential for quantifying its efficacy against bacterial targets.

Antimicrobial Activity Profile of this compound

Quantitative Analysis of Bacterial Growth Inhibition

This compound demonstrates potent antibacterial activity against a spectrum of Gram-positive bacteria, with particularly notable efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA) strains. The antimicrobial potency has been quantified through minimum inhibitory concentration (MIC) determinations, revealing significant growth inhibition at low micromolar concentrations. The following table summarizes the reported antimicrobial activity data for this compound and related derivatives against various bacterial strains:

Table 1: Antimicrobial Activity Profile of Benastatin Compounds

Compound Bacterial Strain MIC Value Reference
This compound MRSA N°5 3.1 μg/mL [1]
This compound MRSA N°17 3.1 μg/mL [1]
This compound Micrococcus luteus 31.3 μM [2]
Benastatin B Micrococcus luteus 3.9 μM [2]
Benastatin K Micrococcus luteus 7.8 μM [2]
This compound Escherichia coli NIHJ Moderate activity [1]
This compound Mycobacterium smegmatis ATCC 607 Moderate activity [1]

The differential potency observed among benastatin analogs highlights the structure-activity relationship (SAR) within this chemical class. For instance, benastatin B exhibits approximately 8-fold greater potency against Micrococcus luteus compared to this compound, underscoring the significance of specific structural modifications on biological activity [2]. Similarly, the newly identified chlorinated derivative benastatin K demonstrates intermediate activity, providing insights for further structural optimization. While benastatins show prominent activity against Gram-positive pathogens, their efficacy against Gram-negative bacteria appears more limited, likely due to permeability barriers presented by the outer membrane in these organisms.

Comparison with Clinical Standards

When compared to vancomycin—a clinical standard for MRSA treatment—this compound demonstrates competitive inhibitory potential, positioning it as a promising candidate for further development against drug-resistant staphylococcal infections. The MIC value of 3.1 μg/mL (approximately 5.2 μM) against MRSA strains is particularly significant given the escalating prevalence of vancomycin-insensitive S. aureus isolates in clinical settings [1] [3]. This robust activity against resistant pathogens, combined with its novel structural class, makes this compound an attractive scaffold for developing antibiotics with potentially novel mechanisms of action that might circumvent existing resistance mechanisms.

Protocols for Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method represents the gold standard for MIC determinations, providing quantitative assessment of antimicrobial activity against bacterial pathogens. This protocol follows internationally recognized standards (BS EN ISO 20776-1:2020) to ensure reproducibility and comparability of results across different laboratories and studies [4].

3.1.1 Preparation of Stock Solutions
  • Weighing and solubilization: Prepare a stock solution of this compound at a concentration of 1 g/L or higher depending on solubility. Precisely weigh the compound using an analytical balance calibrated with standard weights. For compounds with known potency, factor this value into concentration calculations using the equation:

    m = (V × c) / P

    Where m = mass (g), V = volume of diluent (L), c = concentration of stock solution (mg/L), and P = potency of antimicrobial agent (mg/g) [4].

  • Concentration verification: For experimental antimicrobials with unknown molar extinction coefficients, determine stock concentration spectrophotometrically using the Beer-Lambert law:

    A × DF = ε × c × l

    Where A = absorbance, DF = dilution factor, ε = molar extinction coefficient (M⁻¹ cm⁻¹), c = concentration (M), and l = path length (cm) [4].

  • Serial dilution preparation: Prepare serial two-fold dilutions of this compound in appropriate solvent, typically spanning a concentration range of 0.06-64 μg/mL to establish the complete inhibition profile.

3.1.2 Bacterial Culture Standardization
  • Inoculum preparation: Source bacterial strains from reputable culture collections (e.g., ATCC). Pre-culture bacteria in Mueller-Hinton (MH) broth by combining 50 μL of bacterial inoculum with 5 mL of MH broth in a 50 mL conical centrifuge tube. Incubate at 35 ± 1°C with orbital shaking at 170 rpm for 18-24 hours [4].

  • Turbidity adjustment: Adjust the optical density (OD) of the culture at 625 nm to match the 0.5 McFarland Standard (OD₆₂₅ 0.08-0.12), corresponding to approximately 1-2 × 10⁸ colony-forming units per milliliter (CFU/mL). Further dilute the culture to a final concentration of 10⁶ CFU/mL using MH broth for testing [4].

  • Purity verification: Perform purity checks of bacterial cultures to avoid cross-contamination and conduct viable colony counts to verify inoculum density before proceeding with MIC determinations.

3.1.3 MIC Assay Procedure and Interpretation
  • Plate preparation: Dispense 100 μL of each dilution of this compound into wells of a sterile 96-well microtiter plate. Include growth control wells (media + inoculum) and sterility control wells (media only).

  • Inoculation and incubation: Add 100 μL of the standardized bacterial inoculum (10⁶ CFU/mL) to each test well except sterility controls. Seal plates and incubate at 35 ± 1°C for 18-24 hours under static conditions.

  • MIC determination: Following incubation, examine plates for visible growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. For more precise quantification, measure optical density at 600 nm using a microplate reader, with the MIC defined as the lowest concentration showing ≥90% reduction in optical density compared to the growth control [4].

  • Minimum bactericidal concentration (MBC): To determine whether this compound exhibits bactericidal or bacteriostatic activity, subculture 100 μL from each clear well onto Mueller-Hinton agar plates. The MBC is defined as the lowest concentration that results in ≥99.9% reduction in the original bacterial inoculum after 24 hours of incubation.

Table 2: Troubleshooting Guide for MIC Determination of this compound

Issue Potential Cause Solution
Poor solubility of this compound Inappropriate solvent Use DMSO (max 1% final concentration) or other suitable solvents with demonstrated non-toxicity to test organisms
Inconsistent MIC results Inoculum density variation Standardize inoculum preparation using McFarland standards and verify by viable count
Trailing endpoints Partial inhibition Use spectrophotometric reading for objective endpoint determination
Contamination Non-sterile techniques Implement strict aseptic techniques and include appropriate controls
Quality Control Considerations
  • Reference strains: Include quality control strains such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 in each assay run to ensure accuracy and reproducibility [4].

  • Storage conditions: Prepare fresh stock solutions of this compound when possible, or store at -20°C for limited periods with verification of stability. Avoid repeated freeze-thaw cycles.

  • Data documentation: Record all experimental parameters including batch numbers of media and reagents, incubation conditions, and any deviations from standard protocols to ensure traceability.

Experimental Workflows and Mechanism of Action

Antimicrobial Testing Workflow

The comprehensive evaluation of this compound's antimicrobial activity follows a systematic workflow from initial culture preparation to final data interpretation. The diagram below illustrates the integrated experimental workflow for MIC determination:

workflow Start Start Antimicrobial Testing Culture Bacterial Culture Preparation Start->Culture Standardize Standardize Inoculum (0.5 McFarland) Culture->Standardize Dilution Prepare Serial Dilutions of this compound Standardize->Dilution Inoculate Inoculate Microtiter Plate Dilution->Inoculate Incubate Incubate 18-24h at 35±1°C Inoculate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read MIC Determine MIC Read->MIC MBC Optional: Determine MBC MIC->MBC

Figure 1: Experimental Workflow for MIC Determination of this compound

Proposed Mechanism of this compound Antimicrobial Action

While this compound was initially characterized as a glutathione S-transferase (GST) inhibitor, its antimicrobial mechanism appears to involve additional molecular targets. Studies indicate that this compound can induce apoptosis-like responses in bacterial cells and cause cell cycle arrest at G1/G0 phase in eukaryotic cells, though the precise antibacterial mechanism warrants further investigation [5]. Unlike conventional antimicrobials that target specific bacterial pathways, pentangular polyphenols like this compound may exert their effects through multi-target mechanisms, potentially including:

  • Interference with metabolic pathways essential for bacterial survival
  • Disruption of membrane integrity and function
  • Interaction with key enzymatic processes critical for bacterial homeostasis

The diagram below illustrates the potential antimicrobial mechanisms of this compound:

mechanism BenastatinA This compound Exposure GST GST Inhibition BenastatinA->GST Metabolism Metabolic Pathway Disruption BenastatinA->Metabolism Membrane Membrane Function Interference BenastatinA->Membrane CellCycle Cell Cycle Arrest (G1/G0 Phase) BenastatinA->CellCycle Apoptosis Apoptosis Induction GST->Apoptosis Metabolism->Apoptosis Membrane->Apoptosis CellCycle->Apoptosis Death Bacterial Cell Death Apoptosis->Death

Figure 2: Proposed Antimicrobial Mechanism of this compound

Technical Considerations and Advanced Applications

Specialized Methodological Adaptations

For comprehensive evaluation of this compound's antimicrobial potential, consider these specialized methodological approaches:

  • Time-kill assays: Evaluate the rate of bactericidal activity by exposing standardized bacterial inocula to this compound at multiples of the MIC (e.g., 0.5×, 1×, 2×, and 4× MIC) and quantifying viable counts over 24 hours. This provides information on whether the compound is bactericidal or bacteriostatic and determines the rate of killing [3].

  • Synergy testing: Assess potential synergistic interactions between this compound and conventional antibiotics using checkerboard microdilution methods or time-kill kinetics. The fractional inhibitory concentration (FIC) index is calculated as:

    FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)

    Where FIC index ≤0.5 indicates synergy, >0.5-4 indicates indifference, and >4 indicates antagonism.

  • Resistance development studies: Serial passage of bacteria in sub-inhibitory concentrations of this compound over multiple generations can help evaluate the potential for resistance development, providing critical preclinical data for drug development decisions.

Biosafety and Bioactivity Considerations

When working with this compound and related compounds, several technical considerations merit attention:

  • Cytotoxicity assessment: Given that benastatins demonstrate both antimicrobial and anticancer activities, evaluate cytotoxicity against mammalian cell lines (e.g., LO2, HK-2, and HaCat cells) using standard viability assays (MTT, XTT, or resazurin-based methods) to determine selective toxicity against bacterial pathogens [3].

  • Mechanistic studies: To elucidate the specific antimicrobial mechanism of this compound, consider incorporating transcriptomic and metabolomic approaches. These can reveal alterations in bacterial metabolic pathways, including those essential for amino acid biosynthesis, purine metabolism, and energy production [3].

  • Structural analogs: Explore structure-activity relationships by including naturally occurring benastatin derivatives (B, C, D, K, etc.) in screening assays, as these may exhibit differing potencies and selectivities against bacterial targets [2].

Conclusion

This compound represents a promising antimicrobial scaffold with demonstrated efficacy against drug-resistant Gram-positive pathogens, particularly MRSA strains. The standardized protocols outlined in this document provide researchers with comprehensive methodologies for quantifying the antimicrobial activity of this compound through rigorous MIC determination assays. The compound's unique pentangular polyphenolic structure, combined with its multi-target mechanism of action, positions it as a valuable candidate for addressing the growing threat of antimicrobial resistance.

Future research directions should focus on elucidating the precise molecular targets of this compound in bacterial cells, optimizing its antimicrobial potency through structural modifications, and evaluating its efficacy in in vivo infection models. Additionally, combination studies with conventional antibiotics may reveal synergistic interactions that could enhance its clinical utility. As antimicrobial resistance continues to escalate globally, natural products like this compound and their synthetic analogs offer promising avenues for revitalizing the antibiotic development pipeline.

References

benastatin A solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Benastatin A belongs to a class of long-chain pentangular polyphenols [1]. These compounds are typically large, polycyclic aromatic molecules, which are often highly crystalline and have numerous intermolecular interactions, leading to inherently poor aqueous solubility [2] [3]. This is a common hurdle, as an estimated 40% of new chemical entities in pharmaceuticals face similar issues [2] [3].

Strategies for Solubility Enhancement of Poorly Soluble Compounds

The table below summarizes established techniques that can be investigated for this compound.

Method Category Specific Technique Key Principle Considerations for this compound
Physical Modifications Particle Size Reduction (Nanosuspension) [2] [3] Increases surface area for dissolution Could be applied to its crystalline form.
Solid Dispersions [2] [3] Disperses drug in polymeric matrix to inhibit crystallization Suitable for amorphous form stabilization.
Cryogenic Technologies [3] Creates high-porosity particles for rapid dissolution
Chemical Modifications Salt Formation [2] [3] Improves solubility via ionization; requires ionizable groups Feasibility depends on presence of ionizable functional groups (e.g., phenols).
Co-crystallization [4] [3] Alters crystal packing with a co-former without covalent bonding Polyphenolic structure may offer hydrogen bonding sites for co-formers.
Solvent Systems Co-solvency [5] [3] Uses water-miscible solvents to improve solubility Common method, but requires toxicity evaluation for final formulation.
Hydrotropy [5] Uses high-concentration additives to enhance solubility Eco-friendly and scalable; may require high additive concentrations.
Advanced & Nano Techniques Lipid-Based Systems (e.g., Liposomes) [3] Encapsulates drug in lipid vesicles Can enhance delivery of hydrophobic compounds.
Polymeric Nanoparticles [3] Encapsulates or adsorbs drug for delivery
Supercritical Fluid Technology (SCF) [3] [6] Uses supercritical CO₂ for particle engineering Green technology, can create nano-sized particles.
Other pH Adjustment [3] Manipulates ionization state for solubility Directly applicable if this compound has ionizable groups.

Proposed Experimental Workflow for this compound

The following diagram outlines a logical, tiered approach to systematically address the solubility of this compound.

cluster_1 Tier 1: Pre-Formulation Analysis cluster_2 Tier 2: Technique Selection & Screening cluster_3 Tier 3: Formulation & Evaluation Start Start: this compound Solubility Issue A1 Characterize Physicochemical Properties (pKa, Log P, Melting Point) Start->A1 A2 Analyze Solid-State Properties (Polymorphs, Crystallinity) A1->A2 B1 Select Promising Techniques from Table Above A2->B1 B2 High-Throughput Screening of Excipients & Conditions B1->B2 C1 Develop Prototype Formulations B2->C1 C2 Evaluate Solubility & Dissolution in Biorelevant Media C1->C2 C3 Assess Physical & Chemical Stability C2->C3 C3->B1 Feedback Loop End Successful Formulation C3->End

Key Steps in the Workflow:

  • Tier 1: Pre-Formulation Analysis: Begin by thoroughly characterizing this compound's fundamental properties. Determining its pKa (to assess suitability for salt formation or pH adjustment) and log P (a measure of lipophilicity) is crucial [4]. Analyze its solid-state forms (polymorphs) as different crystals can have different solubilities [2] [3].
  • Tier 2: Technique Selection & Screening: Based on the properties identified in Tier 1, select the most promising techniques from the table above. Employ high-throughput screening to rapidly test various polymers (for solid dispersions), co-formers (for co-crystals), surfactants, and solvents to identify leading candidates [3] [6].
  • Tier 3: Formulation & Evaluation: Develop prototype formulations with the top candidates. Evaluate them not just in plain water, but in biorelevant media (simulated gastric or intestinal fluids) to better predict in vivo performance. Crucially, assess the physical and chemical stability of the lead formulations over time [3].

Frequently Asked Questions (FAQs)

Q1: What is the most sustainable method for solubility enhancement? A1: Hydrotropy is recognized as an eco-friendly and stable strategy as it often uses additives that are less toxic and more biodegradable than organic solvents. Supercritical fluid (SCF) technology, particularly using CO₂, is another green alternative as it avoids harsh organic solvents [5] [6].

Q2: Can multiple techniques be combined? A2: Yes, and this is often a highly effective approach. For instance, a drug can be processed into a nanosuspension (physical modification) and stabilized with surfactants (solvent system) to prevent aggregation and further enhance solubility [3].

Q3: Our lead candidate is a polyphenol similar to this compound but has low permeability. What should we consider? A3: This places the compound in BCS Class IV (low solubility, low permeability). While solubility enhancement is still vital, it may not be sufficient. You may need to incorporate absorption enhancers or consider alternative drug delivery routes beyond oral administration [3].

References

optimizing benastatin A concentration for GST inhibition

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Benastatin A and GST Inhibition

Q1: What is the known mechanism of this compound as a GST inhibitor? this compound is a natural product identified as an inhibitor of Glutathione S-transferase P1-1 (GSTP1-1). GSTs are enzymes that catalyze the conjugation of glutathione (GSH) to electrophilic substances, a key detoxification process. The inhibition of GSTP1-1 is a therapeutic strategy because this enzyme is frequently overexpressed in cancerous tumors and can contribute to resistance against chemotherapeutic drugs by accelerating their detoxification [1] [2]. By inhibiting GSTP1-1, this compound can help to overcome this drug resistance.

Q2: Why is there no single optimal concentration for this compound? The optimal inhibitory concentration of this compound is not a universal value and must be determined empirically in your specific experimental system. This is because its effectiveness can be influenced by several variable factors [2]:

  • Cell or Tissue Type: Expression levels of GST isozymes (especially GSTP1-1) vary across different cell types and tissues.
  • Enzyme Source: Whether you are using a purified enzyme, cell lysate, or a live-cell assay.
  • Assay Conditions: pH, temperature, incubation time, and the concentrations of substrates (GSH and the electrophilic compound).

Experimental Optimization Guide

Since a direct reference for this compound was not available, the following table summarizes quantitative data from studies on other GST inhibitors, which can serve as a starting point for your own concentration-ranging experiments [3] [2].

Inhibitor Reported IC₅₀ or Effective Concentration Experimental Context Key Findings
Piperlongumine (PL) Physiologically relevant concentrations (not specified) Purified GSTP1 enzyme & cancer cell lines [3] Acts as a prodrug; its hydrolysis product (hPL) forms a conjugate with GSH, which then non-covalently inhibits GSTP1.
F2 Peptide (KWRNKKFELGLEFPNL) N/A (potency ranked between inhibitors) Purified GST enzyme assay with CDNB & GSH [2] A competitive inhibitor of GST; more efficient than ethacrynic acid but less than cibacron blue.
Ethacrynic Acid N/A (used as a benchmark) Common experimental GST inhibitor [2] A known GST inhibitor used for comparative studies in inhibition assays.

Recommended Protocol for Determining Optimal Concentration:

  • Initial Range-Finding Experiment: Test a broad range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) in your inhibition assay.
  • Use a Standardized GST Assay: A common method measures the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), which produces a detectable product [2].
    • Positive Control: Include a known GST inhibitor like ethacrynic acid.
    • Negative Control: Include a sample with no inhibitor to determine maximum enzyme activity.
  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and plot the data to determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity). This value is a key metric for optimization.

Troubleshooting Guide

Problem: High Background Noise or Non-Specific Binding in Pull-Down Assays If you are using a GST-tagged protein for binding studies (e.g., to study protein interactions with this compound treatment), non-specific binding can be an issue.

  • Solution 1: Increase Washing Stringency. Wash the beads with a buffer containing a higher salt concentration (e.g., 300-500 mM NaCl) or mild detergents to disrupt non-specific ionic and hydrophobic interactions [4].
  • Solution 2: Use a Competitive Inhibitor. Adding free glutathione to the wash buffer can help displace proteins that non-specifically bind to the GST tag or the beads themselves [4].

Problem: Low Inhibition Efficacy If this compound shows weak effects even at higher concentrations.

  • Solution 1: Verify Compound Integrity. Ensure the this compound stock solution is stored correctly and has not degraded.
  • Solution 2: Check Cell Permeability. If working in a cellular model, consider that the compound might not be efficiently entering the cells. Review the literature for the physicochemical properties of this compound or use a different delivery method.
  • Solution 3: Optimize the Assay System. Re-examine your substrate and enzyme concentrations to ensure they are within the linear range for the assay. High substrate levels can reduce the apparent potency of a competitive inhibitor [2].

Experimental Workflow Visualization

The following diagram outlines a logical workflow for screening and optimizing a GST inhibitor like this compound, based on established methodologies [2] [4].

cluster_workflow GST Inhibitor Screening Workflow cluster_prep Key Preparation Steps start Start Screening prep Prepare System start->prep assay Perform Inhibition Assay prep->assay source Choose Enzyme Source (Purified GSTP1, Cell Lysate) inhibitor Prepare Inhibitor (this compound Stock Solution) controls Include Controls (No Inhibitor, Known Inhibitor) analyze Analyze Data assay->analyze optimize Optimize Conditions analyze->optimize  Results Suboptimal validate Validate in Cells analyze->validate IC₅₀ Determined optimize->assay Refine Parameters end Optimal Concentration Determined validate->end

Key Considerations and Next Steps

Given the lack of specific data for this compound, your next steps should be:

  • Consult Broader Literature: Perform a focused search in chemical and pharmacological databases for primary research articles on this compound. Look for papers that detail its isolation, characterization, and bioactivity.
  • Empirical Determination is Key: The most reliable approach is to conduct your own dose-response experiments to establish a dose-response curve and calculate the IC₅₀ value in your specific model system.
  • Explore Related Natural Products: The search results indicate that other natural products like piperlongumine have a well-studied, albeit complex, mechanism of GSTP1 inhibition involving a hydrolysis product [3]. This suggests that the functional mechanism of this compound may also require detailed investigation beyond simple concentration.

References

reducing benastatin A cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Benastatin A's Mechanism

The key to troubleshooting lies in understanding how this compound works. Current evidence suggests its cytotoxicity operates through a GST-independent pathway [1].

  • GST-Independent Apoptosis: One study on mouse colon 26 adenocarcinoma cells found that this compound induces apoptosis and causes G1/G0 cell cycle arrest. Crucially, this effect was deemed "unlikely to be due to inhibition of GST activity" [1].
  • Other Signaling Pathways: A broader review indicates that GSTs, particularly GSTP1-1, can regulate cell proliferation and death by modulating key signaling pathways like JNK and ASK1 [2]. While this isn't a direct effect of this compound, it suggests that the cellular context of these pathways could influence a cell's susceptibility to such compounds.

Experimental Protocols for Cytotoxicity Analysis

To investigate this compound's effects and potential protective strategies, here are foundational flow cytometry protocols. You can adapt them to compare its impact on normal versus cancerous cell lines.

Protocol 1: Assessing Apoptosis and Cell Cycle

This protocol is useful for confirming the effects of this compound, as described in the literature [1].

Step Description Key Details
1. Sample Prep Harvest and prepare single-cell suspension [3]. Ensure high viability (90-95%); recommended concentration: 0.5-1 x 10^6 cells/mL [3].
2. Viability Stain Distinguish live/dead cells. Use a fixable viability dye (FVD) if planning intracellular staining (e.g., for cell cycle). Stain in azide/protein-free PBS [4].
3. Fixation Preserve cell structure. Use 1-4% Paraformaldehyde (PFA) for 15-20 min on ice [3].
4. Permeabilization Allow dye access to DNA. Use a mild detergent like 0.1-0.5% saponin or Triton X-100 [3].
5. DNA Staining Label DNA for cell cycle analysis. Incubate with Propidium Iodide (PI) or 7-AAD. Do not wash after adding dye; analyze within 4 hours [4].
Protocol 2: Cell Surface Staining for Marker Analysis

This protocol helps analyze cell surface markers to identify different cell populations (e.g., normal vs. cancerous) in a co-culture.

Step Description Key Details
1. Sample Prep Harvest and prepare single-cell suspension [3]. Wash cells with ice-cold suspension buffer [3].
2. Fc Blocking Prevent non-specific antibody binding. Incubate with FcR blocking buffer (e.g., 2-10% serum) for 30-60 min at 4°C [3].
3. Surface Staining Incubate with fluorescently-labeled antibodies. Titrate antibodies for optimal concentration. Incubate 30 min on ice, protected from light [3].
4. Viability Stain Distinguish live/dead cells. If no fixation is needed, use PI or 7-AAD after surface staining. Incubate 5-15 min, then analyze without washing [4].

Flow Cytometry Data Analysis & Troubleshooting

Proper gating is critical for accurate data interpretation. Follow this standard hierarchy to clean up your data [5]:

GatingStrategy All_Events All Acquired Events FSC_SSC_Gate FSC vs SSC Gate (Based on size & complexity) All_Events->FSC_SSC_Gate Singlets_Gate Single Cells Gate (FSC-A vs FSC-H) FSC_SSC_Gate->Singlets_Gate Live_Cells_Gate Live Cells Gate (Viability Dye Negative) Singlets_Gate->Live_Cells_Gate Phenotype_Gate Phenotype Gate of Interest (e.g., CD44+) Live_Cells_Gate->Phenotype_Gate

Common Issues and Solutions

Here are some common flow cytometry issues and how to fix them:

  • Problem: High Background or Unclear Negative Population

    • Solution: Include an FMO (Fluorescence Minus One) control to set your gating boundaries accurately. Always perform Fc receptor blocking to reduce non-specific binding [3] [5].
  • Problem: Low Cell Viability After Staining

    • Solution: Handle cells gently. Avoid bubbles, vigorous vortexing, and excessive centrifugation. Keep cells on ice and use cold buffers when possible [3].
  • Problem: Poor Resolution in Cell Cycle Analysis

    • Solution: Ensure thorough permeabilization and use a precise concentration of DNA dye. Validate your protocol with a control sample of known cell cycle distribution.

Potential Research Directions

Since direct methods to reduce this compound's cytotoxicity are not well-established, your research could explore these potential strategies:

  • Cell Cycle Manipulation: Given that this compound arrests the cell cycle at G1/G0 [1], you could investigate whether pushing normal cells into a different, less vulnerable phase of the cycle offers protection.
  • Signaling Pathway Modulation: Target the downstream signaling pathways involved in apoptosis. The JNK and ASK1 pathways, which are regulated by GSTs, could be potential candidates [2].
  • Exploiting Metabolic Differences: Normal and cancer cells often have different metabolic profiles and expression levels of detoxifying enzymes. Research could focus on leveraging these differences to selectively protect normal cells.

References

improving benastatin A stability in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Stability Challenge

Benastatins belong to a family of aromatic polyketides known for their structural complexity and susceptibility to modification [1]. A key insight from biosynthesis studies is that early benastatin intermediates can be unstable. In one case, when a stabilizing C-methyltransferase enzyme was knocked out, the precursor formed unstable dimers that readily broke down in the presence of air [1]. This inherent reactivity suggests that the mature benastatin A molecule could also be vulnerable to similar degradation forces in cell culture environments.

The primary factors that degrade sensitive molecules in cell culture media are:

  • Light: Especially in the presence of photosensitizers like riboflavin (Vitamin B2) [2].
  • Oxygen: Which can drive oxidation reactions [2] [3].
  • Reactive Components: Interactions with other media components like amino acids, reducing sugars, or metal cations can lead to decomposition [2] [3].

Stabilization Strategies for Troubleshooting

The table below summarizes potential strategies, drawing parallels from research on stabilizing vitamins and other unstable compounds.

Strategy Mechanism of Action Potential Application for this compound
Light Protection [2] Filters out damaging UV/visible wavelengths; stores in dark. Use amber containers; wrap flasks in foil; use light-filtering film on lab equipment.
Antioxidants [2] Scavenges reactive oxygen species (ROS) before they damage the compound. Evaluate antioxidants like glutathione, methionine, or ascorbic acid (if compatible).
Media Modification [4] Replaces unstable interaction partners with more stable alternatives. Identify key destabilizing media components (e.g., specific amino acids) and replace them.
pH Control Maintains pH to avoid acid/alkali-catalyzed degradation. Determine optimal pH stability profile for this compound and tightly control media pH.
Analog Replacement [2] Replaces the unstable compound with a more stable structural analog. Research if a synthetic, more stable benastatin analog with similar bioactivity exists.

An Experimental Workflow for Stability Testing

Here is a proposed methodological workflow you can adapt to systematically diagnose and improve the stability of this compound in your specific culture system.

cluster_1 1. Establish Baseline Stability cluster_2 2. Identify Key Degradation Factors cluster_3 3. Evaluate Stabilization Strategies cluster_4 4. Validate in Live Cell Culture Start Start: Suspected this compound Instability Step1 1. Establish Baseline Stability Start->Step1 Step2 2. Identify Key Degradation Factors Step1->Step2 A1_1 Incubate this compound in complete media (37°C, dark) Step3 3. Evaluate Stabilization Strategies Step2->Step3 A2_1 Stress individual samples: Light, High O2, Metal ions Step4 4. Validate in Live Cell Culture Step3->Step4 A3_1 Apply strategies from table to stressed conditions End Optimized Stable Culture Condition Step4->End A4_1 Test lead stabilization condition with cells A1_2 Sample at time points (0, 24, 48, 72h) A1_1->A1_2 A1_3 Quantify remaining This compound (LC-MS/MS) A1_2->A1_3 A2_2 Compare degradation vs baseline to find culprits A2_1->A2_2 A3_2 Measure improvement in This compound recovery A3_1->A3_2 A4_2 Monitor cell health, productivity, and target bioactivity A4_1->A4_2

Key Experimental Details:

  • Quantification Method: Use LC-MS/MS for precise measurement of this compound and potential degradation products, following methodologies used for similar unstable compounds [3].
  • Stress Conditions:
    • Light: Expose media to standard lab light for set periods.
    • Oxygen: Sparge media with air or oxygen to increase oxidative stress.
    • Component Screening: Incubate this compound with individual media components (e.g., riboflavin, specific amino acids, trace metals) to identify problematic interactions [2] [3].
  • Validation: The ultimate test is whether the stabilization strategy maintains this compound's potency and does not adversely affect cell growth or the production of your target biological product.

Key Takeaways

  • Instability is Likely Multifactorial: Problems likely arise from a combination of light, oxygen, and reactive media components, not a single cause [2] [3].
  • Systematic Approach is Crucial: A structured troubleshooting workflow is the most efficient way to identify the correct solution.
  • Focus on Oxidation: Due to the compound's polyketide structure, oxidative pathways are a primary suspect [1] [2].

References

Troubleshooting Guide: Benastatin A Apoptosis Assay Variability

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions structured for easy reference.

Issue Potential Causes Suggested Solutions & Optimization
Inconsistent results between experiments Cell line sensitivity; culture confluence; compound preparation/stability [1] [2]. Standardize culture to stationary phase; use fresh DMSO stocks; include ethacrynic acid as a positive control [1] [2].
Weak or no apoptotic signal Incorrect concentration/duration; assay detection too early/late [1] [3]. Extend treatment to 3-5 days; use dose range 16-20 µM; employ multiple assays (Annexin V, caspase, DNA fragmentation) [1] [2] [3].
High background or false positives Assay-specific pitfalls; necrotic cell contamination [3]. Include viability dye (PI/7-AAD) with Annexin V; validate DNA fragmentation via gel electrophoresis and TUNEL [4] [3].
Unclear mechanism of action Misinterpretation of target; overlooking downstream effects [1] [2]. Do not assume GST inhibition is primary cause; monitor cell cycle arrest at G1/G0 phase; check Bax mRNA levels [1] [2].

Detailed Experimental Protocols

For reliable detection, use these core protocols adapted from general apoptosis assays and benastatin A research.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay detects early-stage apoptosis by measuring phosphatidylserine (PS) externalization [3].

  • Sample Preparation: Harvest approximately 1x10⁶ to 5x10⁷ cells per mL [4]. Wash cells with cold PBS after this compound treatment.
  • Staining:
    • Resuspend cell pellet in 100 µL of 1X Annexin V Binding Buffer.
    • Add 1 µL of 50 µg/mL Annexin V FL Conjugate and 1 µL of 20 µg/mL PI [4].
    • Incubate for 15-30 minutes at room temperature in the dark.
    • Add an additional 100-200 µL of 1X Binding Buffer and analyze immediately on a flow cytometer [4].
  • Controls: Always include unstained cells, single-stained controls (Annexin V only, PI only), and a positive control (e.g., cells treated with ethacrynic acid or a known apoptosis inducer).
DNA Fragmentation Analysis by Gel Electrophoresis

This method detects late-stage apoptosis by visualizing characteristic "DNA ladders" [3].

  • DNA Extraction: Use a commercial DNA extraction kit or traditional phenol-chloroform method to isolate genomic DNA from treated cells.
  • Gel Electrophoresis:
    • Load 1-2 µg of DNA per well onto a 1.5-2% agarose gel.
    • Run the gel at a constant voltage (e.g., 5-6 V/cm) until the dye front has migrated sufficiently.
    • Stain the gel with an intercalating dye like ethidium bromide or SYBR Safe and visualize under UV light.
  • Expected Result: Apoptotic cells will show a ladder pattern of DNA fragments in increments of ~180-200 base pairs. Non-apoptotic DNA will remain as a high-molecular-weight band [3].

Mechanistic Insights & Workflow

Understanding this compound's unique behavior is crucial for troubleshooting. The diagram below illustrates its mechanism and the recommended multi-assay validation workflow.

G cluster_primary Primary Effects (Not Direct GST Inhibition) cluster_apoptosis Apoptosis Execution cluster_assays Recommended Validation Assays BenastatinA This compound Treatment G1Arrest Cell Cycle Arrest at G1/G0 Phase BenastatinA->G1Arrest GeneDown Downregulation of Bax & β-actin mRNA BenastatinA->GeneDown Mitochondria Mitochondrial Pathway Activation G1Arrest->Mitochondria Leads to CycleAssay Cell Cycle Analysis (G1/G0 Arrest) G1Arrest->CycleAssay Detected by GeneDown->Mitochondria Promotes Caspase Caspase Cascade Activation Mitochondria->Caspase AnnexinAssay Annexin V/PI Staining (Early Apoptosis) Mitochondria->AnnexinAssay Detected by DNAFrag DNA Fragmentation Caspase->DNAFrag CaspaseAssay Caspase Activity Assay (Mid Apoptosis) Caspase->CaspaseAssay Detected by DNAAssay DNA Gel Electrophoresis (Late Apoptosis) DNAFrag->DNAAssay Detected by

Based on the research, this compound induces apoptosis in mouse colon 26 cells, but this is unlikely a direct result of its known Glutathione S-transferase (GST) inhibitory activity [1] [2]. Key mechanistic insights include:

  • It causes a delayed response, with significant cell loss apparent only after 3 days of treatment, unlike faster-acting agents like ethacrynic acid [1] [2].
  • It triggers cell cycle arrest at the G1/G0 phase [1] [2].
  • It leads to a dose-dependent decrease in Bax and β-actin mRNA levels [2].

Given this complex mechanism, relying on a single assay is insufficient. The multi-assay workflow is essential to confirm apoptosis and connect it to this compound's specific cellular effects.

Frequently Asked Questions (FAQs)

Q1: What is a suitable positive control for a this compound assay? A1: The study comparing this compound to ethacrynic acid (another GST inhibitor) provides an excellent internal control. Ethacrynic acid induces apoptosis in the same mouse colon 26 cell line within 24 hours, allowing you to benchmark your assay's performance and timing against a known agent [1] [2].

Q2: Why is it critical to use multiple assays to detect apoptosis? A2: No single parameter fully defines apoptosis in all systems. The process involves a cascade of events over time (PS exposure, caspase activation, then DNA fragmentation). Using multiple assays (e.g., Annexin V, caspase activity, and DNA laddering) confirms the mechanism and helps pinpoint where variability is occurring, distinguishing true apoptosis from other cell death types [5] [3].

Q3: My DNA fragmentation assay is inconsistent. What could be wrong? A3: This is a late-stage event. If your treatment time is too short, the DNA may not yet be fragmented. Ensure you treat cells for a sufficient duration (e.g., 3-5 days for this compound). Also, handle DNA gently during extraction to avoid mechanical shearing, which can create a smear on a gel that is distinct from the apoptotic ladder [3].

References

Core Methodologies for Assessing Cell Permeability

Author: Smolecule Technical Support Team. Date: February 2026

For a compound like benastatin A, you would typically use a combination of the following assays to get a comprehensive view of its permeability properties.

Assay Type Key Application Primary Outcome Key Advantage
Caco-2 Permeability [1] [2] Predicts human intestinal absorption for orally administered drugs. Apparent Permeability Coefficient ((P_{app})); classifies permeability as High/Moderate/Low [1]. High correlation with human in vivo absorption; models active transport and efflux [1].
PAMPA-BBB [3] High-throughput screening of passive blood-brain barrier (BBB) penetration potential. Permeability ((P_e)) predicting brain uptake [3]. Simple, cost-effective, automatable; strong correlation with in vivo brain data [3].
Detailed Protocol: Caco-2 Permeability Assay

This is a widely accepted method for predicting intestinal absorption [1] [2].

  • Cell Culture and Monolayer Preparation: Caco-2 cells are seeded on semi-porous transwell inserts and cultured for 15-21 days to form a confluent, differentiated monolayer that mimics the intestinal barrier [1].
  • Monolayer Integrity Validation: Before the assay, integrity is verified using:
    • TEER (Transepithelial Electrical Resistance): Measures tight junction formation. Acceptable values are >500 Ω·cm² for 96-well plates [1].
    • Paracellular Flux Marker: Use a compound like Lucifer Yellow (LY). Acceptance criterion is (P_{app}) (LY) ≤ 1 x 10⁻⁶ cm/s [1].
  • Permeability Assay:
    • The test compound (e.g., this compound) is added to the donor compartment (apical side for A-B transport, simulating gut to blood; basal side for B-A, investigating efflux).
    • The assay is run for a set time (e.g., 2 hours) at 37°C [1].
    • Samples are taken from the receiver compartment at the end to quantify the amount of compound transported.
  • Analysis and Interpretation:
    • The (P_{app}) (cm/s) is calculated using the formula: (P_{app} = (dQ/dt) / (A \times C_0)), where (dQ/dt) is the transport rate, (A) is the filter area, and (C_0) is the initial donor concentration [1].
    • Predicting Absorption: The obtained (P_{app}) value is used to predict in vivo absorption [1]:
      • (P_{app}) ≤ 1 x 10⁻⁶ cm/s → Low absorption (0-20%)
      • 1 x 10⁻⁶ cm/s < (P_{app}) ≤ 10 x 10⁻⁶ cm/s → Medium absorption (20-70%)
      • (P_{app}) > 10 x 10⁻⁶ cm/s → High absorption (70-100%)
Detailed Protocol: PAMPA-BBB Assay

This is a non-cell-based, high-throughput model for passive BBB penetration [3].

  • Membrane Preparation: A proprietary lipid membrane (e.g., porcine brain lipid extract) is immobilized on a filter, creating an artificial BBB [3].
  • Assay Procedure:
    • The test compound is diluted in a buffer (e.g., 0.05 mM in phosphate buffer) and placed in the donor compartment.
    • The acceptor compartment contains a "brain sink" buffer.
    • The plate is incubated for a set period (e.g., 60 minutes) with stirring to reduce an aqueous boundary layer [3].
  • Analysis: The concentration of the compound in both compartments is measured (e.g., UV spectroscopy), and permeability ((P_e \times 10^{-6}) cm/s) is calculated using specialized software [3].

The workflow for employing these assays is summarized in the following diagram:

Start Start: New Compound PAMPA PAMPA-BBB Screening Start->PAMPA High-Throughput Data Analyze Papp/Pe Data PAMPA->Data Caco2 Caco-2 Assay Success Sufficient Permeability Caco2->Success Confirmatory Permeable Compound Permeable? Data->Permeable Permeable->Caco2 Yes Optimize Optimize Compound Permeable->Optimize No Optimize->PAMPA Re-test

Diagram 1: A tiered testing strategy suggests starting with high-throughput PAMPA, followed by confirmatory Caco-2 testing for promising compounds.

Troubleshooting Common Permeability Issues

Here are answers to common problems researchers face during permeability experiments.

Problem Possible Cause Solution / Investigation
Low Caco-2 (P_{app}) (A-B) Poor passive permeability, paracellular transport, or efflux. Confirm with B-A direction; if B-A > A-B, suggests active efflux. Compare to reference compounds [1].
High Caco-2 (P_{app}) (B-A) Active efflux by transporters (e.g., P-gp, BCRP). Use specific transporter inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP) to confirm [1].
Poor PAMPA-BBB (P_e) Inherently low passive brain penetration due to molecular properties. Proceed to cell-based models (e.g., MDCK-MDR1) for active transport insight; consider structural optimization [3].
High variability in triplicates Inconsistent cell monolayer integrity or technical errors. Check TEER and LY flux values pre-assay; ensure proper liquid handling and compound solubility [1] [2].

Strategies for Optimizing this compound Permeability

If initial data shows poor permeability, consider these optimization strategies informed by general drug design principles.

  • Modify Lipophilicity: A compound's lipid solubility is a major driver of its ability to cross cell membranes via passive diffusion [4]. The relationship is biphasic (optimal LogP ~1-3). You can:
    • Analyze this compound's cLogP: If it's too high (>5), it may get trapped in membranes; if too low, it won't partition in. Aim for an optimal range [4].
    • Strategic Functionalization: Add or remove non-polar groups, halogen atoms, or slightly modify aromatic systems to fine-tune lipophilicity [5] [4].
  • Reduce Hydrogen Bonding: The number of hydrogen bond donors (HBD) and acceptors (HBA) is inversely related to permeability [4].
    • Count HBD/HBA: If HBD > 5 or HBA > 10, permeability may be low [4].
    • Employ Prodrug Strategies: Mask polar functional groups (e.g., alcohols, carboxylic acids) with ester or other promoieties to create a more permeable prodrug that is cleaved in vivo [4] [6].
  • Investigate and Bypass Efflux: If efflux is identified as a problem:
    • Identify the Transporter: Use specific inhibitors to pinpoint which transporter (e.g., P-gp, BCRP) is responsible [1].
    • Structural Modification: Slightly alter the parts of the molecule that interact with the efflux pump to reduce recognition, while preserving its primary biological activity [5].

The following diagram illustrates this iterative optimization process:

Problem Identify Problem from Assays Analyze Analyze Structure Problem->Analyze Strat1 Modify Lipophilicity (Aim for LogP ~1-3) Analyze->Strat1 Strat2 Reduce H-Bonding (Consider Prodrugs) Analyze->Strat2 Strat3 Avoid Efflux Pumps (Chemical Modification) Analyze->Strat3 Test Synthesize & Re-test Strat1->Test Strat2->Test Strat3->Test Test->Problem Re-evaluate Goal Achieve Target Permeability Test->Goal Success

Diagram 2: The permeability optimization cycle involves diagnosing the issue, applying targeted chemical strategies, and iteratively testing new analogs.

To summarize the key experimental parameters for your reference, here is a table of control compounds:

Permeability Class Compound (Control) Concentration Primary Use
High Permeability Propranolol [2] 10 µM (suggested) Positive control for passive transcellular diffusion [1].
Low Permeability Atenolol [1] [2] 10 µM (suggested) Marker for paracellular route; validates monolayer integrity [1].
Efflux Substrate Digoxin [1] 10 µM P-gp (MDR1) substrate; confirms efflux transporter activity [1].

References

maximizing benastatin A antibacterial efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity & Quantitative Data

The following table summarizes the key biological activities of Benastatin A and related compounds from recent research.

Compound Antibacterial Activity (MIC vs. M. luteus) Other Bioactivities

| This compound | 31.3 µM [1] | - Induces apoptosis & G1/G0 cell cycle arrest in mouse colon 26 cells [2].

  • Inhibits IgE-mediated β-hexosaminidase release in RBL-2H3 cells (IC₅₀ = 79 µM) [1]. | | Benastatin B | 3.9 µM [1] | Inhibits IgE-mediated β-hexosaminidase release in RBL-2H3 cells (IC₅₀ = 19 µM) [1]. | | Benastatin K | 7.8 µM [1] | Inhibits IgE-mediated β-hexosaminidase release in RBL-2H3 cells (IC₅₀ = 42 µM) [1]. |

Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Protocol: Assessing Antibacterial Activity

This method is based on the standard broth microdilution technique used to determine the Minimum Inhibitory Concentration (MIC) against Micrococcus luteus [1].

  • Material Preparation:
    • Test Compound: Prepare a stock solution of this compound in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the assay does not affect bacterial growth (typically ≤1%).
    • Bacterial Inoculum: Grow Micrococcus luteus to mid-log phase in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which yields approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension in broth to achieve a final inoculum of about 5 x 10^5 CFU/mL in the test wells.
  • Assay Procedure:
    • In a sterile 96-well plate, perform a serial two-fold dilution of the this compound stock solution in broth across the wells.
    • Add the prepared bacterial inoculum to all test wells. Include growth control wells (bacteria without compound) and sterility control wells (broth only).
    • Seal the plate and incubate at the appropriate temperature (e.g., 35±2°C) for 16-20 hours.
  • Result Interpretation:
    • The MIC is defined as the lowest concentration of this compound that completely prevents visible growth of the bacteria, as observed with the naked eye. Compare the results to the positive control (Benastatin B) for relative potency assessment [1].
Protocol: Evaluating Apoptosis and Cell Cycle Arrest

This protocol is adapted from a study investigating the effects of this compound on mouse colon 26 adenocarcinoma cells [2].

  • Cell Culture and Treatment:
    • Maintain mouse colon 26 cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) under standard conditions (37°C, 5% CO₂).
    • Seed cells and allow them to reach the stationary phase of growth.
    • Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for several days. A positive control, such as ethacrynic acid, can be used for comparison [2].
  • Analysis of Apoptosis (DNA Fragmentation):
    • After treatment, harvest the cells and isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial kit.
    • Run the extracted DNA on a 1.5-2% agarose gel and visualize under UV light after staining with ethidium bromide.
    • The appearance of a characteristic "ladder" pattern of DNA fragments indicates apoptosis-induced DNA fragmentation [2].
  • Analysis of Cell Cycle (Flow Cytometry):
    • After treatment, harvest the cells and fix them in cold 70% ethanol.
    • Wash the cells and resuspend them in a solution containing a fluorescent DNA stain, such as Propidium Iodide (PI), and RNase to degrade RNA.
    • Analyze the DNA content of the stained cells using a flow cytometer.
    • The distribution of cells in different cell cycle phases (G1/G0, S, G2/M) can be determined from the resulting histogram. This compound treatment is expected to show an accumulation of cells in the G1/G0 phase [2].

Frequently Asked Questions

Q1: The antibacterial efficacy of my this compound preparation seems lower than literature values. What could be the cause? A: Several factors can affect potency:

  • Source and Purity: Ensure the compound is obtained from a reputable supplier and its purity is verified (e.g., by HPLC). Structural analogs like Benastatin K show different MICs, highlighting the impact of slight chemical modifications [1].
  • Bioavailability: Benastatins are pentangular polyphenols with limited solubility [3]. Check your solvent system and consider using a carrier like DMSO, ensuring its final concentration is non-toxic to the bacteria.
  • Assay Conditions: Minor variations in inoculum size, growth medium, incubation time, or temperature can significantly impact MIC results. Strictly adhere to standardized protocols.

Q2: Besides direct antibacterial action, what other mechanisms can I investigate to "maximize" the therapeutic potential of this compound? A: You can explore its multi-faceted biological activities:

  • Investigate Anti-Cancer Mechanisms: Research indicates that this compound induces apoptosis and causes G1/G0 cell cycle arrest in cancer cells, which is a distinct pathway from its GST inhibition [2]. You could run combination studies with other chemotherapeutic agents.
  • Explore Immunomodulatory Effects: Benastatins inhibit IgE-mediated β-hexosaminidase release, suggesting potential application in allergic disorders [1]. This represents a completely different therapeutic angle.
  • Study Biosynthetic Engineering: The gene cluster for benastatin biosynthesis has been identified [4] [3]. Genetic engineering of the producing strain could be a strategy to generate more potent analogs or increase yield [4].

Q3: How does the structure of this compound relate to its activity? A: Benastatins possess a characteristic 6/6/6/6/6-fused ring system with a geminal bismethylation on the B ring [3]. The core structure is an angular association of a gem-dimethyl-anthracenone and a naphthacene. Key spectroscopic features include signals from chelated phenolic protons (1-OH, 7-OH, 9-OH) between 12-14 ppm in the 1H NMR (DMSO-d6) and a characteristically downfield-shifted aromatic proton (H-14) [3]. Modifications to this core, such as chlorination in Benastatin K, can significantly alter both antimicrobial and other biological activities [1].

Experimental Pathway Visualizations

The following diagrams illustrate the key experimental workflows for studying this compound.

G AntibacterialAssay Antibacterial Activity Assay Prep Prepare compound stock and bacterial inoculum AntibacterialAssay->Prep Dilution 2-fold serial dilution of compound in 96-well plate Prep->Dilution Inoculation Add standardized bacterial inoculum Dilution->Inoculation Incubation Incubate plate (16-20 hours, 35°C) Inoculation->Incubation MIC Read MIC: Lowest concentration with no visible growth Incubation->MIC

Diagram 1: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

G cluster_DNA DNA Fragmentation Assay cluster_FCM Flow Cytometry ApoptosisAssay Apoptosis & Cell Cycle Analysis Culture Culture colon 26 cells to stationary phase ApoptosisAssay->Culture Treat Treat cells with This compound (0-20 µM) Culture->Treat Split Split Treated Cells Treat->Split DNA1 Harvest cells and extract DNA Split->DNA1 Aliquot 1 FCM1 Harvest and fix cells Split->FCM1 Aliquot 2 DNA2 Run DNA on agarose gel DNA1->DNA2 DNA3 Visualize DNA ladder (apoptosis marker) DNA2->DNA3 FCM2 Stain DNA with Propidium Iodide FCM1->FCM2 FCM3 Analyze by flow cytometer FCM2->FCM3 FCM4 Determine G1/G0 phase arrest FCM3->FCM4

Diagram 2: Workflow for evaluating the induction of apoptosis and cell cycle arrest by this compound in cancer cells.

References

overcoming benastatin A experimental limitations

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Data: Benastatins A & B

The table below summarizes the key characteristics of benastatins, which are natural product inhibitors of Glutathione S-Transferase (GST) [1].

Characteristic Benastatin A Benastatin B
Molecular Formula C₃₀H₂₈O₇ [1] C₃₀H₃₀O₇ [1]
Source Organism Streptomyces sp. MI384-DF12 [1] Strendomyces sp. MI384-DF12 [1]
Primary Target Glutathione S-transferase (GST) [1] Glutathione S-transferase (GST) [1]
Inhibition Constant (Kᵢ) ( 5.0 \times 10^{-6} ) [1] ( 3.7 \times 10^{-6} ) [1]
Inhibition Type Competitive (with substrate 3,4-dichloronitrobenzene) [1] Competitive (with substrate 3,4-dichloronitrobenzene) [1]

Frequently Asked Questions & Troubleshooting

Here are some anticipated FAQs based on general laboratory challenges and the available information on benastatins.

Q1: What is the confirmed mechanism of action for this compound?

  • A: this compound is a competitive inhibitor of Glutathione S-transferase (GST) [1]. It competes with the substrate (e.g., 3,4-dichloronitrobenzene) for binding to the enzyme's active site. Note that while benastatins are established GST inhibitors, the search results do not provide a detailed molecular mechanism or structural binding data for them specifically. For reference, other natural product GST inhibitors like piperlongumine (PL) act via a complex prodrug mechanism involving hydrolysis and conjugation with glutathione (GSH) to form an inhibitory complex that binds non-covalently in the active site [2].

Q2: Our this compound experiments show low potency or inconsistent results. What could be the issue?

  • A: Consider the following potential sources of error:
    • Compound Stability: Benastatins are polyphenolic compounds [3]. Confirm the stability of your stock solution under storage conditions (e.g., temperature, light exposure, solvent).
    • Assay Conditions: The inhibition constant (Kᵢ) is in the micromolar range [1]. Ensure your assay conditions (e.g., substrate concentration, pH, glutathione levels) are optimized to detect inhibition within this potency range.
    • Cellular Permeability: Like the hydrolyzed product of piperlongumine (hPL), this compound's effectiveness in cellular models may be limited by its ability to cross cell membranes [2]. This is a critical factor to investigate if your experiments transition from in vitro enzymatic assays to cell-based studies.

Q3: Are there any known structural analogs or related compounds for this compound?

  • A: Yes. Benastatins belong to a group of long-chain polyphenols known as pentangular polyphenols, which also includes compounds like pradimicins, fredericamycins, and griseorhodins [3]. These compounds share a similar type II polyketide synthase (PKS) biosynthetic origin but have diverse biological activities.

Experimental Workflow & Mechanism Visualization

The following diagram outlines a general logical workflow for establishing a GST inhibition experiment, which can serve as a basis for developing specific protocols with this compound.

Start Start: Prepare GST Enzyme Assay Step1 Prepare Inhibitor Dilutions (this compound in suitable solvent) Start->Step1 Step2 Pre-incubate Enzyme with Inhibitor Step1->Step2 Step3 Initiate Reaction with Substrate & Glutathione (GSH) Step2->Step3 Step4 Monitor Reaction Progress (e.g., Spectrophotometrically) Step3->Step4 Step5 Analyze Data for IC₅₀ or Kᵢ Determination Step4->Step5 End Interpret Results Step5->End

The diagram below illustrates the competitive inhibition mechanism of this compound, based on the information that it is a competitive inhibitor [1].

Enzyme Enzyme Active Site Active Site Enzyme->Active Site Substrate Substrate Enzyme-Substrate\nComplex Enzyme-Substrate Complex Substrate->Enzyme-Substrate\nComplex Binds Inhibitor Inhibitor Enzyme-Inhibitor\nComplex Enzyme-Inhibitor Complex Inhibitor->Enzyme-Inhibitor\nComplex Binds Product Product Enzyme-Substrate\nComplex->Product Converts to Enzyme-Inhibitor\nComplex->Inhibitor No Reaction

Knowledge Gaps & Further Research

To build a more comprehensive support center, you would need to investigate these specific areas, as they are not covered in the current search results:

  • Detailed Experimental Protocols: Specific step-by-step procedures for this compound isolation, purification, and in vitro or cell-based assay protocols.
  • Solubility and Formulation: Recommended solvents for stock solutions and working concentrations, along with stability data.
  • Common Pitfalls: A list of empirically observed issues, such as compound degradation, off-target effects, or specific cell line sensitivities.
  • Positive Controls: Information on other GST inhibitors (e.g., ethacrynic acid [2]) that can be used as benchmarks in experiments.

References

Understanding Ionization Interference in LC-ESI-MS

Author: Smolecule Technical Support Team. Date: February 2026

In LC-ESI-MS analysis, a drug and its metabolites can interfere with each other's ionization efficiency in the electrospray source. This is a specific type of matrix effect that is often overlooked during method validation because the blank matrix used for validation typically does not contain the drug's metabolites [1].

  • Mechanism: During the fast, generic chromatography often used in high-throughput bioanalysis, a drug and its structurally similar metabolites may co-elute. When they are present in the same charged droplet in the ESI source, they can compete for access to the droplet surface and charge, leading to signal suppression or, less commonly, enhancement [1].
  • Impact: This interference can cause significant inaccuracies. Studies have shown it can reduce an analyte's signal by up to 90% and lead to concentration inaccuracies as high as 30%, which would compromise pharmacokinetic data [1].

Troubleshooting Guide & Experimental Protocols

Here is a systematic approach to assess and resolve ionization interference, adapted from recent research.

Step 1: Assessment via a Step-by-Step Dilution Assay

This method helps predict potential interference during method development [1].

Experimental Protocol:

  • Prepare Solutions: Create a concentrated sample containing both the parent drug (Benastatin A) and its suspected metabolite at high, clinically relevant concentrations.
  • Dilution Series: Serially dilute this sample with a blank matrix (e.g., plasma, urine) or a solvent that matches the mobile phase.
  • LC-ESI-MS Analysis: Analyze each dilution in the series.
  • Data Analysis: Plot the analyte response (peak area) against the dilution factor or concentration. A non-linear relationship in the response curve suggests the presence of ionization interference [1].
Step 2: Resolution Strategies

If interference is confirmed, you can implement one or more of the following strategies.

Strategy Key Experimental Methodology Key Advantage Potential Limitation
Chromatographic Separation Optimize LC method to increase retention time difference between drug & metabolite. Use longer columns, slower gradients, or different stationary phases [1]. Directly prevents co-elution, eliminating the source of interference. Increases analysis time, may reduce throughput.
Sample Dilution Dilute the sample prior to injection so that the absolute amount of the interferent entering the source is reduced [1] [2]. Simple, fast, and cost-effective. Requires high assay sensitivity; may dilute analyte below LLOQ.
Stable Labeled Isotope Internal Standard (IS) Use a deuterated or other isotopically labeled version of the analyte as the IS. It co-elutes with the analyte but compensates for ionization suppression/enhancement [1]. Considered the "gold standard" for compensation; does not alter chromatography. Higher cost of reagents; must ensure IS itself is not subject to interference.

The following workflow summarizes the troubleshooting process:

Start Observed Signal Abnormality or Method Validation Assess Perform Step-by-Step Dilution Assay Start->Assess Decision Is Response Curve Linear? Assess->Decision NoInterference No Significant Interference Method is Suitable Decision->NoInterference Yes Resolve Implement Resolution Strategy Decision->Resolve No Strat1 Chromatographic Separation Resolve->Strat1 Strat2 Sample Dilution Resolve->Strat2 Strat3 Stable Labeled Isotope Internal Standard Resolve->Strat3

Key Takeaways for Researchers

  • Be Proactive: Do not assume your LC-ESI-MS method is free from drug-metabolite interference just because it passes traditional validation with a blank matrix. Actively test for it using the dilution assay [1].
  • Individual Variability is Key: The risk is highest for compounds where metabolite profiles and concentrations can vary significantly between individuals, as this creates a matrix-mismatch situation [1].
  • Cross-Platform Consideration: While this guide focuses on LC-ESI-MS, the core principle that metabolites can interfere analytically is universal. A published case shows that the metabolite of a common drug, naproxen, can also cause significant interference in colorimetric bilirubin assays on clinical chemistry analyzers [3].

References

benastatin A vs ethacrynic acid GST inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Profiled GST Inhibitors

The following table summarizes the available data on the mentioned compounds. Ethacrynic acid is a well-studied benchmark, while quantitative inhibition data for benastatin A is lacking.

Inhibitor Name Known GST Inhibition Efficacy & Type Key Experimental Findings & Cytotoxicity
Ethacrynic Acid (EA) Potent inhibitor [1] [2]. One of the most active hits in a high-throughput screen of 5,830 compounds [1] [2]. Binds to the enzyme's active site [3] [4]. Cytotoxicity: Shows dose-dependent anticancer effects across various cell lines. IC₅₀ values range from ~6 μM (Hep3B liver cancer) to over 200 μM (B16 melanoma) [5]. In breast cancer models, IC₅₀ is ~40-64 μM [5].
This compound Information is limited. One study mentions it can induce apoptosis in mouse colon 26 cells [6]. No quantitative data (e.g., IC₅₀, Kᵢ) on its direct inhibition of GST was found in the search results. The same study reported induction of apoptosis and cell cycle arrest [6]. Its role as a GST inhibitor appears to be inferred rather than directly demonstrated.

Experimental Insights on Ethacrynic Acid

The detailed methodologies for evaluating GST inhibitors like ethacrynic acid provide a framework for future comparisons.

  • High-Throughput Screening (HTS) Assay: A key study screened 5,830 compounds using a robust assay with recombinant human GST P1-1 [1] [2]. The protocol involved pre-incubating the enzyme with glutathione (GSH), initiating the reaction with the substrate CDNB (1-chloro-2,4-dinitrobenzene), and monitoring the conjugation reaction at 340 nm [1]. Ethacrynic acid was used as a positive control in this screen, confirming its established inhibitory activity [1] [2].
  • Cytotoxicity and Mechanism Studies: Beyond enzyme inhibition, research on EA explores its effects on cancer cells [7] [5].
    • It inhibits cancer cell proliferation and induces cell death in various lines, including breast, colon, and lung cancers [7] [5].
    • The compound's mechanism is multifaceted. It acts as a glutathione depletor by conjugating with GSH and a protein sulfhydryl modifier, which can lead to effects like lipid peroxidation and contribute to its hepatotoxicity [8] [7].
    • EA can reverse resistance to several chemotherapeutic agents by inhibiting GST-mediated detoxification [7] [9].

Mechanism of GST Inhibition in Cancer

The diagram below illustrates how GSTP1-1 inhibition contributes to anticancer effects, integrating both enzymatic and non-enzymatic roles.

gst_pathway ChemoDrug Chemotherapeutic Drug GSTP1 GSTP1-1 Enzyme ChemoDrug->GSTP1 Detoxification Conjugation DrugResistance Drug Resistance & Tumor Survival GSTP1->DrugResistance Apoptosis Apoptosis Signaling (e.g., via JNK) GSTP1->Apoptosis Sequestration Inhibition CellDeath Cancer Cell Death Apoptosis->CellDeath Inhibitor GST Inhibitor (e.g., Ethacrynic Acid) Inhibitor->GSTP1 Binds Active Site

As shown, GSTP1-1 promotes drug resistance by detoxifying chemotherapeutic agents and suppressing pro-apoptotic signaling pathways [9]. Inhibitors like ethacrynic acid block these functions, sensitizing cancer cells to treatment.

Research Implications

The search results highlight a clear data gap regarding this compound's direct GST inhibition. To objectively compare its efficacy with ethacrynic acid, the following experimental approaches would be necessary:

  • Perform Direct Enzymatic Assays: Determine key kinetic parameters (IC₅₀, Kᵢ) for both compounds under identical conditions using standardized assays with CDNB and GSH [1] [3].
  • Characterize Inhibition Type: Conduct kinetic analyses to identify whether the inhibition is competitive, non-competitive, or mixed, as demonstrated for other inhibitors [3] [4].
  • Evaluate Cellular Efficacy: Compare cytotoxicity (IC₅₀) and the ability to chemosensitize across a panel of cancer cell lines [7] [5].

References

Comparison of Benastatin A with Other GST Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Feature Benastatin A Ethacrynic Acid (EA) Peptide-based Inhibitors (e.g., F2)
Source / Type Natural product from Streptomyces bacteria [1] [2] Synthetic drug (a diuretic) [3] Synthetic peptides derived from GST sequence [4]
Primary Molecular Target Glutathione S-Transferase, Class Pi (GST-Pi / GSTP1-1) [1] Broad-spectrum; inhibits all classes of GST isozymes [5] Glutathione S-Transferase [4]
Inhibition Mechanism (Kinetics) Not fully elucidated; reduces cellular GST activity and protein levels over time [1] Rapid, potent inhibition of GST enzyme activity (almost complete inhibition at 50 μM) [1] F2 is a competitive inhibitor; F1 is a non-competitive inhibitor [4]

| Cellular Effects | - Induces Apoptosis (DNA fragmentation) [1]

  • Cell Cycle Arrest at G1/G0 phase [1]
  • Decreases GST-II protein and mRNA levels [1] | - Induces Apoptosis [1]
  • Rapid cell death (within 24h) [1]
  • Increases GST-II protein and mRNA levels [1] | Primarily characterized by enzyme inhibition efficiency in biochemical assays [4] | | Relative Inhibition Efficiency | Less efficient than F2 peptide and other known inhibitors in a comparative model [4] | Less efficient than tannic acid, cibacron blue, and F2 peptide [4] | F2 peptide shows higher efficiency than EA and F1 peptide [4] | | Key Experimental Findings | Apoptosis and cell cycle effects are unlikely due solely to GST inhibition, suggesting alternative or additional mechanisms [1] | One of the most widely studied GST inhibitors; used in combination with chemotherapeutics like thiotepa [5] [3] | Designed based on the GST glutathione-binding site (G-site); high binding affinity to glutathione [4] |

Experimental Insights into this compound's Unique Action

A pivotal study provides a direct, experimental comparison between this compound and Ethacrynic Acid in mouse colon 26 cells, revealing crucial differences in their mechanisms [1].

  • Divergent Impact on GST Expression: While both compounds induce apoptosis, they have opposite effects on GST levels. Ethacrynic acid treatment increased GST-II protein and mRNA. In contrast, this compound treatment for five days decreased both GST activity and GST-II protein levels, with no significant activity detected at concentrations of 16–20 μM [1].
  • GST-Independent Apoptosis Pathway: A key conclusion from this research is that this compound induces apoptosis in colon 26 cells through a mechanism "unlikely to be due to inhibition of GST activity" [1]. The study showed that this compound could not significantly inhibit GST activity in crude cell extracts, even at high concentrations, yet it still effectively triggered programmed cell death and cell cycle arrest [1]. This points to the existence of alternative, GST-independent cellular targets for this compound.

Broader Context of GST Inhibition in Research

Beyond the compounds compared above, GST inhibitor research is a active field. Other notable agents and approaches include:

  • TER-199 and TER-286: These are more modern, glutathione analog-based inhibitors. TER-199 was designed specifically to inhibit the GST pi enzyme, and TER-286 is a prodrug activated by GSTP1-1, offering a targeted therapeutic strategy [5].
  • High-Throughput Screening (HTS): Recent efforts use HTS to identify new GST inhibitors from vast chemical libraries. One study screened 5,830 compounds and identified several potent inhibitors, including ethacrynic acid, cryptotanshinone, and ZM 39923 [3]. This approach is valuable for drug repurposing and discovering novel chemotypes.
  • Computational Methods: Pharmacoinformatics and virtual screening are also employed to identify potential GST inhibitors from natural product and drug-like molecule databases [6] [7].

Experimental Protocols for Key Findings

For researchers looking to replicate or understand the foundational data, here are the core methodologies from the key studies:

1. Protocol for Assessing Apoptosis and Cell Cycle Arrest [1]

  • Cell Line: Mouse colon 26 adenocarcinoma cells.
  • Treatment: Cells in the stationary phase were treated with varying doses of this compound.
  • Apoptosis Assay: DNA fragmentation was detected through electrophoretic analysis.
  • Cell Cycle Analysis: Flow cytometric analysis was performed to determine the distribution of cells in different cell cycle phases.
  • GST Activity/Expression: GST activity in crude extracts was measured. GST-II protein levels were analyzed by immunoblotting, and mRNA levels were assessed by northern blotting.

2. High-Throughput Screening for GST P1-1 Inhibitors [3]

  • Enzyme Assay: A optimized kinetic assay using recombinant human GST P1-1.
  • Reaction Conditions: The reaction mixture contained 1 mM glutathione (GSH) and 4 mM substrate 1-chloro-2,4-dinitrobenzene (CDNB). The enzyme was pre-incubated with GSH for 20 minutes before initiating the reaction with CDNB.
  • Screening: 5,830 compounds were screened at a final concentration of 10 µM. The reaction rate (absorbance at 340 nm) was measured to identify compounds that inhibited the conjugation of GSH to CDNB.
  • Validation: Hit compounds were further characterized with dose-response curves and competitive binding studies.

The following diagram illustrates the cellular processes affected by this compound, highlighting its GST-independent mechanisms:

G cluster_primary Primary Effects (GST-independent) cluster_secondary Observed Molecular Changes BenastatinA This compound Treatment Apoptosis Induces Apoptosis BenastatinA->Apoptosis CellCycle G1/G0 Phase Cell Cycle Arrest BenastatinA->CellCycle GeneExpression Alters Gene Expression BenastatinA->GeneExpression DNA DNA Fragmentation Apoptosis->DNA Bax Decreased Bax mRNA GeneExpression->Bax GST Decreased GST-II protein/mRNA GeneExpression->GST Long-term effect

Fig. Cellular mechanism of action of this compound, based on findings from mouse colon 26 cell studies [1].

Conclusion for Researchers

  • Its ability to down-regulate GST expression sets it apart from other inhibitors that may up-regulate the enzyme.
  • Evidence strongly suggests it has GST-independent mechanisms for inducing apoptosis and cell cycle arrest, making it a particularly interesting molecule for probing novel cancer cell death pathways.

References

benastatin A apoptosis induction compared to standard chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocol for Benastatin A

The primary data for this compound comes from a study using mouse colon 26 adenocarcinoma cells. Below is a summary of the key experimental findings and the methodologies used to obtain them [1].

Experimental Aspect Details for this compound
Cell Line Mouse colon 26 adenocarcinoma cells [1].
Treatment Cells in stationary phase were treated with this compound [1].
Viability Assay Viable cell count was measured, showing a dose-dependent decrease after 3 days of treatment [1].
Apoptosis Detection DNA fragmentation was confirmed through electrophoretic analysis, a classic hallmark of apoptosis [1].
Cell Cycle Analysis Flow cytometry revealed that this compound blocks the cell cycle at the G1/G0 phase [1].

| Key Molecular Analyses | • Immunoblot (Western blot) & Northern blot: Showed decreased GST-II protein and mRNA levels in treated cells. • Enzyme Activity Assays: this compound (20 µM) did not significantly inhibit GST activity in crude cell extracts, despite inhibiting purified GST-II. | | Noted Mechanism | Apoptosis induction is unlikely to be solely due to GST inhibition, suggesting other, GST-independent pathways are involved [1]. |

Mechanisms of Action in Context

The following diagram illustrates the distinct pathways through which this compound and the other profiled compounds are understood to induce apoptosis.

apoptosis_pathways cluster_ATR ATR Inhibitor (Berzosertib) Pathway cluster_PI3K PI3K/mTOR Inhibitor (Dactolisib) Pathway cluster_Ben This compound Pathway DNA_damage DNA Damage (e.g., by Chemo/Radiotherapy) ATR ATR Activation DNA_damage->ATR Replication_stress Replication Stress Replication_stress->ATR Cell_cycle_arrest_SG2 Cell Cycle Arrest (S/G2 Phase) ATR->Cell_cycle_arrest_SG2 Berzosertib Berzosertib (ATRi) Berzosertib->ATR Apoptosis_ATRi Apoptosis Cell_cycle_arrest_SG2->Apoptosis_ATRi Growth_signals Growth Factor Signals PI3K_mTOR PI3K/mTOR Pathway Activation Growth_signals->PI3K_mTOR Bcl2 Survival Signals (e.g., Bcl-2) PI3K_mTOR->Bcl2 Dactolisib Dactolisib (PI3K/mTORi) Dactolisib->PI3K_mTOR Apoptosis_PI3Ki Apoptosis Bcl2->Apoptosis_PI3Ki Cellular_stress Cellular Stress Benastatin_A This compound Cellular_stress->Benastatin_A GST GST Inhibition? (Primary target unclear) Benastatin_A->GST Bax_actin_mRNA ↓ Bax & β-actin mRNA Benastatin_A->Bax_actin_mRNA  Observed Effect Cell_cycle_arrest_G1 Cell Cycle Arrest (G1/G0 Phase) GST->Cell_cycle_arrest_G1 Apoptosis_Ben Apoptosis (via DNA Fragmentation) Cell_cycle_arrest_G1->Apoptosis_Ben Bax_actin_mRNA->Apoptosis_Ben

Diagram illustrating the distinct apoptotic pathways targeted by this compound, dactolisib, and berzosertib. The mechanism for this compound is not fully elucidated and may involve GST-independent pathways [1].

Interpretation of Available Data

The available data allows for these key interpretations:

  • This compound vs. Ethacrynic Acid: While both induce apoptosis in colon 26 cells, this compound acts more slowly (3 days vs. 24 hours) and its primary mechanism is distinct from direct GST inhibition, unlike ethacrynic acid [1].
  • Contrast with Modern Targeted Therapies: this compound is a natural product with a mechanism that is not fully elucidated. In contrast, drugs like Dactolisib and Berzosertib are synthetically designed to target specific, well-defined nodes in cancer signaling pathways (PI3K/mTOR and ATR, respectively) [2] [3] [4].
  • Research Implications: this compound remains an interesting compound for fundamental research into novel, GST-independent apoptotic pathways. The more defined mechanisms of dactolisib and berzosertib make them more advanced candidates for targeted drug development.

References

benastatin A structure activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Benastatin A

This compound is a complex pentangular polyphenol, part of the aromatic type II polyketide family, naturally produced by Streptomyces bacteria [1] [2]. It was first isolated as a potent inhibitor of glutathione S-transferase (GST) [3] [4].

The table below summarizes its core biological activities:

Biological Activity Mechanism of Action / Key Findings Experimental Evidence / Context
Antimicrobial Activity [1] Active against methicillin-resistant Staphylococcus aureus (MRSA) MIC values around 3.1 μg/mL against specific MRSA strains [1].
Anticancer & Cytotoxic Activity [1] Induces apoptosis; shows antiproliferative effects. Activity against human chronic myelogenous leukemia K562 cells (IC50 0.5 μg/mL) and murine colon26-L5 carcinoma cells [1].
Enzyme Inhibition [3] [4] Potent, competitive inhibitor of Glutathione S-Transferase (GST). Inhibition constant (Ki) of 5.0 x 10⁻⁶ M, competitive with the substrate 3,4-dichloronitrobenzene [3].

Biosynthesis and Engineered Analogs

Significant insights into its SAR come from genetic engineering of its biosynthetic pathway. The biosynthetic gene cluster for benastatins has been cloned and sequenced, allowing researchers to generate novel analogs [5] [6].

A key finding is the role of the BenQ protein, a ketosynthase III (KAS III) that is crucial for selecting and providing the rare hexanoate starter unit [5] [6]. When the benQ gene is inactivated, the polyketide synthase (PKS) utilizes alternative starter units from the fatty acid pool, leading to novel benastatin derivatives [5] [6].

These engineered analogs can have altered ring systems (e.g., penta- vs. hexacyclic) and side chains, and some show comparable antiproliferative effects with lower cytotoxicity than the native compounds, highlighting the potential of pathway engineering to improve therapeutic profiles [6].

The following diagram outlines the core benastatin biosynthesis pathway and the pivotal role of BenQ:

G AcetylCoA_MalonylACP Acetyl-CoA Malonyl-ACP FabH FabH (Standard FAS) KAS III AcetylCoA_MalonylACP->FabH HexanoylStarter Hexanoyl Starter Unit FabH->HexanoylStarter Standard fatty acids BenQ BenQ (Benastatin) Specialized KAS III HexanoylStarter->BenQ BenPKS Ben PKS (Type II Polyketide Synthase) HexanoylStarter->BenPKS Used when BenQ is absent BenQ->BenPKS Provides specific starter PolyketideBackbone Polyketide Backbone (14 acetate units) BenPKS->PolyketideBackbone NovelAnalogs Novel Benastatin Analogs (Altered activity) BenPKS->NovelAnalogs TailoringEnzymes Tailoring Enzymes (Cyclization, Methylation, Oxidation) PolyketideBackbone->TailoringEnzymes BenastatinA This compound TailoringEnzymes->BenastatinA

Key Structural Features for Activity

While a systematic SAR table comparing numerous synthetic analogs is not available from the search results, several critical structural features for bioactivity have been identified through the study of natural and engineered compounds [1]:

Structural Feature Role in Biological Activity
Pentangular 6/6/6/6/6-Fused Ring System [1] The complex, angular scaffold is fundamental for interacting with biological targets like GST.
gem-Dimethyl Group on the B Ring [1] A characteristic feature of benastatins, likely influencing the molecule's three-dimensional shape and stability.
Phenolic Hydroxyl Groups (e.g., 1-OH, 7-OH, 9-OH) [1] Act as hydrogen bond donors; crucial for GST inhibition. Chelated protons (signals between 12-14 ppm in ¹H NMR) are a key spectroscopic identifier.
Hexanoate/Pentyl Side Chain [5] [6] The starter unit for biosynthesis. Engineering this chain (e.g., using a butyrate starter) can produce hexacyclic analogs with maintained or altered bioactivity.
Carboxylic Acid Group [2] May be involved in ionic or hydrogen bonding interactions with target enzymes.

Experimental Protocols for Key Assays

For researchers looking to replicate or design studies on this compound, here are methodologies for key assays cited in the literature.

1. Assay for Glutathione S-Transferase (GST) Inhibition

  • Objective: To determine the inhibitory activity and mode of inhibition of this compound against GST.
  • Protocol Summary: The inhibition constants (Ki) for Benastatins A and B were determined by evaluating their activity in a system where 3,4-dichloronitrobenzene was used as the substrate [3]. The analysis demonstrated that both benastatins act as competitive inhibitors with respect to this substrate [3].

2. Protocol for Antimicrobial Susceptibility Testing (MIC)

  • Objective: To evaluate the compound's efficacy against bacterial pathogens, notably MRSA.
  • Protocol Summary: The Minimum Inhibitory Concentration (MIC) is determined using standard broth microdilution methods. This compound was reported to have an MIC of approximately 3.1 μg/mL against specific strains of methicillin-resistant Staphylococcus aureus (MRSA) [1].

3. Biosynthetic Pathway Engineering to Generate Analogs

  • Objective: To create novel benastatin derivatives with potentially improved properties.
  • Protocol Summary:
    • Gene Inactivation: The gene benQ, which codes for a ketosynthase III (KAS III), is knocked out from the benastatin biosynthetic gene cluster in a Streptomyces host [5] [6].
    • Heterologous Expression: The modified gene cluster is expressed in a suitable heterologous host, such as Streptomyces albus or S. lividans [5] [6].
    • Result: The engineered strain, lacking a functional BenQ, incorporates alternative starter units into the PKS, leading to the production of novel penta- and hexacyclic benastatin analogs that can be isolated and tested [5] [6].

Research Gaps and Future Directions

The current research on this compound robustly covers its natural structure, biosynthesis, and broad biological activities. However, for a comprehensive "Comparison Guide," the following gaps are evident:

  • Limited Direct Comparative Data: The search results lack head-to-head experimental data comparing this compound's potency, selectivity, and pharmacokinetics against a wide range of established antibiotics or anticancer drugs.
  • Focus on Natural and Biosynthesized Analogs: Most SAR information comes from studying natural congeners or biosynthetically engineered analogs. Data on a wide array of synthetically modified derivatives (e.g., through semisynthesis) is not prominently featured.

Future research focusing on systematic synthetic modification of the benastatin core, combined with detailed in vivo efficacy and toxicity studies, would be invaluable to fully assess its therapeutic potential and translate these findings into drug development.

References

benastatin A versus benastatin B biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Documented Biological Activities at a Glance

The table below summarizes the known quantitative data on the activities of benastatin A and benastatin B.

Biological Activity This compound Benastatin B Experimental Context / Notes
Antimicrobial Activity (against MRSA) MIC: ~3.1 μg/mL [1] MIC: ~3.1 μg/mL [1] Similar potent activity reported for both compounds [1].
Enzyme Inhibition (GST) IC50: 0.19 μM (for purified GST-II) [2] Information Missing Original discovery paper notes B is also an inhibitor, but specific IC50 not located here [1].
Anticancer Activity (Colon 26 cells) Induces apoptosis and G1/G0 cell cycle arrest [2] Information Missing Study focused solely on this compound [2].
General Cytotoxicity Active [1] Active [1] Both compounds show cytotoxic properties, but direct potency comparison data is not available.

Detailed Experimental Protocols

The biological activities summarized above were determined through standardized laboratory methods.

  • Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) was evaluated using broth dilution methods. This involves preparing serial dilutions of the benastatin compounds in a liquid growth medium, inoculating with a standardized number of bacteria, and incubating. The MIC is defined as the lowest concentration of the compound that completely prevents visible bacterial growth after a set period (e.g., 18-24 hours) [1] [3].
  • Enzyme Inhibition (IC50) Assay: The inhibition of purified Glutathione S-transferase (GST-II) was measured using enzyme activity assays. Typically, the purified enzyme is incubated with its substrate (e.g., glutathione) in the presence of varying concentrations of this compound. The resulting reaction rate is measured spectrophotometrically. The IC50 value is the concentration of the inhibitor that reduces the enzyme's activity by 50% under the specified experimental conditions [2].
  • Apoptosis and Cell Cycle Analysis: The induction of apoptosis in mouse colon 26 adenocarcinoma cells by this compound was confirmed by:
    • DNA Fragmentation Analysis: Detecting the characteristic laddering pattern of cleaved DNA via gel electrophoresis, a hallmark of apoptotic cell death [2].
    • Flow Cytometry: After staining cells with a DNA-binding dye like propidium iodide, the distribution of cells in different cell cycle phases (G1/G0, S, G2/M) can be analyzed. An increase in the proportion of cells in the G1/G0 phase indicates cell cycle arrest [2].

Illustrated Mechanisms and Workflows

The following diagram summarizes the key anticancer mechanism of this compound as identified in one study, and a general workflow for assessing cytotoxicity, a common activity for both benastatins.

BenastatinA This compound Exposure Mech1 Decreased GST-II Protein & Activity BenastatinA->Mech1 Leads to Mech2 Reduced β-actin & bax mRNA BenastatinA->Mech2 Leads to Downstream Downstream Effects Outcomes G1/G0 Phase Cell Cycle Arrest & Apoptosis Downstream->Outcomes Contributing to Mech1->Outcomes Resulting in Mech2->Downstream

Figure 1: Proposed Anticancer Mechanism of this compound. Based on a study using mouse colon 26 cells, this compound exposure leads to a decrease in GST-II protein and specific mRNA levels, resulting in cell cycle arrest and programmed cell death (apoptosis) [2].

Start Seed cells in multi-well plates Step1 Treat with serial dilutions of Benastatin Start->Step1 Step2 Incubate for defined period (e.g., 24-72 hours) Step1->Step2 Step3 Add MTT reagent and incubate Step2->Step3 Step4 Solubilize formazan crystals Step3->Step4 Step5 Measure absorbance with a spectrophotometer Step4->Step5 Step6 Calculate cell viability (% of control) and determine IC50 Step5->Step6

Figure 2: General Workflow for Cytotoxicity (IC50) Assay. This standard MTT assay workflow is used to quantify the reduction in cell viability caused by a compound like benastatin, allowing for the calculation of the half-maximal inhibitory concentration (IC50) [4].

Research Gaps and Future Directions

The current information reveals several areas where comparative data is lacking:

  • A direct, side-by-side comparison of the anticancer potency (e.g., IC50 values) of this compound and B against the same panel of cell lines is not available in the searched literature.
  • The specific structural differences between the two compounds and how they translate to differences in biological activity or potency have not been fully elucidated in the context of this review.
  • The mechanism of antimicrobial action for both benastatins, while demonstrated to be potent, remains to be clearly defined [1].

To advance the understanding of these compounds, future research could focus on:

  • Conducting parallel bioactivity screenings to directly compare the potency of this compound and B across various disease models.
  • Employing modern omics technologies (transcriptomics, metabolomics) to comprehensively map and compare their mechanisms of action, similar to approaches used for other natural products [3].
  • Exploring biosynthetic engineering to generate novel analogs and establish a more robust structure-activity relationship (SAR) [1].

References

benastatin A specificity for GST pi class inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for Benastatin A

The primary study on this compound provides detailed methodological insights, though it does not include a direct isoform specificity profile.

  • Cell Line and Assay Conditions: The research was performed on mouse colon 26 adenocarcinoma cells [1]. The dominant GST isozyme in these cells was identified as the class Pi-form (GST-II) through biochemical and molecular analysis (immunoblot and northern blot) [1].
  • Key Findings on Mechanism:
    • Enzyme Inhibition: this compound (at 20 µM) did not significantly inhibit GST activity in crude cell extracts, but it almost completely inhibited the activity of purified GST-II [1].
    • Cellular Effects: Treatment led to a dose-dependent decrease in viable cells, DNA fragmentation (indicating apoptosis), and a block in the cell cycle at the G1/G0 phase [1].
    • Specificity Conclusion: The study concluded that while this compound is a potent inhibitor of purified GST-Pi, its induction of apoptosis in colon 26 cells is "unlikely to be due to inhibition of GST activity," suggesting a more complex mechanism of action may be involved [1].

Comparison with Other GST Pi Inhibitors

For context, the table below lists other known GSTP1-1 inhibitors identified in the scientific literature, which are often used as reference compounds in research.

Inhibitor Name Type / Note Key Characteristic
Ethacrynic Acid (EA) Known GST Inhibitor A clinically approved diuretic and one of the first widely studied GST inhibitors; lacks specificity for a particular GST isozyme [2] [3].
Ezatiostat (TLK199) Selective Inhibitor A tripeptide analog of glutathione and a selective glutathione S-transferase P1-1 (GSTP1) inhibitor; leads to JNK activation [4].
Piperlongumine (PL) Natural Product / Prodrug A natural product that acts as a prodrug; its hydrolysis product forms a conjugate with GSH, which then non-covalently inhibits GSTP1 by blocking the active site [5].

Proposed Mechanism of Action for this compound

The following diagram synthesizes the experimental findings from the search results to illustrate the proposed mechanism of action of this compound in cancer cells.

G BenastatinA This compound GSTP1_Inhibition Inhibition of Purified GSTP1 Enzyme BenastatinA->GSTP1_Inhibition  Directly Inhibits Downstream_Effects Downstream Cellular Effects BenastatinA->Downstream_Effects  Leads to Apoptosis Induces Apoptosis (DNA fragmentation) Downstream_Effects->Apoptosis CellCycleArrest Cell Cycle Arrest at G1/G0 Phase Downstream_Effects->CellCycleArrest Note Note: Study suggests apoptosis induction is unlikely due solely to GST inhibition. Downstream_Effects->Note

Interpretation and Research Considerations

The search results confirm that this compound is an inhibitor of the GST pi class, but a direct, quantitative comparison of its specificity against other human GST classes (e.g., Alpha, Mu) is not available in the retrieved data.

When evaluating the potential of this compound for your research, consider that:

  • The existing evidence for its action on GST pi class comes from studies using purified enzyme and specific cell lines where GST-Pi is the dominant form [1].
  • The biological effects of this compound, such as inducing apoptosis, may involve pathways beyond direct GST enzyme inhibition [1].

References

Documented Mechanisms of Action of Benastatin A

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that Benastatin A exhibits its biological activity through more than one mechanism. The table below summarizes these key findings.

Reported Mechanism Observed Cellular Outcome Experimental Context Key Findings
Induction of Apoptosis [1] DNA fragmentation and dose-dependent decrease in viable cells [1]. Mouse colon 26 adenocarcinoma cells in stationary phase [1]. Apoptosis was confirmed via DNA laddering assay.
G1/G0 Cell Cycle Arrest [1] Blockade of the cell cycle at the G1/G0 phase [1]. Flow cytometric analysis of mouse colon 26 cells [1]. The effect was observed alongside the induction of apoptosis.
Glutathione Transferase (GST) Inhibition [2] Initially identified as a GST inhibitor [2]. In vitro enzymatic assays [1]. Studies suggest this compound induces apoptosis through pathways unlikely to be solely dependent on GST inhibition [1].

Experimental Protocol for Apoptosis & Cell Cycle Analysis

For the key experiment demonstrating apoptosis induction and cell cycle arrest [1], the methodology can be summarized as follows:

  • 1. Cell Line and Culture: Use Mouse colon 26 adenocarcinoma cells. Treatment with this compound is performed when cells are in the stationary phase of growth.
  • 2. Treatment: Cells are treated with varying doses of this compound. The study compared its effects with another compound, ethacrynic acid.
  • 3. Viability Assessment: The number of viable cells is counted at designated time points (e.g., 24 hours and 3 days post-treatment) to establish a dose-response relationship.
  • 4. DNA Fragmentation Assay (for Apoptosis):
    • Objective: To detect internucleosomal DNA cleavage, a hallmark of apoptosis.
    • Procedure: Cellular DNA is extracted and analyzed using agarose gel electrophoresis. The appearance of a DNA "ladder" indicates apoptotic cell death.
  • 5. Flow Cytometric Analysis (for Cell Cycle):
    • Objective: To determine the distribution of cells in different phases of the cell cycle.
    • Procedure: Cells are stained with a fluorescent DNA-binding dye (e.g., Propidium Iodide). The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to their DNA content. A histogram plot reveals the percentage of cells in G1/G0, S, and G2/M phases.

Biosynthesis Pathway of this compound

The following diagram illustrates the biosynthetic pathway of this compound, an aromatic polyketide, as revealed through isotope labeling and genetic studies [3] [2].

G Starter Starter Unit Loading Elongation Polyketide Chain Elongation Starter->Elongation Initiates PKS Type II PKS (KSα-KSβ heterodimer) Elongation->PKS Cyclization Cyclization & Initial Tailoring Tailoring C-methyltransferase (BenF) Ketoreductase (BenL) Cyclization->Tailoring Final Final Product BenastatinA This compound Final->BenastatinA Precursor1 Hexanoate Starter Unit KSIII Ketosynthase III (BenQ) Precursor1->KSIII Provides Precursor2 Malonyl-CoA (14 units) Precursor2->PKS Extends KSIII->Starter PKS->Cyclization Forms poly-β-keto chain Tailoring->Final

Limitations and Recommendations for Further Research

The information available through this search has significant constraints for creating a current comparison guide:

  • Dated Information: The key mechanistic study on apoptosis [1] is from 2000, and the biosynthesis research [2], while detailed, is also not recent. The field may have advanced considerably since then.
  • Lack of Direct Comparative Data: The search results do not contain structured, head-to-head experimental data comparing this compound's performance against other specific alternatives, which is a core requirement for your guide.

To build a more complete and up-to-date profile, I suggest you:

  • Search for Recent Reviews: Look for systematic reviews on "glutathione transferase inhibitors" or "pentangular polyphenolic compounds" in specialized databases like PubMed or Web of Science.
  • Investigate Analogues: Explore scientific literature on structural analogues of this compound (e.g., other benastatins, pentaangular polyketides) to identify potential candidates for a comparative analysis.
  • Utilize Chemical Databases: Search chemical and pharmacological databases (e.g., PubChem, ChEMBL) for documented bioactivity data and potential quantitative structure-activity relationship (QSAR) studies.

References

comparative toxicity profile benastatin A versus analogues

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities of Benastatins and Analogues

Compound Name Activity Type & Target Experimental Model / Assay Key Quantitative Data (Value & Units) Reference
Benastatin A Enzyme Inhibition: Glutathione S-transferase (GST) In vitro enzyme assay K𝑖 (Inhibition constant) = 5.0 × 10⁻⁶ M (competitive inhibition) [1]
Antimicrobial Activity In vitro against methicillin-resistant Staphylococcus aureus (MRSA) MIC ≈ 3.1 μg/mL [2]
Anticancer Activity In vitro against various cancer cell lines Moderate to good growth inhibition; activity varies by cell line [2]
Benastatin B Enzyme Inhibition: Glutathione S-transferase (GST) In vitro enzyme assay K𝑖 = 3.7 × 10⁻⁶ M (competitive inhibition) [1]
Antimicrobial Activity In vitro against methicillin-resistant Staphylococcus aureus (MRSA) MIC ≈ 3.1 μg/mL [2]
Benzastatin C Antiviral Activity In vitro in MDCK cells (influenza H1N1 virus) Significant activity; mediated in part by its chlorine moiety [3]
Dechlorinated Benzastatin C Derivative Antiviral Activity In vitro in MDCK cells (influenza H1N1 virus) Lower activity compared to Benzastatin C [3]

Detailed Experimental Data and Protocols

The biological activities summarized in the table were determined through the following standardized experimental methods:

  • Enzyme Inhibition Assay (for Glutathione S-Transferase): The inhibitory activity of benastatins A and B against GST was determined using in vitro enzyme kinetics [1]. The assay measured the enzyme's activity in the presence of the inhibitor, with 3,4-dichloronitrobenzene used as the substrate. The Inhibition Constant (K𝑖) was calculated, demonstrating that both benastatins act as competitive inhibitors of this enzyme [1].

  • Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of benastatins against bacterial strains, including MRSA, was determined using standard broth microdilution methods [2]. This protocol involves preparing serial dilutions of the compound in a growth medium, inoculating with a standardized number of bacteria, and incubating to determine the lowest concentration that prevents visible growth.

  • Antiviral Activity Assay: The antiviral activity of Benzastatin C was evaluated using cell-based assays [3]. The experiments were conducted in MDCK cells infected with the influenza H1N1 virus. The reduction in viral activity was measured, and comparative studies with a dechlorinated derivative helped identify the structural moiety critical for its effect [3].

Biosynthesis and Structure-Activity Relationship

Benastatins are aromatic type II polyketides produced by Streptomyces species. Their core structure is formed from the condensation of acetate units and features a characteristic geminal dimethylation [2]. The relationship between their chemical structure and biological activity is key to understanding their toxicity profile.

Acetate & Malonate Precursors Acetate & Malonate Precursors Type II PKS Type II PKS Acetate & Malonate Precursors->Type II PKS  Condensation Poly-β-keto Chain Poly-β-keto Chain Type II PKS->Poly-β-keto Chain  Elongation Core 6/6/6/6/6 Ring System Core 6/6/6/6/6 Ring System Poly-β-keto Chain->Core 6/6/6/6/6 Ring System  Cyclization & Aromatization Geminal Dimethyl Group Geminal Dimethyl Group Core 6/6/6/6/6 Ring System->Geminal Dimethyl Group  C-Methylation (from l-methionine) Enhanced Bioactivity & Specificity Enhanced Bioactivity & Specificity Geminal Dimethyl Group->Enhanced Bioactivity & Specificity  Key Structural Feature

Key structural features that influence activity include:

  • The Geminal Dimethyl Group: This is a hallmark of benastatins and is introduced by C-methyltransferases using S-adenosyl methionine (SAM) as a methyl donor [2]. This group is critical for the compound's interaction with biological targets like glutathione S-transferase.
  • The Chlorine Moisty: For the benzastatin series, the presence of a chlorine atom in the structure of Benzastatin C was shown to be crucial for its potent antiviral activity, as the dechlorinated derivative was significantly less active [3].

Toxicity Considerations and Data Gaps

Based on the gathered data, the primary "toxic" or inhibitory effects of benastatins are related to their desired pharmacological actions:

  • Inhibition of Detoxification Enzymes: The potent inhibition of glutathione S-transferase (GST) is a double-edged sword. While it may be leveraged for therapeutic purposes (e.g., overcoming anticancer drug resistance), it also represents a mechanism by which these compounds could disrupt cellular detoxification pathways, leading to cytotoxic effects [1].
  • Cytotoxicity: The observed antimicrobial and anticancer activities are direct indicators of the compounds' cytotoxicity against specific cell types [2].

It is important to note that a formal and comprehensive toxicity profile, including evaluations of organ toxicity, genotoxicity, or in vivo lethal doses, is not available in the searched literature. The data primarily covers efficacy and mechanism of action rather than a full safety assessment.

References

×

XLogP3

8.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

500.18350323 Da

Monoisotopic Mass

500.18350323 Da

Heavy Atom Count

37

Other CAS

138968-85-1

Wikipedia

Benastatin A

Dates

Last modified: 04-14-2024

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